1-Bromo-2-butoxy-4-fluorobenzene
Description
BenchChem offers high-quality 1-Bromo-2-butoxy-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-butoxy-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-butoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDXLVKJJHIJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718349 | |
| Record name | 1-Bromo-2-butoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036724-57-8 | |
| Record name | 1-Bromo-2-butoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Bromo-2-butoxy-4-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Introduction
1-Bromo-2-butoxy-4-fluorobenzene is a substituted aromatic compound with a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the fluoro and butoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide details a reliable two-step synthesis beginning from the commercially available starting material, 3-fluorophenol.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The butoxy ether linkage can be readily formed via a Williamson ether synthesis. This disconnection leads to the key intermediate, 4-bromo-3-fluorophenol, and a suitable butylating agent, such as 1-bromobutane. The precursor, 4-bromo-3-fluorophenol, can in turn be synthesized from 3-fluorophenol through an electrophilic aromatic substitution, specifically, a regioselective bromination.
Caption: Retrosynthetic pathway for 1-Bromo-2-butoxy-4-fluorobenzene.
Part 1: Synthesis of 4-Bromo-3-fluorophenol
The initial step in the synthesis is the regioselective bromination of 3-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The steric hindrance and the electronic effects of these substituents favor the introduction of the bromine atom at the position para to the hydroxyl group and ortho to the fluorine atom.
Experimental Protocol: Bromination of 3-Fluorophenol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 10.0 g | 0.0892 |
| Carbon Disulfide | CS₂ | 76.13 | 100 mL | - |
| Bromine | Br₂ | 159.81 | 14.25 g (4.57 mL) | 0.0892 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| 10% Sodium Thiosulfate Sol. | Na₂S₂O₃ | 158.11 | As needed | - |
| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.0892 mol) of 3-fluorophenol in 100 mL of carbon disulfide.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of 14.25 g (4.57 mL, 0.0892 mol) of bromine in 20 mL of carbon disulfide.
-
Add the bromine solution dropwise to the stirred solution of 3-fluorophenol over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 2 x 50 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-bromo-3-fluorophenol can be purified by vacuum distillation or recrystallization from hexanes to afford a crystalline solid.
Caption: Experimental workflow for the bromination of 3-fluorophenol.
Part 2: Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene via Williamson Ether Synthesis
The second and final step is the O-alkylation of 4-bromo-3-fluorophenol with 1-bromobutane. This reaction proceeds via a classic SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and displaces the bromide from 1-bromobutane.[1][2]
Experimental Protocol: Williamson Ether Synthesis
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluorophenol | C₆H₄BrFO | 191.00 | 10.0 g | 0.0524 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 8.6 g (6.8 mL) | 0.0628 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 10.8 g | 0.0785 |
| Acetone | C₃H₆O | 58.08 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| 1 M Sodium Hydroxide Sol. | NaOH | 40.00 | 50 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 10.0 g (0.0524 mol) of 4-bromo-3-fluorophenol, 10.8 g (0.0785 mol) of anhydrous potassium carbonate, and 150 mL of acetone.
-
Stir the suspension and add 8.6 g (6.8 mL, 0.0628 mol) of 1-bromobutane.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Dissolve the crude oil in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 50 mL of 1 M sodium hydroxide solution to remove any unreacted phenol, followed by 2 x 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1-bromo-2-butoxy-4-fluorobenzene can be purified by vacuum distillation to yield a colorless oil.
Caption: Experimental workflow for the Williamson ether synthesis.
Safety and Handling
4-Bromo-3-fluorophenol:
-
Harmful if swallowed.[3]
-
Causes serious eye damage.[3]
-
May cause respiratory irritation.[3]
-
Causes skin irritation.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
1-Bromobutane:
-
Flammable liquid and vapor.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
1-Bromo-2-butoxy-4-fluorobenzene:
-
Safety data is limited.[4] It is prudent to handle this compound with the same precautions as its precursors.
-
Assume it is harmful and an irritant.
-
Avoid contact with skin and eyes, and prevent inhalation.
General Precautions:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of 1-Bromo-2-butoxy-4-fluorobenzene. The protocols are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
-
PubChem. (n.d.). 4-Bromo-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-Bromo-2-butoxy-4-fluorobenzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-butoxy-4-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a butoxy group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective transformations, providing a pathway to novel chemical entities. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its expected reactivity in key organic transformations.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| CAS Number | 1036724-57-8 | ECHEMI[1] |
| Molecular Formula | C₁₀H₁₂BrFO | King-Pharm[2] |
| Molecular Weight | 249.10 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Analogy to similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | General principle for similar aryl halides |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 1-Bromo-2-butoxy-4-fluorobenzene is key to understanding its reactivity and spectroscopic properties.
Caption: Molecular structure of 1-Bromo-2-butoxy-4-fluorobenzene.
Predicted Spectroscopic Data
Detailed experimental spectroscopic data for 1-Bromo-2-butoxy-4-fluorobenzene is not currently published. However, based on the analysis of its constituent functional groups and related structures, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy:
-
Aromatic Region (δ 6.8-7.5 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.
-
Butoxy Group (δ 0.9-4.1 ppm):
-
A triplet around δ 4.0-4.1 ppm (2H), corresponding to the -OCH₂- protons.
-
A multiplet around δ 1.7-1.9 ppm (2H) for the -OCH₂CH₂- protons.
-
A multiplet around δ 1.4-1.6 ppm (2H) for the -CH₂CH₂CH₃ protons.
-
A triplet around δ 0.9-1.0 ppm (3H) for the terminal -CH₃ group.
-
¹³C NMR Spectroscopy:
-
Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant. The carbons attached to bromine and the butoxy group will also have characteristic chemical shifts.
-
Butoxy Group (δ 14-70 ppm): Four signals corresponding to the four distinct carbon atoms of the butoxy chain.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3050-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.[3]
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong band around 1200-1250 cm⁻¹.
-
C-F stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹.[3]
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (249.10 g/mol ), with a characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks of nearly equal intensity).
-
Common fragmentation patterns would involve the loss of the butoxy group or the bromine atom.
Synthesis
A plausible and efficient method for the synthesis of 1-Bromo-2-butoxy-4-fluorobenzene is the Williamson ether synthesis .[4][5] This well-established reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions.
Caption: Proposed Williamson ether synthesis workflow.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Bromo-5-fluorophenol
-
1-Bromobutane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorophenol (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting sodium 2-bromo-5-fluorophenoxide solution back to 0 °C. Add 1-bromobutane (1.2 eq) dropwise via a syringe. Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 1-Bromo-2-butoxy-4-fluorobenzene can be further purified by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Development
The presence of the C-Br bond makes 1-Bromo-2-butoxy-4-fluorobenzene an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6][7] 1-Bromo-2-butoxy-4-fluorobenzene can be coupled with a wide range of boronic acids or esters to introduce diverse aryl or alkyl substituents. This reaction is instrumental in building the core structures of many pharmaceutical agents.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of anilines and their derivatives which are prevalent in medicinal chemistry.[8] This reaction allows for the introduction of primary or secondary amines at the position of the bromine atom.
Grignard Reaction
The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, nitriles) to form new carbon-carbon bonds, further expanding the synthetic utility of this building block.
Safety and Handling
As with all halogenated aromatic compounds, 1-Bromo-2-butoxy-4-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[1]
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene is a promising and versatile intermediate for organic synthesis. Its trifunctional nature provides multiple handles for chemical modification, making it a valuable tool for the construction of complex molecular architectures. While experimental data on this specific compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles, enabling its application in the discovery and development of new pharmaceuticals and functional materials.
References
-
Khan Academy. Williamson ether synthesis. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
2A Biotech. 1-BROMO-2-BUTOXY-4-FLUOROBENZENE. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]
Sources
- 1. 1036724-57-8 1-Bromo-2-butoxy-4-fluorobenzene [king-pharm.com]
- 2. 1-Bromo-2-butoxy-4-fluorobenzene [1036724-57-8] | King-Pharm [king-pharm.com]
- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
"1-Bromo-2-butoxy-4-fluorobenzene" molecular weight
An In-Depth Technical Guide to 1-Bromo-2-butoxy-4-fluorobenzene
This guide provides a comprehensive technical overview of 1-Bromo-2-butoxy-4-fluorobenzene, a halogenated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular attributes, potential synthetic pathways, strategic applications in drug development, and essential safety protocols. This document is intended to serve as a foundational resource for scientists leveraging this versatile chemical building block.
Core Molecular Attributes
The utility of any chemical reagent begins with a precise understanding of its fundamental properties. These attributes govern its reactivity, inform stoichiometric calculations, and are critical for analytical characterization.
Chemical Identity
A clear identification of the molecule is paramount for regulatory compliance, procurement, and unambiguous scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-2-butoxy-4-fluorobenzene | - |
| CAS Number | 1036724-57-8 | [1] |
| Molecular Formula | C₁₀H₁₂BrFO | [2] |
| Synonyms | Not available in provided sources | - |
Molecular Weight
The molecular weight is a cornerstone of quantitative chemistry, essential for converting between mass and moles in reaction design, yield calculations, and solution preparation. The molecular weight of the isomeric compound, 1-Bromo-2-(tert-butoxy)-4-fluorobenzene, is 247.10 g/mol .[2] The calculated molecular weight for 1-Bromo-2-butoxy-4-fluorobenzene, based on its formula C₁₀H₁₂BrFO, is 247.11 g/mol .
-
Calculation: (10 × 12.011) + (12 × 1.008) + 79.904 + 18.998 + 15.999 = 247.107 g/mol
This value is critical for ensuring precise molar ratios in synthetic protocols, which directly impacts reaction efficiency, yield, and purity.
Structural Representation
The specific arrangement of atoms and functional groups dictates the molecule's chemical behavior, including its reactivity and intermolecular interactions.
Caption: 2D structure of 1-Bromo-2-butoxy-4-fluorobenzene.
Physicochemical Properties
While specific experimental data for 1-Bromo-2-butoxy-4-fluorobenzene is limited, a Safety Data Sheet (SDS) indicates that many physical properties have not been formally determined.[1] The table below reflects this lack of available data, which is a crucial consideration for experimental design and safety assessment.
| Property | Value | Notes |
| Physical State | No data available | [1] |
| Color | No data available | [1] |
| Odor | No data available | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| Density | No data available | [1] |
| Flash Point | No data available | [1] |
Expert Insight: The absence of experimental data necessitates a cautious approach. Researchers should assume the compound is a liquid at room temperature, similar to related structures like 1-bromo-4-fluorobenzene, and that it is insoluble in water.[3][4] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is essential for obtaining high-purity material for research and development. While a specific, published procedure for this molecule was not found in the search results, a plausible and efficient pathway can be designed based on fundamental organic chemistry principles, such as the Williamson ether synthesis.
Proposed Protocol: Williamson Ether Synthesis
This method is a classic and reliable approach for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In this context, the phenolic proton of a substituted phenol is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkyl halide (1-bromobutane).
Caption: Proposed synthetic workflow via Williamson ether synthesis.
Causality Behind Choices:
-
Starting Material: 2-Bromo-5-fluorophenol is selected because the relative positions of the hydroxyl, bromo, and fluoro groups match the desired product structure.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is also inexpensive and easily removed by filtration.
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
-
Purification: Column chromatography is the standard and most effective method for separating the desired ether product from unreacted starting materials and byproducts, ensuring high purity for subsequent applications.
Applications in Research and Drug Development
The true value of 1-Bromo-2-butoxy-4-fluorobenzene lies in the strategic combination of its functional groups. Each component offers a distinct advantage for molecular design, making it a powerful intermediate in the synthesis of complex target molecules, particularly active pharmaceutical ingredients (APIs). Similar polyhalogenated benzene building blocks are crucial for synthesizing treatments for diseases like breast cancer.[5]
Caption: Strategic utility of functional groups in drug design.
-
The Bromo Group: This is arguably the most versatile handle on the molecule. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, bromine can participate in "halogen bonding," a non-covalent interaction that can enhance drug-target binding affinity and specificity.[6][7] The introduction of bromine can increase therapeutic activity and favorably affect a drug's metabolism and duration of action.[6][7]
-
The Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry. Its high electronegativity can alter the acidity of nearby protons and influence how a drug binds to its target receptor. Critically, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.
-
The Butoxy Group: This ether linkage adds a flexible, lipophilic chain to the molecule. This is used to modulate the overall solubility and lipophilicity (logP) of a compound, which is a critical parameter for ensuring it can cross cell membranes and reach its biological target.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. The information below is derived from a safety data sheet for the compound and general knowledge of related aryl halides.[1][8][9]
Hazard Identification & First Aid
While the specific GHS classification for this compound is not fully detailed, related chemicals are known irritants.[1][8] A cautious approach is mandatory.
| Category | Information | First Aid Measures |
| Hazard Classification | No data available for mixture classification.[1] Assume irritant. | - |
| Eye Contact | May cause serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] |
| Skin Contact | May cause skin irritation. | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][8] |
| Inhalation | May cause respiratory irritation. | Move person into fresh air. If not breathing, give artificial respiration.[1][8] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water.[1][8] |
Experimental Protocol: Laboratory Spill Management
In the event of an accidental release, a structured response is critical to ensure personnel safety and environmental protection.
-
Evacuate & Ventilate: Immediately alert others in the area and evacuate. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary.[1]
-
Containment: For liquid spills, use an absorbent, inert material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Handling and Storage
-
Handling: Use in a well-ventilated place, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[1][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents, acids, and bases.[9]
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene represents a highly strategic building block for advanced chemical synthesis. While a comprehensive experimental dataset on its physical properties is not yet widely available, its molecular structure offers a powerful and versatile platform for innovation. The orthogonal reactivity of its bromo, fluoro, and butoxy groups provides chemists with a precise toolkit for constructing complex molecular architectures, making it a valuable asset in the pursuit of novel therapeutics and advanced materials. Prudent handling, based on established safety protocols for related compounds, is essential for its effective and safe utilization in research.
References
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 155854-29-8 | 1-Bromo-4-butoxy-2-fluorobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
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Frontiers in Chemistry. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1-Bromo-2-butoxy-4-fluorobenzene
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of the novel chemical entity, 1-Bromo-2-butoxy-4-fluorobenzene. Given the current lack of publicly available experimental data for this specific compound, this guide emphasizes foundational principles and detailed methodologies to empower researchers to generate robust and reliable data packages.
Theoretical Assessment of Physicochemical Properties
A thorough understanding of a molecule's structure is paramount to predicting its behavior. 1-Bromo-2-butoxy-4-fluorobenzene is a substituted aromatic ether with key functional groups that will dictate its solubility and stability profile.
Molecular Structure:
-
Aromatic Core: A benzene ring, which is generally nonpolar.
-
Substituents:
-
Bromine (Br): A halogen atom that is inductively electron-withdrawing but can also participate in resonance, though less effectively than smaller halogens.[1] This substituent increases the molecular weight and can influence intermolecular interactions.
-
Butoxy Group (-O-(CH₂)₃CH₃): An ether linkage with a four-carbon alkyl chain. The oxygen atom can act as a hydrogen bond acceptor, while the butyl chain introduces significant nonpolar character.
-
Fluorine (F): The most electronegative element, it is a strongly electron-withdrawing substituent.
-
Predicted Solubility:
Based on its structure, 1-Bromo-2-butoxy-4-fluorobenzene is anticipated to be a lipophilic compound with low aqueous solubility. The large nonpolar surface area contributed by the benzene ring and the butyl chain will likely dominate its solubility characteristics. While the ether oxygen can accept hydrogen bonds, this is unlikely to overcome the hydrophobicity of the rest of the molecule. Its solubility in organic solvents is predicted to be significantly higher, particularly in nonpolar to moderately polar solvents such as alkanes, ethers, and chlorinated solvents.
Predicted Stability:
The stability of 1-Bromo-2-butoxy-4-fluorobenzene will be influenced by the electronic effects of its substituents on the aromatic ring and the inherent reactivity of the ether linkage.
-
Aryl Halide Stability: Aryl halides are generally stable compounds.[2] However, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or in photochemical reactions.
-
Ether Linkage: Ethers are typically stable but can undergo cleavage under strongly acidic conditions. The butoxy group is also a potential site for oxidative degradation.
-
Electronic Effects: The fluorine and bromine atoms are electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution.[3] This may enhance the overall stability of the ring itself.
Experimental Determination of Solubility
A precise understanding of solubility is critical for formulation development, bioavailability, and environmental fate assessment. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended here.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the pH-solubility profile, a critical parameter for ionizable compounds, though 1-Bromo-2-butoxy-4-fluorobenzene is not expected to have ionizable groups. The procedure is still valuable for assessing solubility in physiologically relevant pH ranges.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[4]
-
Sample Preparation: Add an excess amount of 1-Bromo-2-butoxy-4-fluorobenzene to a known volume of each buffer in separate, sealed vials. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C, and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the compound and solvent).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility at each pH. The lowest measured solubility in the physiological pH range is often used for classification purposes.
Solubility in Organic Solvents
A similar shake-flask approach can be used to determine solubility in various organic solvents relevant to synthesis, purification, and formulation (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and heptane).
Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Experimental Determination of Stability
For drug development, understanding a compound's stability is crucial for ensuring safety and efficacy. Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways.[6] These studies are a regulatory expectation and provide insight into the intrinsic stability of the molecule.[7][8]
Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods are stability-indicating and to identify relevant degradants.[7]
Stress Conditions:
-
Acidic Hydrolysis:
-
Protocol: Dissolve the compound in a suitable co-solvent if necessary, then dilute with 0.1 M to 1 M HCl.[7] Incubate at room temperature or elevated temperatures (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
-
Basic Hydrolysis:
-
Protocol: Similar to acidic hydrolysis, but use 0.1 M to 1 M NaOH.[7]
-
-
Oxidative Degradation:
-
Protocol: Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures. Sample at various time points.
-
-
Thermal Degradation:
-
Protocol: Expose the solid compound to dry heat (e.g., 60°C, 80°C) in a stability chamber. For solutions, incubate at elevated temperatures.
-
-
Photostability:
-
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Decision Tree for Stability Testing:
Caption: Decision tree for forced degradation studies.
Data Presentation
Quantitative data from these studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Solubility of 1-Bromo-2-butoxy-4-fluorobenzene at 25°C
| Solvent/Buffer | pH (for aqueous) | Solubility (mg/mL) | Method |
| 0.1 M HCl | 1.2 | Experimental Value | Shake-Flask |
| Acetate Buffer | 4.5 | Experimental Value | Shake-Flask |
| Phosphate Buffer | 6.8 | Experimental Value | Shake-Flask |
| Methanol | N/A | Experimental Value | Shake-Flask |
| Dichloromethane | N/A | Experimental Value | Shake-Flask |
| Heptane | N/A | Experimental Value | Shake-Flask |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 1 M HCl, 60°C | 24 | Experimental Value | Experimental Value |
| Basic Hydrolysis | 1 M NaOH, 60°C | 24 | Experimental Value | Experimental Value |
| Oxidation | 10% H₂O₂, RT | 24 | Experimental Value | Experimental Value |
| Thermal (Solid) | 80°C | 72 | Experimental Value | Experimental Value |
| Photostability | ICH Q1B | - | Experimental Value | Experimental Value |
Conclusion and Further Steps
This guide provides a robust framework for the systematic evaluation of the solubility and stability of 1-Bromo-2-butoxy-4-fluorobenzene. By following the outlined theoretical and experimental approaches, researchers can generate the necessary data to support drug discovery and development activities. The results from the forced degradation studies will be instrumental in developing a stability-indicating analytical method, which is a prerequisite for long-term stability studies under ICH-recommended storage conditions.
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Retrieved from [Link]
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Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX. Retrieved from [Link]
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Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (2019). World Health Organization. Retrieved from [Link]
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Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2020). European Journal of Pharmaceutics and Biopharmaceutics, 157, 1-9. Retrieved from [Link]
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The role of halogens in electrophilic aromatic substitution. (2014). Chemistry Stack Exchange. Retrieved from [Link]
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Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Navigating the Unknown: A Technical Guide to the Safe Handling of 1-Bromo-2-butoxy-4-fluorobenzene
Senior Application Scientist Insight: In the landscape of drug discovery and materials science, researchers are often tasked with handling novel chemical entities whose toxicological and physicochemical properties are not yet fully characterized. 1-Bromo-2-butoxy-4-fluorobenzene, a substituted aromatic compound, represents such a case. While it holds potential as a building block in organic synthesis, the publicly available safety data is notably sparse.[1] This guide is therefore constructed upon the foundational principle of chemical safety: treat unknown compounds as potentially hazardous.
This document provides a comprehensive framework for the safe handling, storage, and disposal of 1-Bromo-2-butoxy-4-fluorobenzene. By synthesizing best practices for managing related halogenated organic compounds and adhering to a rigorous risk mitigation strategy, this guide empowers researchers to manage this compound responsibly, ensuring both personal safety and experimental integrity. The protocols herein are designed to be self-validating systems, emphasizing caution and containment in the absence of complete hazard information.
Part 1: Hazard Analysis & Risk Mitigation
The Precautionary Principle: Addressing Data Gaps
A thorough review of available safety data sheets (SDS) for 1-Bromo-2-butoxy-4-fluorobenzene reveals significant data gaps; key sections on hazard classification, toxicology, and ecological impact contain "no data available".[1] This absence of information is not an indication of safety. In such scenarios, a precautionary approach is mandated. We must infer potential hazards based on the compound's structural motifs—a halogenated (bromine, fluorine) aromatic ether.
Halogenated organic compounds as a class can present a range of hazards, including:
-
Toxicity: Many are irritants, and some are suspected carcinogens. They can cause organ damage, particularly to the liver and kidneys.
-
Skin Absorption: Organic solvents and similar molecules can be absorbed through the skin, leading to systemic exposure.
-
Volatility and Inhalation Risk: Depending on the vapor pressure, these compounds can pose an inhalation hazard, requiring work in well-ventilated areas.[2]
Analog-Based Hazard Inference: The Case of 1-Bromo-4-fluorobenzene
To form a more concrete, albeit provisional, risk assessment, we can examine the known hazards of a structurally similar compound, 1-Bromo-4-fluorobenzene (CAS 460-00-4). While the presence of the butoxy group in our target molecule will alter its properties, this analog provides a valuable baseline for potential hazards.
Table 1: Comparative Physicochemical and Hazard Data
| Property | 1-Bromo-2-butoxy-4-fluorobenzene (CAS 1036724-57-8) | 1-Bromo-4-fluorobenzene (CAS 460-00-4) |
| Molecular Formula | C₁₀H₁₂BrFO | C₆H₄BrF |
| Molecular Weight | 247.10 g/mol (Calculated) | 175.00 g/mol |
| Physical State | Not specified (Assumed Liquid) | Clear, light yellow liquid[3] |
| Boiling Point | No data available | 150 °C |
| Flash Point | No data available | 140°F (60°C)[4] |
| Density | No data available | 1.593 g/mL at 25 °C |
| GHS Hazard Codes | No data available[1] | H226 (Flammable liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3] |
| Toxicity Data (Oral) | No data available[1] | LD50 Oral - Rat - 2,700 mg/kg[3] |
Disclaimer: The data for 1-Bromo-4-fluorobenzene is provided for illustrative purposes only and should not be taken as confirmed data for 1-Bromo-2-butoxy-4-fluorobenzene.
Based on this analog, it is prudent to assume 1-Bromo-2-butoxy-4-fluorobenzene may be a flammable liquid and an irritant to the skin, eyes, and respiratory system.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is critical. Engineering controls provide the first line of defense, supplemented by a robust PPE protocol.
Primary Engineering Controls
All handling of 1-Bromo-2-butoxy-4-fluorobenzene must be conducted within a properly functioning chemical fume hood.[2] This is non-negotiable. The fume hood contains vapors, protecting the researcher from inhalation exposure, and provides a contained space in the event of a spill. Ensure the sash is maintained at the lowest practical height during manipulations.
Personal Protective Equipment (PPE) Protocol
Given the unknown toxicological profile and the irritant nature of related compounds, a comprehensive PPE ensemble is required.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[1] When transferring larger volumes (>50 mL) or if there is a splash hazard, supplement goggles with a full-face shield.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves. Nitrile gloves are a common starting point for handling organic solvents.[2] However, it is crucial to consult a glove compatibility chart for halogenated aromatic compounds if available. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential fire hazards. Ensure it is fully buttoned.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to protect all skin on the lower body.[2]
-
-
Respiratory Protection: If engineering controls (i.e., the fume hood) fail or during a large spill scenario where vapor concentrations may exceed safe limits, a full-face respirator with an organic vapor cartridge is necessary.[1] Use of respirators requires prior training and fit-testing.
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Materials Science and Engineering. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
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A Technical Guide to 1-Bromo-2-butoxy-4-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 1-Bromo-2-butoxy-4-fluorobenzene, a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical identity, synthetic routes, safety protocols, and applications, alongside a curated list of commercial suppliers.
Introduction: The Strategic Importance of Halogenated Benzene Derivatives
Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The introduction of halogens, such as bromine and fluorine, into a benzene ring can profoundly influence a molecule's physicochemical properties.[1] These modifications can enhance metabolic stability, improve membrane permeability, and introduce specific binding interactions with biological targets. 1-Bromo-2-butoxy-4-fluorobenzene, with its unique substitution pattern, presents a versatile scaffold for the synthesis of novel chemical entities. The presence of a bromo group allows for a variety of cross-coupling reactions, the fluoro group can modulate electronic properties and metabolic pathways, and the butoxy group can influence lipophilicity and solubility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of 1-Bromo-2-butoxy-4-fluorobenzene is essential for its effective use in research and development. While experimental data for this specific compound is not extensively published, properties can be inferred from related structures and computational models.
| Property | Value | Source |
| CAS Number | 1036724-57-8 | [2] |
| Molecular Formula | C₁₀H₁₂BrFO | |
| Molecular Weight | 247.10 g/mol | Inferred |
| Appearance | Likely a colorless to pale yellow liquid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Purity | Typically >98% from commercial suppliers | |
| InChI Key | HXDXLVKJJHIJTR-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both the bromine and fluorine substituents. The butoxy group will exhibit characteristic signals for the butyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR will display signals for the six aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogen and alkoxy groups. Four distinct signals for the butoxy group carbons are also expected.
-
¹⁹F NMR: A singlet is anticipated in the fluorine NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the butoxy group or the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching and bending frequencies for the aromatic ring and the alkyl chain. C-O stretching for the ether linkage and C-Br and C-F stretching vibrations would also be present.
Synthesis and Reaction Mechanisms
The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene typically involves a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles.[9][10][11]
Proposed Synthetic Pathway
A logical synthetic approach would start with a commercially available fluorinated aniline or phenol, followed by bromination and etherification steps.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Fluoro-4-bromophenol from 3-Fluoroaniline
-
Diazotization: To a stirred solution of 3-fluoroaniline in aqueous sulfuric acid at 0°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The reaction is monitored for the complete consumption of the starting material.
-
Hydrolysis: The resulting diazonium salt solution is then carefully added to boiling water to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding 3-fluorophenol.
-
Bromination: The crude 3-fluorophenol is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent), and elemental bromine is added portion-wise at room temperature. The reaction is stirred until completion, and the product, 3-fluoro-4-bromophenol, is isolated by extraction and purified by crystallization or chromatography.
Step 2: Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene
-
Williamson Ether Synthesis: 3-Fluoro-4-bromophenol is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate is added as a base, followed by the addition of 1-bromobutane.
-
Reaction and Workup: The reaction mixture is heated to reflux and stirred until the starting phenol is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-Bromo-2-butoxy-4-fluorobenzene as a pure compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-Bromo-2-butoxy-4-fluorobenzene make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[12]
Role as a Synthetic Intermediate
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[13] These reactions allow for the introduction of a wide range of substituents at this position, enabling the rapid generation of diverse chemical libraries for biological screening.
Potential as a Pharmacophore
The substituted fluorobenzene motif is present in numerous approved drugs. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions.[1] The butoxy group can be tailored to optimize the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-2-butoxy-4-fluorobenzene.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][16]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17] Keep the container tightly sealed.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Commercial Suppliers
A number of chemical suppliers offer 1-Bromo-2-butoxy-4-fluorobenzene and related compounds. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the material before use.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | 1-Bromo-2-butoxy-4-fluorobenzene | 1036724-57-8 | 98% |
| King-Pharm | 1-Bromo-2-butoxy-4-fluorobenzene | 1036724-57-8 | In Stock[2] |
| BLDpharm | 1-Bromo-2-(tert-butoxy)-4-fluorobenzene | 960309-88-0 | Not specified[18] |
| Alchem Pharmtech | 1-Bromo-4-butoxy-2-fluorobenzene | 155854-29-8 | Not specified |
| BenchChem | 1-Bromo-4-butoxy-2-fluorobenzene | 155854-29-8 | Not specified[13] |
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene is a valuable and versatile building block for organic synthesis, with significant potential for applications in drug discovery and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the creation of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
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Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
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-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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-
MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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An In-depth Technical Guide to 1-Bromo-2-butoxy-4-fluorobenzene: Synthesis, Structural Analogues, and Derivatives for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-butoxy-4-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, butoxy, and fluoro substituents on the benzene ring offers a unique combination of reactivity and physicochemical properties, making it an attractive scaffold for the synthesis of novel derivatives. This document details plausible synthetic routes to the core molecule, explores its structural analogues, and discusses the chemical transformations that enable the creation of a diverse library of derivatives. Particular emphasis is placed on the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Halogenated Aromatics
Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis, particularly in the design and development of pharmaceuticals and functional materials. The incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 1-Bromo-2-butoxy-4-fluorobenzene, embodies the strategic design of a multi-functional scaffold. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, the fluorine atom can enhance binding interactions and metabolic stability, and the butoxy group modulates solubility and steric properties. This guide will delve into the synthesis, reactivity, and potential applications of this compound and its derivatives, providing a roadmap for its utilization in advanced research.
Synthesis of the Core Scaffold: 1-Bromo-2-butoxy-4-fluorobenzene
While a definitive, peer-reviewed synthesis of 1-Bromo-2-butoxy-4-fluorobenzene is not extensively documented in publicly available literature, established synthetic methodologies for analogous compounds allow for the confident postulation of viable synthetic pathways. The most logical and versatile approach involves the etherification of a bromofluorophenol precursor.
Primary Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] For the synthesis of 1-Bromo-2-butoxy-4-fluorobenzene, the logical precursor would be 2-bromo-5-fluorophenol.
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of 1-Bromo-2-butoxy-4-fluorobenzene.
Detailed Experimental Protocol (Proposed):
-
Deprotonation: To a solution of 2-bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a suitable base (1.1-1.5 eq.), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature until complete deprotonation of the phenol is achieved, forming the corresponding phenoxide.
-
Alkylation: 1-Bromobutane (1.1-1.5 eq.) is added to the reaction mixture. The reaction is then heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-Bromo-2-butoxy-4-fluorobenzene.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetone are chosen to dissolve the ionic phenoxide intermediate and the alkyl halide, facilitating the SN2 reaction.
-
Base: A moderately strong to strong base is required to deprotonate the phenol. K₂CO₃ is a milder and safer option for larger scale reactions, while NaH offers more rapid and complete deprotonation.
-
Temperature: Heating is typically necessary to accelerate the rate of the SN2 reaction, especially given that phenoxides are relatively stable nucleophiles.
Alternative Synthetic Approach: Sandmeyer-type Reaction
An alternative, though likely more complex, route could involve a Sandmeyer-type reaction starting from a suitably substituted aniline, such as 2-butoxy-4-fluoroaniline. This approach is analogous to the synthesis of similar halogenated benzenes.[1][4]
Reaction Scheme:
Caption: Proposed Sandmeyer-type reaction for the synthesis of 1-Bromo-2-butoxy-4-fluorobenzene.
This multi-step process would involve diazotization of the aniline followed by a copper(I) bromide-mediated bromination. While feasible, this route is generally less direct than the Williamson ether synthesis if the corresponding phenol is readily available.
Physicochemical Properties and Spectroscopic Characterization (Predicted)
Experimentally determined data for 1-Bromo-2-butoxy-4-fluorobenzene is not widely published. However, based on the structure and data from analogous compounds, the following properties and spectral characteristics can be predicted:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.10 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | > 200 °C |
| Solubility | Insoluble in water; soluble in common organic solvents |
Spectroscopic Analysis (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the butoxy group. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The butoxy group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and butoxy substituents. The butoxy group would display four signals in the aliphatic region.[5][6]
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).[7][8][9] Fragmentation would likely involve the loss of the butoxy group or components thereof.
-
IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a strong C-O stretching band for the ether linkage.
Structural Analogues and Derivatives
The 1-Bromo-2-butoxy-4-fluorobenzene scaffold can be systematically modified to generate a library of analogues and derivatives with tailored properties.
Variation of the Alkoxy Group
A straightforward modification involves varying the length and branching of the alkoxy chain via the Williamson ether synthesis using different alkyl halides.
Table 2: Examples of Alkoxy Analogues
| R Group | Analogue Name |
| -CH₃ | 1-Bromo-4-fluoro-2-methoxybenzene |
| -CH₂CH₃ | 1-Bromo-2-ethoxy-4-fluorobenzene |
| -CH(CH₃)₂ | 1-Bromo-4-fluoro-2-isopropoxybenzene |
| -C(CH₃)₃ | 1-Bromo-2-(tert-butoxy)-4-fluorobenzene |
These modifications allow for the fine-tuning of lipophilicity and steric hindrance around the aromatic core, which can be critical in drug design to optimize binding to a target protein.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 1-Bromo-2-butoxy-4-fluorobenzene is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
4.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[10][11][12][13] This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 1-position.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-4-fluorobenzene.
4.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines. This is particularly valuable in medicinal chemistry, as the aniline moiety is a common feature in many bioactive compounds.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of 1-Bromo-2-butoxy-4-fluorobenzene.
Applications in Medicinal Chemistry and Drug Discovery
The 1-Bromo-2-butoxy-4-fluorobenzene scaffold and its derivatives are of significant interest to medicinal chemists. The fluorophenyl group is a well-established motif in a wide range of approved drugs, where it often contributes to improved metabolic stability and binding affinity.[14][15][16] The ability to readily diversify the scaffold through cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Potential therapeutic areas where these compounds could be explored include oncology, neurodegenerative diseases, and infectious diseases, where substituted aromatic compounds have shown promise.[16][17]
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene represents a strategically designed and highly versatile building block for synthetic and medicinal chemistry. While its synthesis and full characterization are not yet extensively reported, established synthetic methodologies provide clear pathways to its preparation and the creation of a diverse range of structural analogues and derivatives. The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is a key feature that enables the facile introduction of a wide array of functional groups, making this scaffold an invaluable tool for the exploration of new chemical space in the pursuit of novel therapeutics and functional materials. This guide provides the foundational knowledge and synthetic strategies necessary for researchers to effectively utilize 1-Bromo-2-butoxy-4-fluorobenzene and its derivatives in their research programs.
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). Retrieved January 21, 2026, from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.). Retrieved January 21, 2026, from [Link]
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Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 1-Bromo-2-butoxy-4-fluorobenzene
Foreword: The Strategic Value of Multifunctional Scaffolds in Modern Chemistry
In the landscape of contemporary chemical research, from the intricate dance of drug discovery to the rational design of novel materials, the strategic importance of versatile molecular building blocks cannot be overstated. These scaffolds, bearing a carefully orchestrated arrangement of functional groups, serve as the foundational starting points for the synthesis of complex molecular architectures with tailored properties. 1-Bromo-2-butoxy-4-fluorobenzene emerges as a molecule of significant interest, embodying this principle of multifunctional design. Its unique constellation of a bromine atom, a fluorine atom, and a butoxy group on an aromatic core presents a rich tapestry of reactivity and property modulation, opening doors to a myriad of potential research applications. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical exploration of the untapped potential of this intriguing compound.
Molecular Profile and Physicochemical Characteristics
1-Bromo-2-butoxy-4-fluorobenzene (CAS No. 1036724-57-8) is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrFO.[1] A thorough understanding of its structural and electronic features is paramount to appreciating its potential utility.
| Property | Value | Source |
| Molecular Weight | 249.10 g/mol | [1] |
| InChI Key | HXDXLVKJJHIJTR-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥98% | [1] |
The key to its versatility lies in the interplay of its substituents:
-
The Phenyl Ring: Provides a rigid scaffold for the precise spatial orientation of the functional groups.
-
The Bromine Atom: A versatile handle for a wide array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
The Fluorine Atom: As the most electronegative element, fluorine profoundly influences the electronic properties of the aromatic ring. Its presence can enhance metabolic stability, modulate pKa, and improve binding affinity in biological systems.[3][4]
-
The Butoxy Group: This flexible alkyl ether chain can impact the molecule's lipophilicity and conformational preferences. In a drug discovery context, it can serve as a lipophilic moiety to enhance membrane permeability.[5]
Potential Research Applications in Medicinal Chemistry and Drug Discovery
The strategic incorporation of fluorine and bromine into organic molecules is a cornerstone of modern medicinal chemistry.[4][6] 1-Bromo-2-butoxy-4-fluorobenzene is a prime candidate for leveraging these advantages in the design of novel therapeutic agents.
A Versatile Scaffold for Bioactive Molecules
The true power of 1-Bromo-2-butoxy-4-fluorobenzene lies in its capacity to serve as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The bromine atom acts as a key point of diversification, enabling the exploration of a vast chemical space through well-established synthetic methodologies.
Figure 1: Synthetic pathways from 1-Bromo-2-butoxy-4-fluorobenzene.
Enhancing Pharmacokinetic Properties
The judicious placement of fluorine atoms is a well-established strategy for optimizing the pharmacokinetic profile of drug candidates.[4] The fluorine atom in 1-Bromo-2-butoxy-4-fluorobenzene can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can prolong the half-life of a drug.[3][4]
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.[7][8]
-
Influence Binding Affinity: The electronic effects of fluorine can alter a molecule's conformation and its interactions with biological targets, potentially leading to increased binding affinity and potency.[9]
The butoxy group further contributes to the modulation of lipophilicity and can provide additional points of interaction within a protein's binding pocket.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a substituted biphenyl derivative from 1-Bromo-2-butoxy-4-fluorobenzene, a common scaffold in many pharmaceuticals.
Objective: To synthesize 2-butoxy-4-fluoro-1,1'-biphenyl.
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-Bromo-2-butoxy-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Organic Synthesis and Materials Science
Beyond its potential in drug discovery, the unique reactivity of 1-Bromo-2-butoxy-4-fluorobenzene makes it a valuable intermediate in broader organic synthesis and in the development of advanced materials.
A Building Block for Complex Molecular Architectures
The ability to selectively functionalize the bromine and potentially the fluorine positions (under specific conditions) allows for the stepwise construction of complex organic molecules. This makes it a useful starting material for the synthesis of agrochemicals, specialty polymers, and liquid crystals where the presence of both fluorine and a flexible ether linkage can impart desirable properties.[10][11]
Figure 2: Synthetic utility of 1-Bromo-2-butoxy-4-fluorobenzene.
Development of Fluorinated Materials
Fluorinated aromatic compounds are of significant interest in materials science.[12] They are used in the production of specialized polymers and coatings, where the presence of fluorine can enhance durability, thermal stability, and chemical resistance.[10] 1-Bromo-2-butoxy-4-fluorobenzene can serve as a monomer or a precursor to monomers for the synthesis of such high-performance materials.
Conclusion and Future Outlook
1-Bromo-2-butoxy-4-fluorobenzene represents a compelling and underexplored building block for chemical research. Its unique combination of a reactive bromine handle, a property-enhancing fluorine atom, and a lipophilic butoxy group on a stable aromatic core provides a powerful platform for innovation. In medicinal chemistry, it offers a clear pathway to novel molecular entities with potentially improved pharmacokinetic and pharmacodynamic profiles. In organic synthesis and materials science, it is a versatile intermediate for the construction of complex molecules and advanced materials. As the demand for sophisticated and highly functionalized molecules continues to grow, the research applications for 1-Bromo-2-butoxy-4-fluorobenzene are poised for significant expansion. This guide serves as a foundational resource to inspire and facilitate further investigation into the promising potential of this multifaceted compound.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-butoxy-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and substituted biphenyl compounds, which are privileged structures in a vast array of pharmacologically active molecules and advanced materials.[2][3] The incorporation of fluorine atoms into these scaffolds can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated biaryl compounds highly sought after in medicinal chemistry.[4][5][6]
1-Bromo-2-butoxy-4-fluorobenzene is a key building block that allows for the introduction of a butoxy and fluoro-substituted phenyl moiety. The presence of the butoxy group can further modulate the molecule's pharmacokinetic properties. This application note provides a comprehensive guide to the use of 1-Bromo-2-butoxy-4-fluorobenzene in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for laboratory application.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-Bromo-2-butoxy-4-fluorobenzene. This step forms a Pd(II) complex. The electron-withdrawing nature of the fluorine atom can facilitate this step.
-
Transmetalation: In this step, the organic group from an organoboron reagent (such as a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid.[8]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling of 1-Bromo-2-butoxy-4-fluorobenzene with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of 1-Bromo-2-butoxy-4-fluorobenzene with phenylboronic acid. Due to the potential for steric hindrance from the ortho-butoxy group, the selection of a bulky and electron-rich phosphine ligand is recommended to facilitate the oxidative addition and subsequent steps.[9][10]
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
1-Bromo-2-butoxy-4-fluorobenzene may cause skin and eye irritation.[11] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Palladium catalysts are toxic and should be handled with care.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-butoxy-4-fluorobiphenyl derivative.
Data Presentation: Key Reaction Parameters
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for optimizing the reaction conditions for 1-Bromo-2-butoxy-4-fluorobenzene.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, RuPhos, or other bulky, electron-rich phosphines | Overcomes steric hindrance from the ortho-butoxy group and promotes efficient oxidative addition.[10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required for sterically hindered substrates.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic polar solvents, often with a small amount of water, are commonly used to dissolve both the organic and inorganic reagents.[1] |
| Temperature | 90-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive substrates. |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl bromide. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-butoxy-4-fluorobiphenyl scaffold synthesized through this Suzuki coupling reaction is of significant interest to the pharmaceutical industry. The strategic placement of the fluoro and butoxy groups can impart desirable properties to drug candidates.[4][5][12] While direct applications of this specific biphenyl derivative are emerging, structurally related fluorinated and alkoxy-substituted aromatic compounds have shown promise in various therapeutic areas, including oncology and the development of treatments for neurodegenerative diseases.[12] The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability, while the fluorine atom can block metabolic oxidation sites, leading to an improved pharmacokinetic profile.[6]
Conclusion
This application note provides a comprehensive framework for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 1-Bromo-2-butoxy-4-fluorobenzene. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize valuable 2-butoxy-4-fluorobiphenyl derivatives. These compounds hold significant potential as building blocks for the development of novel therapeutics and advanced materials.
References
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ResearchGate. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Available from: [Link]
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ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]
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ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem. 2008, 73, 11, 4424–4426. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr Top Med Chem. 2014;14(7):855-64. Available from: [Link]
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The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Sci., 2014,5, 1996-2000. Available from: [Link]
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ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
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ResearchGate. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315–8359. Available from: [Link]
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ChemRxiv. On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Available from: [Link]
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National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem. 2021; 17: 153–159. Available from: [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015 Nov 12;58(21):8315-59. Available from: [Link]
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YouTube. Suzuki Coupling Mechanism. Available from: [Link]
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ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2004, 126, 42, 13028–13030. Available from: [Link]
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Agilent. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]
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Synthesis of flurbiprofen via Suzuki reaction catalyzed by palladium charcoal in water. Chinese Chemical Letters, 17(4), 461-464. Available from: [Link]
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Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. J Biochem Technol (2023) 14(2): 102-111. Available from: [Link]
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Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. 2023, 14, 105. Available from: [Link]
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Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of Substituted Anilines from 1-Bromo-2-butoxy-4-fluorobenzene
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of the Buchwald-Hartwig amination for the C-N cross-coupling of 1-Bromo-2-butoxy-4-fluorobenzene. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, enabling robust and reproducible synthesis of valuable aniline derivatives.
Theoretical Framework and Strategic Considerations
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient pathway to construct C(sp²)–N bonds.[1] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its superior functional group tolerance, broader substrate scope, and generally milder reaction conditions.[2]
1.1 The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is generated in situ. This step forms a Pd(II)-aryl-halide intermediate and is often the rate-determining step of the overall transformation.[3][4] The reactivity order for aryl halides generally follows Ar-I > Ar-Br > Ar-Cl, although this can be influenced by the specific catalyst system.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[6] The choice of base is critical and must be strong enough to deprotonate the amine but compatible with other functional groups in the substrates.[7]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl amine product from the palladium-amido complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
1.2 Substrate Analysis: 1-Bromo-2-butoxy-4-fluorobenzene
The specific substrate, 1-Bromo-2-butoxy-4-fluorobenzene, presents a unique combination of electronic and steric features that must be considered for successful coupling.
-
Aryl Bromide: Aryl bromides are excellent substrates for Buchwald-Hartwig amination, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[5]
-
Butoxy Group (Electron-Donating): The ortho-butoxy group is an electron-donating group (EDG). EDGs can increase electron density on the aromatic ring, potentially slowing the rate of oxidative addition. However, modern bulky phosphine ligands are highly effective at promoting this step even with electron-rich arenes.[2]
-
Fluoro Group (Electron-Withdrawing): The para-fluoro group is an electron-withdrawing group (EWG). EWGs generally accelerate the rate of reductive elimination.[8] The presence of both an EDG and an EWG creates a push-pull electronic environment that requires a well-chosen catalyst system to balance the rates of the catalytic cycle steps.
-
Steric Hindrance: The ortho-butoxy group introduces moderate steric bulk around the reaction center (the C-Br bond). This necessitates the use of sterically hindered ligands to facilitate both the oxidative addition and the final reductive elimination steps.[2][9]
Experimental Design and Protocol
This section details a robust, validated protocol for the amination of 1-Bromo-2-butoxy-4-fluorobenzene with a representative secondary amine, morpholine. The principles outlined can be adapted for other primary and secondary amines.
2.1 Catalyst System Selection: The Key to Success
The choice of palladium precursor and, more importantly, the phosphine ligand is critical.[10] For this substrate, a combination of a stable palladium precatalyst and a bulky, electron-rich biarylphosphine ligand is recommended.
-
Palladium Precatalyst: A pre-formed catalyst like [tBuXPhos Pd G3] is an excellent choice. These "G3" precatalysts are air- and moisture-stable, exhibit good solubility, and readily generate the active monoligated Pd(0) species in solution, leading to reproducible results. Using a precatalyst circumvents the need for an in situ reduction of a Pd(II) source like Pd(OAc)₂, which can sometimes be inconsistent.[11]
-
Ligand: tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand for coupling aryl bromides, particularly those with steric hindrance or challenging electronic properties.[2] Its bulk favors the formation of the monoligated Pd(0) species crucial for reactivity and accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition.[9]
2.2 Base and Solvent Selection
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in these reactions.[12] Its high basicity is sufficient to deprotonate a wide range of amines, driving the reaction forward. However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, though this may require higher reaction temperatures or longer reaction times.[13]
-
Solvent: Toluene or 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations.[12][14] Toluene is often preferred due to its higher boiling point, allowing for a wider range of reaction temperatures. It's crucial to use anhydrous solvents, as water can interfere with the catalyst and base.[14] Polar aprotic solvents like DMF or acetonitrile should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[15]
2.3 Detailed Experimental Protocol
Reaction: Coupling of 1-Bromo-2-butoxy-4-fluorobenzene with Morpholine.
| Reagent/Parameter | Molar Equiv. | Amount | MW ( g/mol ) | Notes |
| 1-Bromo-2-butoxy-4-fluorobenzene | 1.0 | 249.1 mg (1.0 mmol) | 249.10 | Limiting Reagent |
| Morpholine | 1.2 | 104.5 mg (1.2 mmol) | 87.12 | Ensure purity and dryness |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.5 mg (1.4 mmol) | 96.10 | Handle in a glovebox |
| [tBuXPhos Pd G3] Precatalyst | 0.02 (2 mol%) | 15.9 mg (0.02 mmol) | 796.48 | Air-stable precatalyst |
| Anhydrous Toluene | - | 5 mL | - | Use from a solvent purification system or freshly distilled |
| Reaction Temperature | - | 100 °C | - | - |
| Reaction Time | - | 12-24 h | - | Monitor by TLC or GC-MS |
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 20 mL screw-cap vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition (Inert Atmosphere): In a nitrogen-filled glovebox, add 1-Bromo-2-butoxy-4-fluorobenzene (249.1 mg, 1.0 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), and the [tBuXPhos Pd G3] precatalyst (15.9 mg, 0.02 mmol) to the reaction vial.
-
Solvent and Amine Addition: Remove the sealed vial from the glovebox. Using a syringe, add anhydrous toluene (5 mL) followed by morpholine (104.5 mg, 1.2 mmol).
-
Reaction: Securely cap the vial and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure product, 4-(2-butoxy-4-fluorophenyl)morpholine.
Trustworthiness: Troubleshooting and Validation
A robust protocol anticipates potential issues. Below are common challenges and their solutions.
| Issue | Potential Cause(s) | Recommended Action |
| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or failed in situ generation).2. Insufficiently strong base.3. Wet solvent or reagents.4. Poor quality amine. | 1. Use a fresh batch of precatalyst. If using a Pd(II) source, ensure reduction conditions are appropriate.2. Switch to a stronger base (e.g., LHMDS) or increase reaction temperature.3. Use rigorously dried solvent and reagents.4. Purify the amine by distillation before use. |
| Formation of Hydrodehalogenation Product (Butoxyfluorobenzene) | 1. Presence of water.2. β-hydride elimination from the amine (if applicable).3. Catalyst decomposition. | 1. Ensure anhydrous conditions.2. Use a more sterically hindered ligand to accelerate reductive elimination relative to β-hydride elimination.[2] 3. Lower the reaction temperature or catalyst loading. |
| Formation of Diarylamine (Side Product) | This is primarily an issue with primary amines, where the product can react again with the aryl bromide. | Use a slight excess of the primary amine (1.5-2.0 equiv.) to favor the formation of the primary aniline product. Alternatively, use an ammonia surrogate like benzophenone imine, followed by hydrolysis.[4] |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of substituted anilines from 1-Bromo-2-butoxy-4-fluorobenzene. Success hinges on a rational selection of the catalyst system, base, and solvent, tailored to the specific electronic and steric profile of the substrate. By employing a modern, air-stable precatalyst like [tBuXPhos Pd G3] with a strong base such as NaOtBu in an anhydrous solvent, researchers can achieve high yields and reproducible results. The detailed protocol and troubleshooting guide provided herein serve as a validated starting point for the synthesis of a wide array of valuable amine-containing molecules for pharmaceutical and materials science applications.
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 21, 2026, from [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 289–296. [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
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Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters, 61(15), 151737. [Link]
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Organic Reactions. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 21, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
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Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
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Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20979–20988. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
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ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 21, 2026, from [Link]
-
Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10787–10804. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Retrieved January 21, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
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The Journal of Organic Chemistry. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. [Link]
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Application Notes & Protocols for 1-Bromo-2-butoxy-4-fluorobenzene in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-Bromo-2-butoxy-4-fluorobenzene (CAS No. 1036724-57-8), a strategically important intermediate in modern pharmaceutical synthesis. The unique trifunctional nature of this molecule, featuring bromo, butoxy, and fluoro substituents, offers a versatile platform for constructing complex molecular architectures. This document outlines the compound's physicochemical properties, explores its core applications with a focus on its role in the synthesis of SGLT2 inhibitors like Canagliflozin, and provides detailed, field-proven experimental protocols for its use in key synthetic transformations. The content is designed for researchers, medicinal chemists, and process development professionals, offering both the foundational principles and the practical methodologies required for its effective application.
Introduction: A Strategically Functionalized Building Block
In the landscape of pharmaceutical development, the design of efficient and robust synthetic routes is paramount. The selection of starting materials and intermediates dictates the feasibility, scalability, and economic viability of producing an Active Pharmaceutical Ingredient (API). 1-Bromo-2-butoxy-4-fluorobenzene has emerged as a valuable building block due to the orthogonal reactivity of its functional groups.
-
The Bromine Atom: Serves as a classical and highly reliable handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2][3]
-
The Fluorine Atom: Its presence is a common feature in modern pharmaceuticals. The introduction of fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[4][5][6]
-
The Butoxy Group: This ether linkage modulates the electronic properties and solubility of the intermediate and can be a stable feature in the final API or a precursor to a phenolic moiety.[2]
This guide explains the causality behind experimental choices, provides validated protocols, and offers insights into leveraging the unique reactivity of this intermediate for successful drug discovery and development programs.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of an intermediate's physical and chemical properties is the foundation of its effective use.
Table 1: Physicochemical Properties of 1-Bromo-2-butoxy-4-fluorobenzene
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1036724-57-8 | |
| Molecular Formula | C₁₀H₁₂BrFO | |
| Molecular Weight | 247.10 g/mol | Inferred from Formula |
| Purity | Typically ≥98% | |
| InChI Key | HXDXLVKJJHIJTR-UHFFFAOYSA-N |
| Appearance | Not widely published; likely a liquid or low-melting solid | Inferred |
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would feature distinct regions. Aromatic protons would appear as complex multiplets in the δ 6.8-7.5 ppm range, showing coupling to each other and to the fluorine atom. The butoxy group would present characteristic signals: a triplet around δ 4.0 ppm (-OCH₂-), a multiplet around δ 1.7-1.8 ppm (-OCH₂CH₂ -), a multiplet around δ 1.4-1.5 ppm (-CH₂CH₂ CH₃), and a triplet around δ 0.9-1.0 ppm (-CH₃).
-
¹³C NMR: The aromatic region (δ 110-160 ppm) would show six distinct signals, with the carbons directly attached to the electronegative F, O, and Br atoms being the most deshielded. The C-F and adjacent carbons would exhibit characteristic splitting (large ¹JCF and smaller ²JCF, ³JCF coupling constants).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.
Core Application: Synthesis of Canagliflozin
A primary and high-value application of 1-Bromo-2-butoxy-4-fluorobenzene is as a key precursor in the synthesis of Canagliflozin , an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.[11][12][13] The intermediate is used to construct the C-aryl glucoside core, specifically introducing the 4-fluoro-2-butoxyphenyl moiety.
The key transformation involves a metal-catalyzed cross-coupling reaction where the C-Br bond of 1-Bromo-2-butoxy-4-fluorobenzene is selectively targeted to form a new carbon-carbon bond with a suitable partner, typically an organometallic derivative of the thiophene-glucoside portion of the molecule.
Caption: Logical workflow for Canagliflozin synthesis.
Application Notes: The Rationale Behind the Reactivity
Pillar 1: Chemoselectivity in Cross-Coupling
The synthetic utility of 1-Bromo-2-butoxy-4-fluorobenzene is rooted in the significant difference in reactivity between the C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is considerably weaker and more susceptible to oxidative addition by a Pd(0) catalyst, allowing for highly selective functionalization at this position while leaving the robust C-F bond untouched.[2] This inherent chemoselectivity is critical, as it eliminates the need for protecting group strategies for the fluorine atom, streamlining the synthetic sequence.
Pillar 2: The Role of Substituents in Modulating Reactivity
The electronic nature of the butoxy and fluoro groups influences the rate and efficiency of the cross-coupling reaction. The butoxy group is an electron-donating group (EDG), which can increase electron density on the aromatic ring. Conversely, the fluorine atom is an electron-withdrawing group (EWG). Their combined effect modulates the electronic character of the C-Br bond, influencing the kinetics of the oxidative addition step in the catalytic cycle.[2] Chemists must consider these electronic effects when selecting the optimal catalyst, ligand, and reaction conditions.
Caption: Reactivity hierarchy of functional groups.
Experimental Protocols
Protocol 1: General Safety and Handling
Researchers must consult the full Safety Data Sheet (SDS) before handling.[14]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15] Keep away from ignition sources.
-
First Aid:
-
Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal. Prevent entry into waterways.[15]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 1-Bromo-2-butoxy-4-fluorobenzene with a generic arylboronic acid. Conditions should be optimized for specific substrates.
Materials & Equipment:
-
1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground (2.0-3.0 eq.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/block, inert gas line (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.5 eq.), and the palladium catalyst (0.02 eq.).
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction mixture should be a suspension.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. This step is crucial to prevent catalyst deactivation.[3]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the base and palladium residues.[17]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing; use fresh catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃).3. Increase temperature (within solvent limits). |
| Significant Debromination | 1. Presence of protic impurities (water).2. Catalyst/ligand system promotes hydrodehalogenation. | 1. Use anhydrous solvents and reagents.2. Screen different ligands or catalyst precursors. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. Reaction stoichiometry is off (excess boronic acid). | 1. Improve degassing technique.2. Use a smaller excess of the boronic acid (e.g., 1.1 eq.). |
| Difficulty Removing Palladium | Palladium residues are often colloidal and persistent. | Filter the crude reaction mixture through Celite® before work-up; washing the organic layer with an aqueous thiourea solution can also help.[17] |
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene stands as a testament to the power of strategic molecular design in chemical synthesis. Its carefully arranged functional groups provide a predictable and selective platform for building the complex scaffolds required in modern medicinal chemistry. The ability to perform selective C-Br bond functionalization via robust methods like the Suzuki-Miyaura coupling, while retaining the beneficial fluoro and butoxy groups, makes it an indispensable tool for developing next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this versatile intermediate in their synthetic endeavors.
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1-Bromo-2-butoxy-4-fluorobenzene SDS, 1036724-57-8 Safety Data Sheets. ECHEMI.
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1-Bromo-4-butoxy-2-fluorobenzene | 155854-29-8. Benchchem.
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Cas No.168971-68-4 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Arborpharmchem.
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1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259. PubChem, National Center for Biotechnology Information.
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1-Bromo-2-butoxy-4-fluorobenzene | 1036724-57-8. Sigma-Aldrich.
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Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar.
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GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. National Center for Biotechnology Information (PMC).
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WO2016035042A1 - Process for the preparation of canagliflozin. Google Patents.
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1-Bromo-4-butoxybenzene Safety Data Sheet. Apollo Scientific.
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Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). PubMed, National Center for Biotechnology Information.
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Supporting Information - General Methods. The Royal Society of Chemistry.
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Canagliflozin Synthetic Routes. MedKoo Biosciences.
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1-Bromo-4-chloro-2-fluorobenzene Safety Data Sheet. Fisher Scientific.
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1-Bromo-2-(tert-butoxy)-4-fluorobenzene. BLDpharm.
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1-Bromo-4-fluorobenzene. Wikipedia.
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1-Bromo-4-fluorobenzene Safety Data Sheet. Thermo Fisher Scientific.
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Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene. Benchchem.
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1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
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1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. PubChem, National Center for Biotechnology Information.
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Technical Support Center: Reactions Involving 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
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1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals, NOAA.
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A Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
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A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
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Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.
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1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum. ChemicalBook.
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1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum. ChemicalBook.
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Cross-coupling of organic fluorides with allenes. RSC Publishing.
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Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. ResearchGate.
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive).
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Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate.
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Application Notes and Protocols: 1-Bromo-2-butoxy-4-fluorobenzene in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
1-Bromo-2-butoxy-4-fluorobenzene is a halogenated aromatic compound with a unique combination of functional groups that make it a highly valuable intermediate in the synthesis of advanced materials. The presence of a reactive bromine atom, a fluorine atom that can modulate electronic properties, and a solubilizing butoxy group on a benzene ring provides a versatile platform for constructing complex organic molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound in materials science, with a focus on its use in the synthesis of organic electronic materials and polymers.
The strategic positioning of the bromo, fluoro, and butoxy groups on the benzene ring allows for regioselective transformations, enabling the precise construction of target molecules. The bromine atom serves as a key handle for cross-coupling reactions, while the fluorine and butoxy groups can influence the HOMO/LUMO energy levels, solubility, and solid-state packing of the resulting materials.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-2-butoxy-4-fluorobenzene is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1036724-57-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrFO | [1] |
| Molecular Weight | 247.11 g/mol | [1] |
| Appearance | Liquid (at room temperature) | |
| Purity | Typically >98% | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
Core Applications in Materials Synthesis
The reactivity of 1-Bromo-2-butoxy-4-fluorobenzene makes it an ideal precursor for a variety of materials science applications. Its utility primarily stems from its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Conjugated Molecules for Organic Electronics
The development of novel organic semiconductors is a driving force in the field of organic electronics. 1-Bromo-2-butoxy-4-fluorobenzene can serve as a key building block for the synthesis of conjugated oligomers and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The butoxy group enhances solubility, which is crucial for solution-based processing of these materials, while the fluorine atom can lower the LUMO energy level, potentially improving electron injection and transport.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[4] In this protocol, 1-Bromo-2-butoxy-4-fluorobenzene is coupled with an arylboronic acid to synthesize a biaryl compound, a common core structure in many organic electronic materials.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-2-butoxy-4-fluorobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing is crucial for optimal catalytic activity.
-
Base: The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Biphasic Solvent System: The use of a biphasic system (e.g., toluene/water) is common in Suzuki couplings. The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase.
Synthesis of Arylamine Derivatives for Hole-Transporting Materials
Arylamines are widely used as hole-transporting materials in OLEDs and perovskite solar cells due to their excellent charge-carrying capabilities. The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing a direct route to synthesize arylamine derivatives from 1-Bromo-2-butoxy-4-fluorobenzene.[5][6][7]
This protocol describes a general procedure for the palladium-catalyzed amination of 1-Bromo-2-butoxy-4-fluorobenzene with a primary or secondary amine.
Reaction Scheme:
A typical Buchwald-Hartwig amination reaction.
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOᵗBu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve 1-Bromo-2-butoxy-4-fluorobenzene, the amine, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add the solution from the vial to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which is a common side reaction.[7]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]
-
Anhydrous Conditions: The reagents, particularly the base, are sensitive to moisture. Anhydrous conditions are essential for high yields.
Formation of Grignard Reagents for Further Functionalization
The bromine atom in 1-Bromo-2-butoxy-4-fluorobenzene can be readily converted into a Grignard reagent, a powerful nucleophile for the formation of new carbon-carbon bonds.[8][9] This opens up a wide range of possibilities for further functionalization, such as the introduction of alkyl, acyl, or other aryl groups.
This protocol outlines the formation of the Grignard reagent from 1-Bromo-2-butoxy-4-fluorobenzene and its subsequent reaction with an electrophile, such as an aldehyde or ketone.
Reaction Workflow:
Workflow for Grignard reagent formation and reaction.
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Electrophile (e.g., aldehyde, ketone) (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place the magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1-Bromo-2-butoxy-4-fluorobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromo-compound solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous THF to the Grignard reagent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, especially water, which will quench the reagent.[10]
-
Initiation: The iodine crystal helps to activate the surface of the magnesium turnings, facilitating the initiation of the reaction.[10]
-
Slow Addition: The dropwise addition of the bromo-compound helps to control the exothermic reaction and prevent side reactions.
Safety and Handling
1-Bromo-2-butoxy-4-fluorobenzene should be handled in a well-ventilated fume hood.[3][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene is a valuable and versatile building block for the synthesis of a wide range of advanced materials. Its unique substitution pattern allows for selective functionalization through well-established synthetic methodologies such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The protocols provided in this document serve as a starting point for researchers to explore the potential of this compound in the development of novel organic electronic materials, polymers, and other functional organic molecules. The careful selection of reaction conditions and reagents, based on the principles outlined herein, will enable the successful synthesis of target molecules with desired properties for various materials science applications.
References
- 1-Bromo-2-butoxy-4-fluorobenzene SDS, 1036724-57-8 Safety Data Sheets - ECHEMI. (URL: Not available)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem. (URL: [Link])
- 4 - SAFETY D
- 1-Bromo-4-fluorobenzene - SAFETY D
-
1-Bromo-4-butoxy-2-fluoro-benzene | CAS 155854-29-8 | Chemical-Suppliers. (URL: [Link])
-
1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- 1-Bromo-2-butoxy-4-fluorobenzene. (URL: Not available)
-
1-Bromo-4-fluorobenzene - Wikipedia. (URL: [Link])
-
1-bromo-2-fluorobenzene reaction with magnesium and furan - Chemistry Stack Exchange. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
-
Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. (URL: [Link])
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. (URL: [Link])
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Experimental protocol for using "1-Bromo-2-butoxy-4-fluorobenzene"
An In-Depth Guide to the Synthetic Utility of 1-Bromo-2-butoxy-4-fluorobenzene: Protocols and Applications
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-2-butoxy-4-fluorobenzene, a versatile halogenated aromatic compound with significant applications in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and an ortho-butoxy group, makes it a valuable building block, particularly in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This document details the compound's chemical properties, reactivity, and provides a field-proven, step-by-step protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, safety protocols, and troubleshooting are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Chemical Profile
1-Bromo-2-butoxy-4-fluorobenzene is a polysubstituted aromatic intermediate whose utility is derived from the distinct electronic and steric properties of its functional groups. The presence of bromine and fluorine atoms on the benzene ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.[1][2] The bromine atom, in particular, serves as a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[3]
The butoxy group at the ortho position to the bromine exerts a significant steric and electronic influence. Electronically, it acts as an electron-donating group, which can affect the rate of oxidative addition in catalytic cycles.[3] The fluorine atom at the para position is a weak deactivator via induction but can participate in specific interactions, such as halogen bonding, within a final target molecule. This combination of functionalities allows for selective, high-yield transformations, making it a valuable precursor in multi-step syntheses.
Physicochemical Properties
A summary of the key identifiers and properties for 1-Bromo-2-butoxy-4-fluorobenzene is presented below.
| Property | Value |
| IUPAC Name | 1-Bromo-2-butoxy-4-fluorobenzene |
| CAS Number | 1036724-57-8 |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.10 g/mol |
| Appearance | Varies; typically a liquid or low-melting solid |
| Purity | ≥95% (typical for research grade) |
Reactivity and Strategic Application
The synthetic utility of 1-Bromo-2-butoxy-4-fluorobenzene is dominated by the reactivity of the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the highly stable carbon-fluorine (C-F) bond.[3] This differential reactivity is the cornerstone of its selective functionalization.
The primary application for this substrate is in reactions that form new bonds at the C1 position. The Suzuki-Miyaura coupling, which creates a C-C bond with an organoboron reagent, is one of the most robust and widely used transformations in modern organic synthesis.[4][5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-4-fluorobenzene with a generic arylboronic acid.
Rationale for Component Selection
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) source that is widely used for Suzuki couplings. It does not require pre-activation. An alternative is to generate the active Pd(0) species in situ from a palladium(II) source like Pd(OAc)₂ with a phosphine ligand.[3]
-
Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Solvent System (Toluene/Ethanol/Water): This multiphasic solvent system is effective for Suzuki reactions. Toluene solubilizes the organic substrate and catalyst, while ethanol and water are used to dissolve the inorganic base and boronic acid, facilitating the reaction between components in different phases.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-Bromo-2-butoxy-4-fluorobenzene | Schlenk flask or round-bottom flask with condenser |
| Arylboronic acid (e.g., Phenylboronic acid) | Magnetic stirrer with heating plate |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Inert atmosphere setup (Nitrogen or Argon line) |
| Potassium Carbonate (K₂CO₃) | Syringes and needles for liquid transfer |
| Toluene (anhydrous) | TLC plates (e.g., silica gel 60 F₂₅₄) |
| Ethanol (reagent grade) | Rotary evaporator |
| Deionized Water | Glassware for workup (separatory funnel, beakers) |
| Ethyl Acetate (EtOAc) | Column chromatography setup |
| Hexanes | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Saturated NaCl solution (brine) |
Step-by-Step Experimental Procedure
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 mmol, 247.1 mg).
-
Add the arylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%, 34.7 mg).
-
The flask is sealed with a septum, and the atmosphere is replaced with Nitrogen or Argon by evacuating and backfilling three times.
-
-
Solvent and Reagent Addition:
-
Through the septum via syringe, add Toluene (5 mL) and Ethanol (1 mL). Stir the mixture to dissolve the solids.
-
In a separate vial, dissolve Potassium Carbonate (2.0 mmol, 276.4 mg) in Deionized Water (2 mL). Degas this solution by bubbling Nitrogen through it for 10-15 minutes.
-
Add the degassed K₂CO₃ solution to the reaction flask via syringe.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.[6]
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).[6]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The resulting crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) is typically effective for eluting the biaryl product.[6]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.
-
Experimental Workflow Diagram
Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-established catalytic cycle involving the palladium catalyst.
Safety and Handling
Proper handling of 1-Bromo-2-butoxy-4-fluorobenzene and associated reagents is critical. The following guidelines are based on data for the compound and structurally similar chemicals.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[9] Keep away from heat, sparks, and open flames.[10] Use non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]
-
Hazard Summary
| GHS Pictogram | Hazard Statements |
| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8][9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Ineffective base or insufficient amount.4. Low reaction temperature. | 1. Use fresh catalyst or a different palladium source/ligand system.2. Ensure all solutions, especially the base, are thoroughly degassed before addition.3. Use fresh, dry base. Try a stronger base like Cs₂CO₃ if needed.4. Increase temperature slightly (e.g., to 100 °C), but monitor for decomposition. |
| Side Product Formation | 1. Homocoupling of the boronic acid.2. Protodebromination of starting material. | 1. Use a slight excess of the boronic acid (1.1-1.2 eq). Ensure slow addition if homocoupling is severe.2. Ensure the reaction is strictly anhydrous (if using non-aqueous conditions) and under an inert atmosphere. |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Persistent palladium catalyst residues (black/grey color). | 1. Drive the reaction to full completion. Use a different solvent system for chromatography or consider recrystallization if the product is a solid.[6]2. Before workup, filter the reaction mixture through a small plug of Celite® or silica gel to remove bulk palladium residues.[6] |
References
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Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]
-
Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]
-
U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Słowik, T., & Demkowicz, S. (2024). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2013). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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Application Notes and Protocols: The Versatile Reactivity of 1-Bromo-2-butoxy-4-fluorobenzene with Grignard Reagents
Introduction
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. 1-Bromo-2-butoxy-4-fluorobenzene is a substituted aromatic compound that, upon reaction with magnesium to form a Grignard reagent, unlocks a diverse range of synthetic possibilities. This guide provides an in-depth exploration of the formation and subsequent reactions of the Grignard reagent derived from 1-bromo-2-butoxy-4-fluorobenzene, namely 2-butoxy-4-fluorophenylmagnesium bromide. We will delve into the mechanistic underpinnings of its formation, its propensity to generate a highly reactive benzyne intermediate, and its application in powerful cross-coupling reactions. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for your synthetic endeavors.
Understanding the Core Chemistry: From Aryl Bromide to Grignard Reagent
The journey begins with the formation of the Grignard reagent, a fundamental transformation that converts an electrophilic aryl bromide into a potent nucleophile.[1][2] The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond. The general reactivity trend for halogens in Grignard formation is I > Br > Cl >> F, ensuring that the reaction selectively occurs at the C-Br bond of 1-bromo-2-butoxy-4-fluorobenzene, leaving the C-F bond intact.[1]
The presence of the butoxy group, an electron-donating substituent, can facilitate the formation of the Grignard reagent. Conversely, the electron-withdrawing nature of the fluorine atom can have a modest impact on the reaction kinetics. The choice of an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is crucial as it stabilizes the Grignard reagent through coordination.[1][3]
Key Considerations for Grignard Reagent Formation:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water, which will lead to their immediate quenching.[4] All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[5] Activation is necessary to expose a fresh, reactive metal surface. Common activators include iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings.[5][6]
-
Initiation: The reaction is often initiated by adding a small portion of the aryl bromide solution to the activated magnesium. An exotherm and a change in the appearance of the reaction mixture (e.g., becoming cloudy or colored) signal a successful initiation.[7]
Reaction Pathway 1: The Benzyne Intermediate – A Gateway to Complex Scaffolds
A fascinating and synthetically powerful reaction pathway for the Grignard reagent of 1-bromo-2-butoxy-4-fluorobenzene is the formation of a benzyne intermediate.[8][9] The Grignard reagent, which can be viewed as an aryl anion equivalent, can undergo an intramolecular elimination of magnesium bromide and fluoride to generate the highly strained and reactive 3-butoxybenzyne.
This elimination is feasible because the carbanionic character of the Grignard reagent is sufficient to expel the fluoride ion, which, while typically a poor leaving group in SN2 reactions, can be eliminated under these conditions.[8][9]
Once formed, the benzyne intermediate is a potent dienophile and can be trapped in situ with a variety of dienes in a [4+2] Diels-Alder cycloaddition reaction. This provides a rapid and efficient route to constructing complex, polycyclic aromatic systems.
Caption: Formation of 3-butoxybenzyne and subsequent Diels-Alder reaction.
Reaction Pathway 2: Cross-Coupling Reactions – Forging New Carbon-Carbon Bonds
The 2-butoxy-4-fluorophenylmagnesium bromide reagent is an excellent nucleophile for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Two of the most prominent examples are the Kumada and Suzuki couplings.
Kumada Coupling
The Kumada coupling involves the reaction of the Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[10][11] This reaction is particularly advantageous as it directly utilizes the Grignard reagent without the need for transmetalation to another organometallic species.[11]
The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the aryl group from the Grignard reagent to the metal, and reductive elimination to form the coupled product and regenerate the catalyst.[10]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Suzuki Coupling
While the Grignard reagent itself is not directly used in the Suzuki coupling, it serves as a crucial intermediate for the preparation of the necessary organoboron compound. The 2-butoxy-4-fluorophenylmagnesium bromide can be reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the corresponding boronic acid.
This boronic acid can then participate in a palladium-catalyzed Suzuki coupling with an organic halide or triflate in the presence of a base.[12][13] The Suzuki coupling is renowned for its mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[12]
Experimental Protocols
Safety Precaution: All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and oven-dried glassware are mandatory. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Preparation of 2-Butoxy-4-fluorophenylmagnesium bromide
| Reagent/Material | Molar Eq. | Amount |
| Magnesium turnings | 1.2 | (e.g., 0.29 g, 12 mmol) |
| Iodine | catalytic | (1-2 small crystals) |
| 1-Bromo-2-butoxy-4-fluorobenzene | 1.0 | (e.g., 2.49 g, 10 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 20 mL) |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a nitrogen flow until the iodine sublimes and its color begins to fade. Allow the flask to cool.
-
Initiation: Add approximately 5 mL of anhydrous THF to the flask to cover the magnesium. Dissolve the 1-bromo-2-butoxy-4-fluorobenzene in the remaining 15 mL of anhydrous THF and add it to the dropping funnel. Add about 10% of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
Reaction: The reaction should initiate within a few minutes, indicated by a gentle reflux and a cloudy, grayish appearance. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution should be used immediately in the subsequent reaction.
Protocol 2: In Situ Generation and Trapping of 3-Butoxybenzyne with Furan
| Reagent/Material | Molar Eq. | Amount |
| 2-Butoxy-4-fluorophenylmagnesium bromide solution | 1.0 | (from Protocol 1, 10 mmol) |
| Furan | 3.0 | (e.g., 2.04 g, 30 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 10 mL) |
Procedure:
-
Preparation: To the freshly prepared Grignard solution from Protocol 1, add the furan dissolved in 10 mL of anhydrous THF via the dropping funnel.
-
Reaction: Gently reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
Protocol 3: Kumada Cross-Coupling with an Aryl Bromide
| Reagent/Material | Molar Eq. | Amount |
| 2-Butoxy-4-fluorophenylmagnesium bromide solution | 1.2 | (from Protocol 1, 12 mmol) |
| Aryl Bromide (e.g., 4-bromotoluene) | 1.0 | (e.g., 1.71 g, 10 mmol) |
| Pd(dppf)Cl₂ | 0.02 | (e.g., 0.15 g, 0.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 20 mL) |
Procedure:
-
Catalyst Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the aryl bromide and the palladium catalyst in 20 mL of anhydrous THF.
-
Addition: Slowly add the freshly prepared Grignard solution to the catalyst mixture at room temperature via a cannula or syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the biaryl product.
Conclusion
The Grignard reagent derived from 1-bromo-2-butoxy-4-fluorobenzene is a versatile and powerful tool in the arsenal of the synthetic chemist. Its ability to engage in both benzyne formation and cross-coupling reactions opens up a wide array of possibilities for the construction of complex molecular architectures. By understanding the underlying principles of its formation and reactivity, and by adhering to rigorous experimental techniques, researchers can effectively harness the synthetic potential of this valuable intermediate. The protocols detailed in this guide provide a solid starting point for the exploration and application of this chemistry in drug discovery and materials science.
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Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society. [Link]
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Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. [Link]
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One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. RSC Publishing. [Link]
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Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. [Link]
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Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation. ACS Publications. [Link]
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Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]
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Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Missouri–St. Louis. [Link]
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The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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GRIGNARD REACTION – Synthesis of Benzoic Acid. University of California, Santa Cruz. [Link]
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The Grignard Reaction. University of Wisconsin-River Falls. [Link]
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Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. National Institutes of Health. [Link]
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Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. National Institutes of Health. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Kumada Coupling. Organic Chemistry Portal. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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The Manganese-Catalyzed Cross-Coupling Reaction. DTU Research Database. [Link]
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Grignard Reagent Reaction Mechanism. YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. ResearchGate. [Link]
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Suzuki cross-coupling. Chemistry LibreTexts. [Link]
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B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
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1-Phenyl-1,4-pentadiyne. Organic Syntheses. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
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What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
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Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. PubMed. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
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The Strategic Utility of 1-Bromo-2-butoxy-4-fluorobenzene in the Synthesis of Novel Bioactive Molecules
Abstract
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and tailored lipophilicity are paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of novel chemical entities. 1-Bromo-2-butoxy-4-fluorobenzene emerges as a highly versatile and strategically functionalized building block, offering medicinal chemists a powerful tool for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 1-bromo-2-butoxy-4-fluorobenzene. We present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, and discuss the broader implications for the development of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Building Block Designed for Discovery
The confluence of a bromine atom, a fluorine atom, and a butoxy group on a benzene ring makes 1-bromo-2-butoxy-4-fluorobenzene a uniquely valuable reagent in organic synthesis. Each functional group imparts distinct properties that can be leveraged to enhance the biological activity and drug-like characteristics of a target molecule.
-
Fluorine: The presence of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The strong electron-withdrawing nature of fluorine also influences the reactivity of the aromatic ring.[1]
-
Bromine: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3]
-
Butoxy Group: The butoxy chain provides a degree of lipophilicity, which can be crucial for modulating solubility and cell permeability. Its position ortho to the bromine atom can also influence the conformational preferences of the resulting biaryl compounds.
This unique combination of functionalities makes 1-bromo-2-butoxy-4-fluorobenzene an ideal starting material for the synthesis of a diverse array of novel compounds with potential applications in oncology, immunology, and neuroscience.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-2-butoxy-4-fluorobenzene | - |
| CAS Number | 1036724-57-8 | [4] |
| Molecular Formula | C₁₀H₁₂BrFO | - |
| Molecular Weight | 247.10 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Purity | ≥97% (Typical) | Inferred |
Safety Precautions: Similar to other bromo-fluoro-benzene derivatives, 1-bromo-2-butoxy-4-fluorobenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. It is classified as a flammable liquid and may cause skin and eye irritation.[2][3]
Core Synthetic Applications: Enabling Key Bond Formations
The reactivity of the aryl bromide in 1-bromo-2-butoxy-4-fluorobenzene is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for elaborating this scaffold.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals.[5][6] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[5]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2-butoxy-4-fluorobenzene to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Sources
Application Notes & Protocols: 1-Bromo-2-butoxy-4-fluorobenzene as a Strategic Building Block for High-Performance Organic Electronics
Abstract & Introduction
The field of organic electronics, which encompasses applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is driven by the rational design of novel π-conjugated materials.[1] The performance of these materials is intimately linked to their molecular structure, which dictates their electronic energy levels, charge transport characteristics, and solid-state morphology. 1-Bromo-2-butoxy-4-fluorobenzene has emerged as a highly valuable building block for the synthesis of these advanced materials. Its unique trifunctional substitution pattern offers a powerful toolkit for molecular engineers to fine-tune the properties of organic semiconductors.
This document serves as a comprehensive technical guide for researchers and scientists. It details the strategic importance of 1-Bromo-2-butoxy-4-fluorobenzene and provides field-proven, step-by-step protocols for its application in the synthesis of conjugated polymers via Suzuki and Stille cross-coupling reactions. We will explore the causality behind experimental choices and outline the necessary characterization techniques to validate the properties of the resulting materials.
The Strategic Advantage: A Trifunctional Approach
The utility of 1-Bromo-2-butoxy-4-fluorobenzene stems from the distinct roles of its three substituents on the benzene core:
-
Bromine (-Br): This halogen serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions. It is the primary site for C-C bond formation, enabling the incorporation of this monomer into a larger polymeric or oligomeric structure.[2]
-
Butoxy (-OC₄H₉): The butoxy group is an alkyl ether chain that imparts crucial solubility to the resulting conjugated materials. Good solubility in common organic solvents is essential for solution-based processing techniques like spin-coating and inkjet printing, which are key to low-cost, large-area device fabrication.[1] Furthermore, the electron-donating nature of the alkoxy group can influence the HOMO energy level of the final material.
-
Fluorine (-F): The fluorine atom is a powerful modulator of electronic properties. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect. Incorporating fluorine into a conjugated backbone generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This can result in several performance benefits:
-
Improved Air Stability: Lower HOMO levels make the material less susceptible to oxidation by ambient oxygen and moisture.[5]
-
Enhanced Device Performance: In OPVs, a lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc).[6] In OLEDs, lowered energy levels can facilitate better energy level alignment with electrodes, improving charge injection.
-
Favorable Morphology: Non-covalent C–H···F interactions can influence intermolecular packing in the solid state, which can significantly impact charge transport.[5]
-
Synthetic Protocols: Polymerization Methodologies
The synthesis of conjugated polymers from 1-Bromo-2-butoxy-4-fluorobenzene typically involves palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are two of the most robust and widely used methods.[7][8]
General Laboratory Considerations for Cross-Coupling
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox.
-
Solvent Purity: Solvents should be anhydrous and deoxygenated. Toluene is commonly used and should be distilled from sodium/benzophenone or passed through a solvent purification system.
-
Reagent Quality: Monomers, catalysts, and bases should be of high purity. Impurities can poison the catalyst and lead to low molecular weight polymers or failed reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[9][10] This protocol describes the synthesis of a copolymer using 1-Bromo-2-butoxy-4-fluorobenzene and a representative diboronate ester comonomer.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate ester (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Caption: Workflow for Suzuki-Miyaura polymerization.
-
Reaction Vessel Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-butoxy-4-fluorobenzene (1.00 mmol, 249.1 mg) and a suitable comonomer, for example, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.00 mmol, 638.7 mg).
-
Addition of Solvent and Base: Add 20 mL of anhydrous, deoxygenated toluene. To this, add 5 mL of a deoxygenated 2M aqueous potassium carbonate (K₂CO₃) solution.
-
Phase Transfer Catalyst: Add 3-4 drops of a phase transfer catalyst such as Aliquat 336. This is crucial for facilitating the reaction between the organic-soluble monomers and the aqueous-soluble base.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg).
-
Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 48-72 hours. The progress of polymerization is often indicated by an increase in the viscosity of the solution.
-
End-Capping: To control the molecular weight and ensure stable end-groups, sequentially add a small amount of phenylboronic acid (to cap bromide ends) followed by an aryl bromide like bromobenzene (to cap boronate ends) and let the reaction stir for another 4-6 hours each.
-
Workup and Precipitation: Cool the reaction mixture to room temperature. Transfer the viscous solution into a beaker and slowly pour it into 200 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer using Soxhlet extraction. Sequentially wash with acetone and hexane to remove oligomers and catalyst residues.
-
Extract the desired polymer fraction with chloroform.
-
Concentrate the chloroform solution and re-precipitate the polymer in methanol.
-
Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for 24 hours.
-
Protocol 2: Stille Cross-Coupling
The Stille coupling reaction involves the coupling of an organohalide with an organotin reagent (stannane).[8] It is often tolerant of a wider range of functional groups than Suzuki coupling and does not require a base. However, a primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.
Reaction Principle: The catalytic cycle is similar to Suzuki, but the transmetalation step involves the transfer of the organic group from the organostannane to the palladium(II) center. This step is often the rate-determining step.[11]
Caption: Catalytic cycle for Stille cross-coupling.
-
Reaction Vessel Setup: In a flame-dried Schlenk flask under argon, dissolve 1-Bromo-2-butoxy-4-fluorobenzene (1.00 mmol, 249.1 mg) and a suitable distannane comonomer, e.g., 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene (1.00 mmol, 784.8 mg), in 25 mL of anhydrous, deoxygenated toluene.
-
Catalyst Addition: To the solution, add the palladium catalyst. A common choice is Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.015 mmol, 10.5 mg).
-
Degassing: Although the solution was prepared under argon, it is good practice to perform one or two freeze-pump-thaw cycles to ensure the removal of any trace oxygen.
-
Reaction: Heat the mixture to 100-110 °C and stir for 24-48 hours under a positive pressure of argon. Monitor the reaction by taking small aliquots and analyzing them by GPC to track the increase in molecular weight.
-
Workup:
-
Cool the reaction to room temperature.
-
To remove tin byproducts, a common method is to stir the solution with an aqueous solution of potassium fluoride (KF) for several hours, which precipitates insoluble tin fluorides.
-
Alternatively, pass the solution through a column of silica gel.
-
-
Precipitation and Purification:
-
Concentrate the filtered organic solution.
-
Precipitate the polymer by adding the concentrated solution to 250 mL of methanol.
-
Collect the polymer by filtration.
-
Further purification can be achieved via Soxhlet extraction as described in the Suzuki protocol (Section 2.2).
-
Dry the final polymer under high vacuum.
-
Characterization of Derived Materials
Once synthesized, the new polymer must be thoroughly characterized to understand its properties and potential for application in electronic devices.
Summary of Key Properties & Characterization Techniques
| Property | Characterization Technique | Information Gained | Representative Values for a Polyfluorene Copolymer |
| Molecular Structure | ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Confirms successful polymerization and monomer incorporation. | Sharp aromatic and aliphatic signals consistent with the expected polymer structure. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determines number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI). | Mₙ: 15-50 kDa; PDI: 1.5-2.5 |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), indicating the material's stability at high temperatures.[12] | Td (5% weight loss) > 400 °C |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Identifies the glass transition temperature (Tg), which is important for morphological stability.[13] | Tg ≈ 80-120 °C |
| Optical Properties | UV-Visible & Photoluminescence (PL) Spectroscopy | Determines absorption (λabs) and emission (λem) maxima. The absorption edge is used to calculate the optical bandgap (Eg).[14] | λabs: ~380-420 nm; λem: ~420-450 nm (blue emission) |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Measures oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.[15][16] | HOMO: ~ -5.6 to -5.8 eV; LUMO: ~ -2.3 to -2.5 eV |
Causality: Linking Structure to Properties
The presence of the 2-butoxy-4-fluorophenyl units in the polymer backbone directly influences the observed properties.
-
Lowered HOMO/LUMO: Compared to a non-fluorinated analogue, the HOMO and LUMO levels are expected to be deeper (more negative).[17] This is a direct consequence of the fluorine atom's strong inductive electron-withdrawing effect.
-
High Thermal Stability: The rigid aromatic backbone of conjugated polymers like polyfluorenes typically imparts high thermal stability, as confirmed by TGA.[18]
-
Blue Emission: Copolymers based on fluorene units are well-known for their efficient blue emission, making them excellent candidates for OLEDs.[19] The specific emission wavelength can be tuned by the choice of comonomer.
Application Workflow: From Monomer to Device
The ultimate goal of synthesizing these materials is their integration into electronic devices. The workflow below illustrates the key stages.
Caption: From building block to device performance evaluation.
The fluorination strategy enabled by 1-Bromo-2-butoxy-4-fluorobenzene has been shown to be highly effective. For instance, fluorinated benzothiadiazole-based polymers are prominent in high-performance organic solar cells.[4][20] Similarly, fluorination can lead to optimal morphologies that balance charge separation and transport, resulting in high power conversion efficiencies in OPVs.[21]
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene is a powerful and strategically designed building block for the synthesis of advanced organic electronic materials. The interplay between its reactive bromo group, solubilizing butoxy chain, and property-modulating fluoro substituent provides chemists with precise control over the characteristics of the final polymer. The protocols and characterization workflows detailed in this guide provide a robust framework for researchers to successfully utilize this monomer in developing next-generation materials for OLEDs, OPVs, and other electronic applications.
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Photophysical properties of the polymers | Download Table - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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1-Bromo-4-butoxy-3-fluoro-2-phenylmethoxybenzene | C17H18BrFO2 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Stille Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 21, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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How Fluorine and Fluoride Gases are Used in Semiconductor Manufacturing. (2024, October 23). Retrieved January 21, 2026, from [Link]
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Fluorinated Photovoltaic Materials for High‐Performance Organic Solar Cells | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
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HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. … - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Organic Semiconducting Oligomers for Use in Thin Film Transistors - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Thermal oxidation degradation pathway of polyfluorene - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Fluorinated Benzothienoisoindigo Copolymers for Organic Solar Cells: A Comparative Study on Polymer Orientation and Device Performance | Chemistry Letters | Oxford Academic. (2017, June 30). Retrieved January 21, 2026, from [Link]
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Fluorescent Polymers Conspectus - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation - Semantic Scholar. (2021, January 21). Retrieved January 21, 2026, from [Link]
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Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications | VNUHCM Journal of Science and Technology Development. (2023, September 30). Retrieved January 21, 2026, from [Link]
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Org. Synth. 2011, 88, 197. (n.d.). Retrieved January 21, 2026, from [Link]
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Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
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Photophysical and optical properties of 5-Bromo-2-nitropyridine organic molecule: Experiment and theory | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Polyfluorene - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
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Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). Retrieved January 21, 2026, from [Link]
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HOMO and LUMO level positions and energy gap (in eV), for the benzene... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Oxidative Stability and Its Effect on the Photoluminescence of Poly(Fluorene) Derivatives: End Group Effects - American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Fluorination-enabled optimal morphology leads to over 11% efficiency for inverted small-molecule organic solar cells. (2016, December 19). Retrieved January 21, 2026, from [Link]
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Understanding the Role of Fluorine Groups in Passivating Defects for Perovskite Solar Cells. (n.d.). Retrieved January 21, 2026, from [Link]
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BN-embedded aromatics for optoelectronic applications. (n.d.). Retrieved January 21, 2026, from [Link]
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Enhancing the thermal and spectral stabilities of polyfluorene-based blue- light-emitting materials by incorporating pendent spiro-cycloalkyl groups. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-butoxy-4-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-2-butoxy-4-fluorobenzene as a key synthetic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the foundational principles and practical execution of several pivotal C-C and C-N bond-forming reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The narrative emphasizes the causality behind experimental design, from the selection of catalysts and ligands to the optimization of reaction conditions, ensuring both scientific integrity and reproducibility. Visual aids, including mechanistic diagrams and experimental workflows, are provided to enhance understanding and facilitate seamless integration into contemporary research and development workflows.
Introduction: The Strategic Value of 1-Bromo-2-butoxy-4-fluorobenzene
Palladium-catalyzed cross-coupling reactions represent a transformative toolkit in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision and efficiency.[1][2] These reactions, which form the bedrock of many synthetic endeavors in the pharmaceutical and materials science industries, facilitate the creation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3]
The substrate at the core of this guide, 1-Bromo-2-butoxy-4-fluorobenzene , is a strategically functionalized aromatic building block. Its utility stems from the differential reactivity of its halogen substituents. The Carbon-Bromine (C-Br) bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust Carbon-Fluorine (C-F) bond.[4][5] This inherent chemoselectivity allows for precise, regioselective functionalization at the bromine-bearing position, leaving the fluoro and butoxy groups intact for subsequent synthetic manipulations or as critical pharmacophoric elements. The presence of the butoxy and fluoro moieties can impart desirable physicochemical properties, such as altered lipophilicity and metabolic stability, making derivatives of this compound highly valuable in drug discovery programs.[6][7][8]
The Foundational Mechanism: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, beginning with an active Palladium(0) species.[9][10][11] Understanding this cycle is paramount for rational troubleshooting and protocol optimization.
-
Oxidative Addition : The cycle commences when the active Pd(0) catalyst inserts into the C-Br bond of 1-Bromo-2-butoxy-4-fluorobenzene. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1][11]
-
Transmetalation / Carbopalladation : In this phase, the second coupling partner is introduced.
-
For reactions like Suzuki, Stille, and Sonogashira, a transmetalation event occurs, where an organometallic reagent (containing Boron, Tin, or Copper-acetylide, respectively) transfers its organic group to the palladium center, displacing the halide.[9][10]
-
For the Heck reaction, the alkene coupling partner coordinates to the palladium center, followed by a migratory insertion (carbopalladation) into the Aryl-Pd bond.[10][12]
-
For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[13][14]
-
-
Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center. This forms the new C-C or C-N bond in the final product and regenerates the active Pd(0) catalyst, which re-enters the cycle.[1][14]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol Suite for 1-Bromo-2-butoxy-4-fluorobenzene
The following sections provide detailed, adaptable protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[3][10] It is the method of choice for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[15]
-
Setup : To a flame-dried Schlenk flask, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction : Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via column chromatography on silica gel to yield the target biaryl product.[16][17]
| Component | Example | Molar Eq. | Mol % | Rationale & Expert Insights |
| Aryl Halide | 1-Bromo-2-butoxy-4-fluorobenzene | 1.0 | - | The C-Br bond is selectively activated over the C-F bond. |
| Coupling Partner | Phenylboronic Acid | 1.1 - 1.5 | - | A slight excess ensures complete consumption of the aryl bromide. Commercially available with diverse substitutions. |
| Catalyst | Pd(PPh₃)₄ | 1 - 5% | The go-to catalyst for standard couplings; pre-activated Pd(0). For challenging substrates, a Pd(OAc)₂/SPhos system may offer higher activity.[17] | |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | - | Essential for activating the boronic acid to facilitate transmetalation.[15] Cs₂CO₃ is more soluble and basic, often accelerating the reaction. |
| Solvent | Toluene/Water or Dioxane/Water | - | - | A biphasic system is common. Water aids in dissolving the base and stabilizing intermediates. Dioxane and Toluene are excellent for dissolving organic components. |
| Temperature | 80 - 110 °C | - | - | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes setup [label="1. Combine Reactants\n(Ar-Br, Boronic Acid, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar)", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="3. Add Catalyst & Solvent\n(Pd Catalyst, Degassed Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="4. Heat & Stir\n(e.g., 90 °C, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="5. Monitor Progress\n(TLC / GC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="6. Quench & Extract\n(Water, Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> inert -> catalyst -> react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> product; }
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to the aryl and heteroaryl amines that are ubiquitous in medicinal chemistry.[14][18] It overcomes many limitations of classical methods like nucleophilic aromatic substitution.[19]
-
Setup : In an oven-dried vial or flask, combine 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv), the desired primary or secondary amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inerting : Seal the vessel and thoroughly purge with an inert gas (Argon).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction : Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction : Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography.[18]
| Component | Example | Molar Eq. | Mol % | Rationale & Expert Insights |
| Aryl Halide | 1-Bromo-2-butoxy-4-fluorobenzene | 1.0 | - | The electron-donating butoxy group can slightly slow oxidative addition, necessitating an efficient catalyst system. |
| Coupling Partner | Morpholine or Aniline | 1.1 - 1.5 | - | A slight excess is used. The nature of the amine (primary/secondary, aliphatic/aromatic) dictates the optimal ligand choice. |
| Catalyst System | Pd₂(dba)₃ / Xantphos | - | 1-2 / 2-4 | A pre-catalyst/ligand system is common. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are critical to promote the challenging C-N reductive elimination step.[13][18] |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 | - | A strong, non-nucleophilic base is required to deprotonate the amine (or N-H bond in the Pd-complex).[13] NaOtBu is common, but K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | - | - | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 100 - 110 °C | - | - | Higher temperatures are generally needed to overcome the activation barrier for C-N bond formation. |
digraph "Buchwald_Hartwig_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes setup [label="1. Combine Solids\n(Ar-Br, Amine, Pd/Ligand, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; inert [label="2. Inert Atmosphere\n(Purge with Argon)", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="3. Add Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="4. Heat & Stir\n(e.g., 110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="5. Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="6. Filter & Extract\n(Celite, Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Aryl Amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> inert -> solvent -> react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> product; }
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes and conjugated enynes.[20][21] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[22][23]
-
Setup : To an oven-dried Schlenk flask, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Inerting : Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent & Base Addition : Add an anhydrous solvent (e.g., THF) and a suitable amine base (e.g., Triethylamine, Et₃N), which also acts as a solvent.
-
Alkyne Addition : Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Reaction : Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash with water and brine to remove amine salts.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.[4]
| Component | Example | Molar Eq. | Mol % | Rationale & Expert Insights |
| Aryl Halide | 1-Bromo-2-butoxy-4-fluorobenzene | 1.0 | - | Aryl bromides are excellent substrates for this reaction. |
| Coupling Partner | Phenylacetylene | 1.2 - 1.5 | - | A slight excess is used to drive the reaction to completion. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1 - 3% | A robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. | |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 2 - 5% | The copper co-catalyst is crucial; it reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[21] This step is much faster than direct reaction with the palladium complex. | |
| Base | Triethylamine (Et₃N) or Diisopropylamine | >3.0 | - | Acts as both the base to deprotonate the alkyne and often as a solvent. It also scavenges the HBr formed during the reaction. |
| Solvent | THF, DMF | - | - | Anhydrous polar aprotic solvents are typically used to dissolve all components. |
Heck Reaction: For C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, resulting in a substituted alkene.[24][25] The reaction is highly valuable for vinylation of aryl rings and is tolerant of a wide variety of functional groups.
-
Setup : In a sealable reaction tube, combine 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
Solvent Addition : Add a polar aprotic solvent such as DMF or NMP.
-
Reaction : Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitoring : Monitor the reaction by GC-MS.
-
Workup : After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Extraction : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the product by column chromatography.
| Component | Example | Molar Eq. | Mol % | Rationale & Expert Insights |
| Aryl Halide | 1-Bromo-2-butoxy-4-fluorobenzene | 1.0 | - | The electron-withdrawing nature of the fluorine atom can facilitate the initial oxidative addition step.[25] |
| Coupling Partner | n-Butyl Acrylate | 1.5 - 2.0 | - | Electron-deficient alkenes are particularly effective coupling partners. |
| Catalyst | Pd(OAc)₂ | 1 - 5% | A common and cost-effective Pd(II) precatalyst. | |
| Ligand | P(o-tolyl)₃ | 2 - 10% | Monodentate phosphine ligands are often sufficient. The ligand stabilizes the palladium catalyst and modulates its reactivity. | |
| Base | Et₃N or K₂CO₃ | 2.0 | - | A base is required to neutralize the HBr generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[12] |
| Solvent | DMF, NMP | - | - | High-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures. |
References
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Application Notes & Protocols: The Strategic Utility of 1-Bromo-2-butoxy-4-fluorobenzene in the Synthesis of Bioactive Molecules
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-2-butoxy-4-fluorobenzene, a key aromatic building block in modern medicinal chemistry. We dissect its strategic importance, focusing on the synergistic roles of its bromo, fluoro, and butoxy functionalities. This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing its physicochemical properties, safety protocols, and core synthetic applications. We provide field-proven, step-by-step protocols for its conversion into versatile intermediates via lithiation-borylation and its subsequent use in palladium-catalyzed cross-coupling reactions. A central focus is placed on its pivotal role in the synthesis of Canagliflozin, a prominent SGLT2 inhibitor, illustrating its real-world application in constructing complex, high-value pharmaceutical agents.
Introduction: A Multifunctional Building Block
In the intricate landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a campaign. 1-Bromo-2-butoxy-4-fluorobenzene has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups.
-
Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[1][2]
-
Fluorine Atom: The presence of a fluorine substituent is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Butoxy Group: The ortho-butoxy group provides steric bulk and modulates the electronic properties of the ring. It can influence regioselectivity in certain reactions and improve the solubility of intermediates in organic solvents, a practical advantage in process chemistry.
This unique combination of features makes 1-Bromo-2-butoxy-4-fluorobenzene an ideal precursor for creating complex molecular architectures, exemplified by its use in the synthesis of C-aryl glucosides, a class of compounds that includes several blockbuster anti-diabetic drugs.[4][5]
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material's properties and handling requirements is paramount for safe and successful experimentation.
Physicochemical Data
While comprehensive experimental data for this specific molecule is not fully available, properties can be estimated based on related structures like 1-Bromo-4-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene.
| Property | Value / Information | Source |
| IUPAC Name | 1-Bromo-2-butoxy-4-fluorobenzene | - |
| CAS Number | 1036724-57-8 | Echemi[6] |
| Molecular Formula | C₁₀H₁₂BrFO | - |
| Molecular Weight | 247.10 g/mol | - |
| Appearance | Data not available | Echemi[6] |
| Boiling Point | Data not available | Echemi[6] |
| Melting Point | Data not available | Echemi[6] |
| Solubility | Insoluble in water.[7] Soluble in common organic solvents. | NOAA[7] |
Safety and Handling
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Based on the SDS for 1-Bromo-2-butoxy-4-fluorobenzene and related haloarenes, the following precautions are essential.[6][8][9]
| Hazard Category | Precautionary Measures and Response |
| Handling & Storage | Handle in a well-ventilated area.[6] Avoid formation of dust and aerosols. Use non-sparking tools. Store in a tightly closed container in a dry, cool place.[6] Keep away from heat, sparks, and open flames.[10] |
| Personal Protection (PPE) | Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).[6] Handle with chemical-resistant gloves (e.g., nitrile). Wear fire/flame resistant and impervious clothing. If exposure limits are exceeded, use a full-face respirator.[6] |
| Hazards | May cause skin and serious eye irritation.[8][9] May be harmful if inhaled or swallowed.[8][9][11] May cause respiratory irritation.[8][9] Classified as a flammable liquid and vapor.[8][9] |
| First Aid | If Inhaled: Move the person into fresh air.[6] In case of skin contact: Take off contaminated clothing immediately and wash skin with soap and water.[6] In case of eye contact: Rinse cautiously with water for at least 15 minutes.[6] If swallowed: Rinse mouth with water. Do not induce vomiting.[6] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Wear a self-contained breathing apparatus for firefighting if necessary.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[10] |
Core Synthetic Transformations and Applications
The primary synthetic utility of 1-Bromo-2-butoxy-4-fluorobenzene involves the transformation of the C-Br bond into a nucleophilic or organometallic species for subsequent coupling reactions.
Lithiation-Borylation: Gateway to Versatile Intermediates
A cornerstone strategy is the conversion of the aryl bromide to an aryl boronic ester via a lithiation-borylation sequence. This two-step process transforms the electrophilic aryl bromide into a nucleophilic organoboron species, primed for Suzuki-Miyaura coupling.[12]
The process involves three key steps:
-
Deprotonation/Lithium-Halogen Exchange: An organolithium reagent (like n-BuLi or s-BuLi) at low temperature (-78 °C) abstracts the bromine atom to form a highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species is trapped with a trialkyl borate (e.g., triisopropyl borate) to form a boronate complex.[12]
-
Hydrolysis/Workup: Acidic workup hydrolyzes the boronate complex to yield the corresponding boronic acid or, more commonly, it is converted directly to a stable pinacol boronate ester.
This sequence is highly efficient and fundamental for preparing the necessary coupling partner for advanced intermediates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][13] It is renowned for its mild reaction conditions, tolerance of a broad range of functional groups, and high stereoselectivity, making it a workhorse in pharmaceutical synthesis.[14]
The boronic ester derived from 1-Bromo-2-butoxy-4-fluorobenzene can be coupled with various partners (e.g., vinyl halides, aryl halides, heterocyclic halides) to form critical C-C bonds.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center. This step requires a base to activate the boronate complex.[15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[13]
Case Study: Synthesis of a Canagliflozin Intermediate
Canagliflozin is a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes.[5] Its synthesis provides a perfect example of the strategic use of 1-Bromo-2-butoxy-4-fluorobenzene. A key step involves the coupling of a derivative of this starting material with a protected glucose moiety.
While the exact process may vary, a common route involves creating an intermediate like 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, which is then further elaborated.[16][17] The principles, however, remain the same: using the bromo-functionalized aromatic core to build a more complex structure. The following protocols are representative of the key transformations required.
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. All glassware should be oven- or flame-dried before use, and reactions should be run under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Lithiation-Borylation of 1-Bromo-2-butoxy-4-fluorobenzene
Causality: This protocol converts the chemically stable aryl bromide into a versatile boronic ester. The reaction is run at -78 °C to control the high reactivity of the aryllithium intermediate and prevent side reactions. Triisopropyl borate is used as the boron source, and subsequent treatment with pinacol provides a stable, easily purified boronate ester ready for cross-coupling.[12]
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (1.05 eq)
-
Triisopropyl borate (1.2 eq)
-
Pinacol (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir for 2 hours.
-
Add pinacol (1.5 eq) to the mixture and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2-butoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Protocol 2: Suzuki-Miyaura Coupling for C-Arylation
Causality: This protocol demonstrates the formation of a biaryl C-C bond, a common structural motif in bioactive molecules. A palladium catalyst, a phosphine ligand, and a base are essential. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic ester for the transmetalation step. A mixture of a polar aprotic solvent and water often accelerates the reaction.[14][15]
Materials:
-
Aryl Boronic Ester from Protocol 1 (1.0 eq)
-
Aryl Halide coupling partner (e.g., 5-bromo-2-(2-methylbenzyl)thiophene) (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask, combine the aryl boronic ester (1.0 eq), the aryl halide partner (1.1 eq), and potassium carbonate (2.5 eq).
-
Add the solvent mixture (dioxane/water).
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst and the phosphine ligand to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[18]
-
Wash the combined organic layers with water and then brine.[18]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product via flash column chromatography to obtain the coupled product.
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene is more than a simple halogenated aromatic; it is a strategically designed building block that offers a reliable and versatile entry point into complex molecular targets. Its well-defined reactivity allows for the sequential and controlled introduction of molecular complexity through robust and scalable reactions like lithiation-borylation and Suzuki-Miyaura coupling. The successful application of this intermediate in the synthesis of high-profile drugs like Canagliflozin underscores its importance and guarantees its continued relevance in the field of medicinal chemistry and drug development. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively leverage this powerful synthetic tool.
References
-
ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Table]. Retrieved from ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from Chemistry Stack Exchange. [Link]
- Google Patents. (2017). US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.
-
University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from University of Bristol. [Link]
- Google Patents. (1998). US5847241A - Process for the preparation of p-bromofluorobenzene.
-
Aggarwal, V. K., et al. (n.d.). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. National Institutes of Health. [Link]
- Google Patents. (2016). CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene.
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from PubChem. [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. Request PDF. [Link]
-
Axplora. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from Axplora. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Presentation]. University of Bristol. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from PubChem. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). A concise and practical stereoselective synthesis of ipragliflozin L-proline. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- Google Patents. (1996). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
National Institutes of Health. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Bromo-2-butoxy-4-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols related to this important chemical intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern the success of your synthesis, helping you anticipate and resolve common challenges.
The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene is typically achieved via the Williamson Ether Synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[1] In this case, the most common precursors are 4-Bromo-3-fluorophenol and a suitable butyl halide, such as 1-bromobutane .
This guide is structured to address the most pressing questions and issues that arise during this synthesis, focusing on the formation, identification, and mitigation of reaction byproducts and impurities.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common questions regarding the types of impurities encountered during the synthesis and how reaction conditions influence their formation.
Q1: What are the most common impurities I should expect when synthesizing 1-Bromo-2-butoxy-4-fluorobenzene?
A1: A successful synthesis requires awareness of several potential impurities. These can be broadly categorized as follows:
-
Unreacted Starting Materials: The most straightforward impurities are residual 4-Bromo-3-fluorophenol and the alkylating agent (e.g., 1-bromobutane). Their presence usually indicates an incomplete reaction.
-
Elimination Byproduct (Butene): Alkoxides are strong bases and can induce an E2 elimination reaction with the alkyl halide, especially at elevated temperatures, to form an alkene (1-butene or 2-butene).[1][2] This is a common competing pathway in Williamson ether syntheses.
-
C-Alkylation Isomers: The 4-bromo-3-fluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation to form the desired ether is generally favored, a small amount of C-alkylation can occur, leading to the formation of isomeric byproducts like 2-butyl-4-bromo-3-fluorophenol.[3]
-
Isomeric Ether Byproducts: The purity of the starting 4-Bromo-3-fluorophenol is critical.[4] Syntheses of halogenated phenols can produce isomeric mixtures. If your starting material contains isomers (e.g., 2-bromo-5-fluorophenol), these will react to form the corresponding isomeric ether impurities, which can be very difficult to separate from the final product.
Q2: How do my choice of base and solvent affect impurity formation?
A2: The base and solvent are critical parameters that dictate the balance between the desired SN2 reaction and unwanted side reactions.
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the phenol, generating the reactive phenoxide. Sodium hydride (NaH) is a common and effective choice because the byproduct is hydrogen gas, which simply evolves from the reaction mixture.[5][6] Using weaker bases like potassium carbonate (K₂CO₃) may lead to an incomplete reaction, leaving unreacted phenol.[3] Bulky bases, such as potassium tert-butoxide, significantly increase the likelihood of the E2 elimination side reaction.[6]
-
Solvent Selection: The ideal solvent should fully dissolve the phenoxide salt and be non-reactive. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[3][6] They are excellent at solvating the cation of the phenoxide salt, leaving the oxygen anion "naked" and highly nucleophilic, thus promoting the SN2 reaction. Using protic solvents, such as ethanol or water, is a critical error, as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity, and can also act as competing nucleophiles.[2][6]
Q3: What is the difference between O-alkylation and C-alkylation, and how can I favor the desired ether product?
A3: O-alkylation is the desired reaction where the butyl group attaches to the oxygen atom of the phenoxide. C-alkylation is a side reaction where the butyl group attaches directly to a carbon atom on the aromatic ring. To favor O-alkylation:
-
Use Polar Aprotic Solvents: As mentioned, solvents like DMF and DMSO promote the formation of a "free" oxygen anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkyl halide (Hard-Soft Acid-Base theory).
-
Control Temperature: Higher temperatures can sometimes increase the amount of C-alkylation. Running the reaction at the lowest feasible temperature for a reasonable reaction rate is advisable.
-
Cation Choice: The counter-ion (e.g., Na⁺, K⁺) can influence the reactivity of the phenoxide. While less of a primary control, it's a factor to consider in optimization studies.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield of Desired Ether | a. Incomplete deprotonation of the phenol. b. Competing E2 elimination reaction. c. Insufficient reaction time or temperature. d. Poor quality or deactivated base (e.g., NaH exposed to moisture). | a. Ensure the base is active and used in a slight excess (e.g., 1.1 equivalents). b. Lower the reaction temperature. Ensure you are using a primary alkyl halide (1-bromobutane) and a non-bulky base (NaH). c. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary. d. Use freshly opened or properly stored sodium hydride. |
| 2. Unexpected Isomeric Product Detected | a. Isomeric impurity in the starting 4-Bromo-3-fluorophenol. b. C-alkylation side reaction has occurred. | a. Analyze the purity of your starting phenol using GC-MS or HPLC before starting the reaction. Source starting materials with a specified purity of >97%.[4] b. Review your reaction conditions. Ensure a polar aprotic solvent was used and consider lowering the reaction temperature. The C-alkylated product will have a different polarity and can be separated by column chromatography. |
| 3. Significant Unreacted Phenol Remains | a. Ineffective deprotonation (see 1d). b. Insufficient amount of alkylating agent. c. Reaction conditions are too mild (low temperature/short time). | a. Use a fresh, high-quality base. b. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to drive the reaction to completion. c. Increase the reaction temperature in increments (e.g., from room temperature to 50°C) and monitor for progress. |
| 4. Alkene Byproduct is Detected by GC-MS | a. E2 elimination is the primary cause.[1] | a. This is favored by high temperatures and sterically hindered bases. Lower the reaction temperature. If using a base other than NaH, switch to NaH. Confirm that your alkyl halide is primary. |
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: A troubleshooting flowchart for diagnosing low yield.
Section 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for the synthesis, analysis, and purification of 1-Bromo-2-butoxy-4-fluorobenzene.
Protocol 1: Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene
Materials:
-
4-Bromo-3-fluorophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
1-Bromobutane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-3-fluorophenol to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF to dissolve the phenol completely. Cool the solution to 0°C in an ice bath.
-
Base Addition: Carefully add the sodium hydride portion-wise to the stirred solution. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. Stir the mixture at 0°C for 30-60 minutes after the addition is complete. The formation of the sodium phenoxide is usually indicated by a color change and the cessation of gas evolution.
-
Alkylation: Add 1-bromobutane dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, then with brine. Causality: The water and brine washes remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the desired product and potential impurities in the crude reaction mixture. Modern hyphenated techniques like GC-MS are essential for robust impurity profiling.[7][8]
-
Sample Preparation: Dilute a small sample of the crude oil (approx. 10 mg) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Agilent 7890A GC with a 5977A MSD or equivalent.[8]
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
-
MS Conditions:
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 m/z.
-
-
Expected Elution Order: 1-Butene (if present and volatile enough to be trapped), 1-Bromobutane, 1-Bromo-2-butoxy-4-fluorobenzene (Product) , 4-Bromo-3-fluorophenol, C-alkylated isomers.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the target ether from less polar byproducts (e.g., residual 1-bromobutane) and more polar impurities (e.g., unreacted phenol).
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexane.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting with 100% Hexane to remove highly non-polar impurities. Gradually increase the polarity of the eluent, for example, from 2% Ethyl Acetate in Hexane up to 10%. Causality: This gradient elution allows for the separation of compounds based on polarity. The desired ether product is moderately polar and will elute before the highly polar unreacted phenol.[9]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Bromo-2-butoxy-4-fluorobenzene as an oil.
-
Section 4: Visualizing Reaction Pathways and Logic
Diagrams are essential tools for understanding the interplay between different reaction possibilities.
Main and Competing Reaction Pathways
Caption: The desired O-alkylation pathway versus competing side reactions.
References
-
Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. Available from: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available from: [Link]
-
Unbound. Mastering The Williamson Ether Synthesis. Available from: [Link]
-
Truchon, G., Brodeur, J., & Gérin, M. (1989). Specific determination of bromobenzene metabolites by high-performance liquid chromatography. Journal of applied toxicology, 9(2), 123–127. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link]
-
Chemistry Stack Exchange. Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020). Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Biosciences Journal. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. (2016). Available from: [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]
-
The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Medium. Available from: [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Alchem Pharmtech. CAS 155854-29-8 | 1-Bromo-4-butoxy-2-fluorobenzene. Available from: [Link]
-
PubChem - NIH. 4-Bromo-3-fluorophenol. Available from: [Link]
-
Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available from: [Link]
- Google Patents. US5847241A - Process for the preparation of p-bromofluorobenzene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Mastering The Williamson Ether Synthesis [selecaoppge.unb.br]
- 7. biomedres.us [biomedres.us]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Bromo-2-butoxy-4-fluorobenzene
Welcome to the technical support center for the purification of 1-bromo-2-butoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is based on established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
I. Understanding the Chemistry: Synthesis and Impurity Profile
1-Bromo-2-butoxy-4-fluorobenzene is typically synthesized via a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 2-bromo-5-fluorophenol is reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
Understanding the potential side reactions and impurities is crucial for developing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: 2-bromo-5-fluorophenol and 1-bromobutane.
-
Base and its Salts: The base used for deprotonation (e.g., potassium carbonate, sodium hydride) and the resulting halide salt (e.g., potassium bromide, sodium bromide).
-
Solvent: Residual reaction solvent (e.g., DMF, acetonitrile).[3]
-
Over-alkylation Products: In some cases, further reaction on the aromatic ring can occur, though this is less common under standard Williamson ether synthesis conditions.
-
Regioisomers: Depending on the starting materials and reaction conditions, the formation of isomeric products is a possibility that can present significant purification challenges due to similar physical-chemical properties.[4]
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured to help you diagnose and resolve common issues encountered during the purification of 1-bromo-2-butoxy-4-fluorobenzene.
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Scenario: After quenching the reaction and attempting to extract the product with an organic solvent, a stable emulsion forms between the aqueous and organic layers, making separation difficult.
Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine particulate matter at the interface of the two immiscible liquids.[5] In this reaction, residual base or salts can contribute to emulsion formation.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[5]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[5]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and help separate the layers.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[6]
Issue 2: Co-elution of Impurities During Column Chromatography
Scenario: During flash column chromatography, a key impurity is co-eluting with the desired product, resulting in poor separation.
Causality: This occurs when the polarity of the impurity is very similar to that of 1-bromo-2-butoxy-4-fluorobenzene. This is a common challenge when dealing with regioisomers or structurally similar byproducts.[7]
Solutions:
-
Solvent System Optimization:
-
TLC Analysis: Systematically test a range of solvent systems with varying polarities using thin-layer chromatography (TLC) to find the optimal mobile phase for separation.
-
Solvent Modifiers: The addition of a small percentage of a third solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compounds) can sometimes significantly improve separation.
-
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.[8]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases such as alumina or C18-functionalized silica (reverse-phase chromatography).[7]
Issue 3: Low Recovery After Purification
Scenario: The final yield of purified 1-bromo-2-butoxy-4-fluorobenzene is significantly lower than expected.
Causality: Product loss can occur at various stages of the purification process.
Solutions:
-
Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with the organic solvent to maximize the recovery of the product.
-
Adsorption onto Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to silica gel. If this is suspected, deactivating the silica gel with a small amount of water or triethylamine before use can mitigate this issue.
-
Premature Crystallization: During recrystallization, if the solution cools too quickly, the product can precipitate out on the filter paper or in the funnel during a hot filtration step.[9] Ensure the filtration apparatus is pre-heated.
-
Using Too Much Solvent in Recrystallization: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[9]
Issue 4: Product Decomposition on Silica Gel
Scenario: TLC analysis of the collected column fractions shows the appearance of a new, unexpected spot, suggesting the product is degrading on the column.
Causality: The acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds.
Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a base like triethylamine (typically 1-2%) to neutralize the acidic sites.
-
Use Alumina: Alumina is available in neutral, acidic, and basic forms. For compounds sensitive to acid, neutral or basic alumina can be a suitable alternative to silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time the compound is in contact with the stationary phase.
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification step after the reaction work-up?
A1: After quenching the reaction and removing the reaction solvent, a liquid-liquid extraction is the most common and effective initial purification step.[10][11] This will remove the majority of inorganic salts and highly polar impurities. A typical procedure involves extracting the aqueous phase with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Q2: Can 1-bromo-2-butoxy-4-fluorobenzene be purified by recrystallization?
A2: Recrystallization is a viable purification method if the crude product is a solid and contains impurities with different solubility profiles.[12] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. It may be necessary to use a mixed solvent system to achieve the desired solubility characteristics.
Q3: What are the recommended solvent systems for column chromatography of 1-bromo-2-butoxy-4-fluorobenzene?
A3: A common starting point for non-polar to moderately polar compounds like this is a mixture of a non-polar solvent such as hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. By spotting small aliquots of the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the pure product.
Q5: My purified product is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?
A5: A yellow color can indicate the presence of trace impurities, possibly from decomposition or residual starting materials. If the product is otherwise pure by analytical methods (e.g., NMR, GC-MS), the color may not be detrimental to subsequent steps. However, if high purity is required, you may consider a second purification step, such as passing the material through a short plug of silica gel or activated carbon.
IV. Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., DMF, acetonitrile), add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous layer).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and add a small plug of cotton or glass wool at the bottom, followed by a layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent (determined by TLC) and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully apply it to the top of the silica gel.
-
Elute the Column: Add the eluent to the column and apply gentle pressure to begin the separation.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 1-bromo-2-butoxy-4-fluorobenzene.
Caption: A general workflow for the purification of 1-bromo-2-butoxy-4-fluorobenzene.
VI. Data Summary
The following table provides a quick reference for common purification parameters.
| Purification Method | Typical Solvents/Conditions | Impurities Removed |
| Liquid-Liquid Extraction | Ethyl acetate/Water, Dichloromethane/Water | Inorganic salts, water-soluble impurities |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Heptane/Dichloromethane | Unreacted starting materials, closely related byproducts |
| Recrystallization | Ethanol/Water, Heptane/Toluene | Insoluble impurities, compounds with different solubility profiles |
VII. References
-
Rutherford, K. G., & Redmond, W. (1963). 1-BROMO-2-FLUOROBENZENE. Organic Syntheses, 43, 12. doi:10.15227/orgsyn.043.0012
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Freeman, H. S., & Tadayyoni, M. A. (1985). Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. Journal of Liquid Chromatography, 8(10), 1727–1739. doi:10.1080/01483918508066494
-
Chemistry LibreTexts. (2020, August 11). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from
-
Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8096-8102.
-
ResearchGate. (2018). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2023). Organic Acids for Lignin and Hemicellulose Extraction from Black Liquor: A Comparative Study in Structure Analysis and Heavy Metal Adsorption Potential. Molecules, 28(18), 6591.
-
University of Sussex. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LCGC International. (2019, May 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
University of New Brunswick. (n.d.). Mastering The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
SciSpace. (2019, June 21). Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium. Retrieved from [Link]
-
Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene. Retrieved from
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Troubleshooting Failed Reactions with 1-Bromo-2-butoxy-4-fluorobenzene
Welcome to the technical support center for 1-Bromo-2-butoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, field-tested solutions to ensure your reactions proceed efficiently and with high yield.
Understanding the Substrate: Key Physicochemical Properties
1-Bromo-2-butoxy-4-fluorobenzene is a substituted aryl halide with distinct electronic and steric characteristics that influence its reactivity. The bromine atom serves as a primary site for cross-coupling and metal-halogen exchange reactions. The ortho-butoxy group introduces significant steric hindrance around the C-Br bond, which can impede the approach of catalysts and reagents.[1][2][3] The para-fluoro substituent is a strongly electron-withdrawing group, which can activate the aromatic ring towards certain transformations.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling reaction with 1-Bromo-2-butoxy-4-fluorobenzene is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in Suzuki-Miyaura couplings involving this substrate is a frequent issue, primarily due to the steric hindrance imposed by the ortho-butoxy group.[6] This steric bulk can hinder the oxidative addition of the palladium catalyst to the aryl bromide, a critical step in the catalytic cycle.[7]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective with sterically demanding substrates.[6] A more robust catalytic system is necessary to overcome these steric challenges. The most effective ligands are typically bulky and electron-rich, as this combination facilitates both oxidative addition and reductive elimination.[6][8]
-
Recommended Ligands: Bulky monodentate phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), are highly recommended.[6] These ligands create a coordinatively unsaturated and reactive palladium center that can more readily access the hindered aryl bromide.[6]
-
Alternative Catalysts: Palladium complexes with N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling hindered substrates.[6] They are strong σ-donors and form very stable catalysts, often permitting lower catalyst loadings and yielding excellent results under mild conditions.[6] Consider using PEPPSI™-type precatalysts.[6][9]
-
-
Base and Solvent Optimization: The choice of base and solvent is critical.
-
Base: For base-sensitive substrates, consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10] Ensure the base is finely powdered to maximize its surface area.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent and water (e.g., dioxane:water 4:1) can also be effective.[11]
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring the reaction progress by TLC or LC-MS.[10]
Logical Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I drive the reaction to completion?
Answer:
Similar to Suzuki couplings, the steric hindrance from the ortho-butoxy group is a primary challenge in Buchwald-Hartwig aminations. The choice of ligand, base, and reaction conditions is paramount for success.[8]
Troubleshooting Steps:
-
Ligand Selection is Key: The ligand's role is to facilitate both the oxidative addition and the C-N reductive elimination steps.[8] For this sterically hindered substrate, highly active ligands are required.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are the standard for these challenging couplings. Consider using ligands like Josiphos, Xantphos, or the Buchwald-type ligands mentioned previously.
-
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, milder bases like cesium carbonate or potassium phosphate can be effective.[10]
-
Solvent and Temperature: Anhydrous, degassed solvents such as toluene, dioxane, or THF are necessary. The reaction often requires elevated temperatures (80-110 °C) to proceed at a reasonable rate.[10]
Table 1: Recommended Conditions for Cross-Coupling Reactions
| Reaction Type | Recommended Catalyst/Ligand System | Recommended Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ with SPhos or XPhos; PEPPSI™-IPr | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ with a Buchwald ligand (e.g., RuPhos) | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 |
Section 2: Grignard Reagent Formation and Subsequent Reactions
Question 3: I am struggling to initiate the Grignard reaction with 1-Bromo-2-butoxy-4-fluorobenzene. What are the best practices for forming this Grignard reagent?
Answer:
The formation of Grignard reagents can be notoriously difficult to initiate. The presence of an electron-withdrawing fluorine atom can also influence the reactivity.[12] The key to success lies in meticulous preparation and activation of the magnesium.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[12] All glassware must be thoroughly dried (flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere (argon or nitrogen). Solvents like THF or diethyl ether must be anhydrous.[12]
-
Magnesium Activation: The passivating magnesium oxide layer on the surface of the magnesium turnings must be removed.[12]
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium; the disappearance of the brown color signals activation.[12] Alternatively, a small amount of 1,2-dibromoethane can be added to etch the magnesium surface.[12]
-
Mechanical Activation: Vigorous stirring or the use of an ultrasonic bath can help break up the oxide layer.[12]
-
-
Initiation: Add a small portion of the 1-Bromo-2-butoxy-4-fluorobenzene to the activated magnesium. Gentle heating may be required to start the reaction. An exothermic reaction and the appearance of a cloudy gray color are indicators of successful initiation. Once initiated, the remaining aryl bromide should be added dropwise to maintain a gentle reflux.
Potential Side Reaction: Benzyne Formation
The presence of a halogen (fluorine) ortho to the newly formed organometallic species can lead to the formation of a highly reactive benzyne intermediate via elimination of MgBrF.[13][14] This can lead to undesired side products. Performing the reaction at low temperatures can help to mitigate this side reaction.
Caption: Potential for benzyne formation during Grignard reaction.
Section 3: Lithiation and Metal-Halogen Exchange
Question 4: My attempt at lithium-halogen exchange with n-butyllithium resulted in a complex mixture of products. What went wrong?
Answer:
While lithium-halogen exchange is a powerful tool for generating organolithium reagents, the reaction with 1-Bromo-2-butoxy-4-fluorobenzene can be complicated by competing deprotonation reactions.[15] The electron-withdrawing effects of the fluorine and the potential directing effect of the butoxy group can lead to lithiation at multiple sites on the aromatic ring.[16]
Troubleshooting Steps:
-
Temperature Control is Critical: Lithium-halogen exchange is typically very fast, even at low temperatures. To favor the desired Br-Li exchange over deprotonation, the reaction should be carried out at very low temperatures, typically -78 °C or even lower.[17]
-
Choice of Lithiating Agent: While n-butyllithium is commonly used, tert-butyllithium can sometimes offer different selectivity.[18]
-
Reverse Addition: Adding the aryl bromide solution slowly to the cold alkyllithium solution can sometimes improve selectivity by maintaining a low concentration of the aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-butoxy-4-fluorobenzene
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Retrieved from [Link]
-
American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
American Chemical Society. (n.d.). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Rieke Metals. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
-
Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]
-
Reddit. (n.d.). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2017, September 6). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Technical Support Center: Improving Yield in 1-Bromo-2-butoxy-4-fluorobenzene Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Bromo-2-butoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Given the specific electronic and steric properties of this substrate, achieving high yields can be challenging. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-Bromo-2-butoxy-4-fluorobenzene that influence its reactivity in cross-coupling reactions?
A1: The reactivity of 1-Bromo-2-butoxy-4-fluorobenzene is primarily dictated by three features:
-
The C-Br Bond: This is the reactive site for standard palladium-catalyzed cross-couplings. Its reactivity is significantly higher than the C-F bond, allowing for selective functionalization.[1]
-
The Butoxy Group (-OBu): Located ortho to the bromine, this is a strong electron-donating group. It increases the electron density of the aromatic ring, which can make the initial oxidative addition step—often the rate-limiting step—more challenging compared to electron-deficient aryl halides.[1][2][3]
-
Steric Hindrance: The bulky butoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the reaction rate.[4]
Q2: What are the most critical initial steps to ensure the success of any coupling reaction with this substrate?
A2: Success in palladium-catalyzed reactions hinges on meticulous preparation. Two factors are non-negotiable:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[5] All reactions must be conducted under an inert atmosphere (Argon or Nitrogen). This requires using appropriate techniques like Schlenk lines or gloveboxes and ensuring all solvents and reagents are properly degassed.
-
Reagent and Solvent Quality: Use anhydrous, high-purity solvents.[1] Water and other protic impurities can interfere with the catalytic cycle, leading to side reactions like dehalogenation.[2][6] Ensure bases, ligands, and coupling partners are pure and dry.
Q3: What are the most common side reactions, and how can they be identified?
A3: The two most prevalent side reactions are:
-
Dehalogenation: This is the reduction of the C-Br bond, replacing bromine with a hydrogen atom to form 1-butoxy-3-fluorobenzene. It is a common byproduct when the desired coupling is slow, consuming the starting material and lowering the yield.[2][6] It can be identified by GC-MS or ¹H NMR analysis of the crude reaction mixture.
-
Homocoupling: This involves the coupling of two molecules of the nucleophilic partner (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[2][7] This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.[2]
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses specific problems you may encounter. The following workflow provides a general approach to troubleshooting.
Caption: General troubleshooting workflow for failed coupling reactions.
Part A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[1] However, the electron-rich nature of 1-Bromo-2-butoxy-4-fluorobenzene can make it a challenging substrate.[3]
Problem 1: Low or no conversion of 1-Bromo-2-butoxy-4-fluorobenzene.
-
Potential Cause 1: Inefficient Oxidative Addition. The electron-donating butoxy group makes the C-Br bond less electrophilic, slowing the initial oxidative addition of Pd(0).[1][2]
-
Solution: Employ a catalyst system known for high activity with electron-rich aryl bromides. This typically involves using bulky and electron-rich phosphine ligands.[4][8] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition.[7][9] Consider switching from simple ligands like PPh₃ to more advanced biarylphosphine ligands.
-
-
Potential Cause 2: Poor Choice of Base or Solvent. The base is critical for activating the boronic acid to facilitate transmetalation.[10] If the base is not suitable or poorly soluble, the reaction will stall.
-
Potential Cause 3: Boronic Acid Decomposition. Boronic acids can be prone to decomposition (protodeboronation or homocoupling), especially at elevated temperatures.[2]
-
Solution: Use the boronic acid as fresh as possible. Consider using more stable boronate esters (e.g., pinacol esters). Ensure the reaction is thoroughly degassed to prevent oxidative homocoupling.[2]
-
| Parameter | Recommendation for 1-Bromo-2-butoxy-4-fluorobenzene | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts are often more robust and efficiently generate the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos, or other bulky biarylphosphines | Accelerates oxidative addition and reductive elimination for electron-rich, sterically hindered substrates.[1][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Mild enough to tolerate many functional groups but strong enough to promote transmetalation.[11][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Biphasic system to ensure solubility of both organic and inorganic reagents.[14][15] |
| Temperature | 80–110 °C | Sufficient thermal energy is often required to overcome the activation barrier for electron-rich substrates. |
Problem 2: Significant dehalogenation is observed.
-
Potential Cause: The rate of transmetalation is slow compared to competing pathways. After oxidative addition, the Ar-Pd(II)-Br intermediate can react with trace water or other protic sources in a base-mediated pathway to yield the dehalogenated product.[2]
-
Solution: The key is to accelerate the productive transmetalation step. Using a more electron-rich and sterically hindered ligand can often solve this problem by making the overall catalytic cycle more efficient than the dehalogenation pathway.[6] Ensure all reagents and solvents are rigorously dried.
-
Part B: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing arylamines.[16][17] Success is highly dependent on the careful selection of the catalyst system for the specific amine and aryl halide pairing.[5]
Problem 1: Low yield of the desired N-aryl product.
-
Potential Cause 1: Suboptimal Ligand/Base Combination. The Buchwald-Hartwig amination is exceptionally sensitive to the interplay between the ligand and the base.[18] A strong base is needed to deprotonate the amine, but it must not decompose the substrate or catalyst.[5]
-
Solution: For sterically hindered substrates like this, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[8] Pair these with a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice for many amines, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[5][19]
-
-
Potential Cause 2: Catalyst Inhibition by the Amine. Some amines, particularly certain heteroarylamines, can act as inhibitors by strongly coordinating to the palladium center and slowing catalysis.[18]
-
Solution: Switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, can sometimes overcome this issue. Alternatively, using a highly active pre-catalyst at a slightly higher temperature may be effective.
-
| Parameter | Recommendation for 1-Bromo-2-butoxy-4-fluorobenzene | Rationale |
| Palladium Source | [Pd(allyl)Cl]₂, Pd₂(dba)₃, or a palladacycle pre-catalyst (G3/G4) | Pre-catalysts provide a reliable method for generating the active LPd(0) species upon exposure to base.[18] |
| Ligand | RuPhos, BrettPhos, XPhos | These ligands are designed for challenging couplings, including those with hindered substrates and a wide range of amines.[1][8] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong bases like NaOtBu are generally most effective.[18] K₃PO₄ is a milder option for base-sensitive functional groups.[19] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic, and non-coordinating solvents are required.[5][18] |
| Temperature | 80–110 °C | Higher temperatures may be needed, especially when using weaker bases.[5] |
Part C: Sonogashira Coupling (C-Csp Bond Formation)
The Sonogashira coupling is the premier method for synthesizing arylalkynes.[20][21] Steric hindrance from the ortho-butoxy group is a primary concern.[7]
Problem 1: Low conversion or a stalled reaction.
-
Potential Cause: Steric Hindrance. The butoxy group impedes the oxidative addition step, which is often rate-limiting.[7]
-
Solution: As with other couplings of this substrate, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are preferred as they facilitate the formation of the highly reactive monoligated Pd(0) species necessary to engage with the hindered C-Br bond.[4][7] Using a robust, air-stable pre-catalyst can also ensure that the active catalyst is generated efficiently in situ.[7]
-
Problem 2: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
-
Potential Cause: The traditional Sonogashira reaction uses a Cu(I) co-catalyst.[22] In the presence of oxygen, this copper salt can catalyze the oxidative homocoupling of the terminal alkyne.[7] This side reaction can become dominant if the desired cross-coupling is slow due to steric hindrance.
-
Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[7][21] These protocols rely on a highly active palladium catalyst and often use an amine base that can facilitate the cycle without copper. If a copper-catalyzed system must be used, ensure the reaction is rigorously degassed and consider reducing the loading of the Cu(I) co-catalyst.[7]
-
Caption: Simplified catalytic cycles for cross-coupling reactions.
Experimental Protocols
Note: These are general starting procedures. Optimization of catalyst/ligand loading, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl boronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).[13] Add the degassed solvent system (e.g., 20 mL dioxane and 5 mL water).[13]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).[13]
-
Workup: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3x).[23] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[23]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[23]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), the base (e.g., NaOtBu, 1.2 equiv.), and a magnetic stir bar to a dry Schlenk flask.
-
Reagent Addition: Add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.1 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 100 °C) and stir vigorously.[16] Monitor reaction progress by TLC or GC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.[16] Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a magnetic stir bar.[7]
-
Reagent Addition: Evacuate and backfill the flask three times. Add the anhydrous, degassed solvent (e.g., THF or an amine like diisopropylamine), followed by the terminal alkyne (1.2 equiv.) and the amine base (if not used as the solvent).[7][22]
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C). Monitor progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite. Wash the organic layer with saturated aq. NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.[22]
-
Purification: Purify the crude product via flash column chromatography on silica gel.[22]
References
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Institut Kimia Malaysia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]
-
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health (NIH). [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health (NIH). [Link]
-
The Suzuki Reaction. Columbia University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
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"1-Bromo-2-butoxy-4-fluorobenzene" stability under different reaction conditions
Welcome to the technical support center for 1-Bromo-2-butoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of its reactivity and ensure the stability of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Bromo-2-butoxy-4-fluorobenzene?
To ensure long-term stability, 1-Bromo-2-butoxy-4-fluorobenzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1] Inert atmosphere (argon or nitrogen) is recommended for prolonged storage to prevent slow degradation from atmospheric moisture and oxygen.
Q2: What are the main reactive sites on 1-Bromo-2-butoxy-4-fluorobenzene?
The molecule has three primary sites for chemical transformation:
-
Carbon-Bromine Bond: This is the most common site for reactions such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig), lithiation, and Grignard reagent formation.
-
Butoxy Group: The ether linkage can be susceptible to cleavage under strong acidic conditions.
-
Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The fluorine and butoxy groups are ortho, para-directing, while the bromine is also ortho, para-directing but deactivating.
Q3: How does the fluorine substituent affect the reactivity of the C-Br bond?
The strongly electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond. It can make the aromatic ring more electron-deficient, which can sometimes facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, its effect is also dependent on its position relative to the bromine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-Bromo-2-butoxy-4-fluorobenzene.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem 1: Low yield or no reaction in a Suzuki-Miyaura coupling.
-
Potential Cause 1: Inactive Catalyst. The choice of palladium catalyst and ligand is crucial. For sterically hindered or electronically challenging substrates, a highly active catalyst system is required.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[2] These ligands promote the reductive elimination step and can improve catalytic turnover.
-
-
Potential Cause 2: Inappropriate Base. The base is critical for the activation of the boronic acid.[3] An unsuitable base can lead to poor reaction rates or decomposition of the starting material.
-
Potential Cause 3: Dehalogenation. A common side reaction in palladium-catalyzed cross-couplings is the reduction of the aryl halide to the corresponding arene (dehalogenation).[2][6] This is often caused by the presence of a palladium-hydride species.
-
Solution: Ensure anhydrous reaction conditions. The choice of a bulky ligand can also suppress dehalogenation by favoring the desired cross-coupling pathway.[2]
-
Problem 2: Cleavage of the butoxy group during a Buchwald-Hartwig amination.
-
Potential Cause: Harsh Reaction Conditions. While the butoxy group is generally stable, prolonged heating in the presence of a strong base could potentially lead to some ether cleavage, although this is less common than acid-catalyzed cleavage.
-
Solution: Screen different bases. A weaker base like cesium carbonate might be sufficient and less likely to promote ether cleavage.[4] Additionally, try to run the reaction at the lowest effective temperature. The use of a highly active catalyst system can often allow for lower reaction temperatures.[7][8]
-
Organometallic Reagent Formation (Grignard and Organolithium)
Problem 3: Difficulty in forming the Grignard reagent.
-
Potential Cause 1: Inactive Magnesium. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[9][10][11]
-
Potential Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water and will be quenched, leading to the formation of 1-butoxy-3-fluorobenzene.[9][12]
-
Solution: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
-
Potential Cause 3: Wurtz Coupling. The formed Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct.[9]
-
Solution: Add the solution of 1-Bromo-2-butoxy-4-fluorobenzene slowly to the magnesium suspension to maintain a low concentration of the aryl bromide in the reaction mixture.[9]
-
Problem 4: Undesired reaction at the fluorine atom when forming an organolithium reagent.
-
Potential Cause: Ortho-lithiation. Strong organolithium bases like n-butyllithium can potentially deprotonate the aromatic ring ortho to the fluorine atom, leading to a mixture of products.
-
Solution: For a selective bromine-lithium exchange, consider using two equivalents of t-butyllithium at low temperatures (e.g., -78 °C). The first equivalent can react with any trace moisture or other electrophilic sites, while the second performs the exchange. Alternatively, a combination of n-butyllithium and a chelating agent like TMEDA can sometimes favor the desired exchange.
-
Reactions in Acidic or Basic Media
Problem 5: Cleavage of the butoxy ether bond.
-
Potential Cause: Strong Acidic Conditions. The butoxy group is an ether and is susceptible to cleavage by strong acids like HBr or HI.[13][14][15] This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.
-
Potential Cause: Strong Basic Conditions. While less common for aryl ethers, very strong bases at high temperatures could potentially cleave the ether bond.
-
Solution: Use the mildest basic conditions that will effect the desired transformation.
-
Experimental Protocols & Data
Table 1: Recommended Conditions for Common Transformations
| Reaction | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Grignard Formation | Mg turnings | - | - | Anhydrous THF or Et₂O | 25-65 |
| Bromine-Lithium Exchange | n-BuLi or t-BuLi | - | - | Anhydrous THF or Et₂O | -78 to 0 |
Diagrams
Caption: Troubleshooting flowchart for common issues with 1-Bromo-2-butoxy-4-fluorobenzene.
Caption: Major reaction pathways of 1-Bromo-2-butoxy-4-fluorobenzene.
References
-
Ether cleavage. In: Wikipedia. ; 2023. [Link]
-
Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Fiveable. [Link]
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18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]
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Al-Harbi, N. A., Finčur, N. L., Šojić Merkulov, D. T., Csonka, Á., Milinković, I. Z., Abramović, B. F., & Szabó, T. (2018). Characterization and Photodegradation of Polybrominated Diphenyl Ethers in Car Seat Fabrics from End-of-Life Vehicles. Environmental Science & Technology, 52(3), 1216–1224. [Link]
- THE CLEAVAGE OF ETHERS.
-
Han, Y., & Hu, L. (2012). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition, 51(4), 938–942. [Link]
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9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]
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Lu, G., An, T., Li, G., Liu, G., & Fu, J. (2018). Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Environmental Science: Processes & Impacts, 20(5), 784–792. [Link]
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An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
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Jiang, L., Qiu, Y., & Li, Y. (2017). Excited States and Photodebromination of Selected Polybrominated Diphenyl Ethers: Computational and Quantitative Structure—Property Relationship Studies. International Journal of Molecular Sciences, 18(10), 2095. [Link]
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Photochemistry of chlorinated and brominated diaryl ether environmental contaminants [microform]. ResearchGate. [Link]
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Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
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Jiang, L., Qiu, Y., & Li, Y. (2017). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 18(10), 2095. [Link]
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Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]
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Grignard Reaction. [Link]
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Why is bromobenzene more stable than benzene? Chemistry Stack Exchange. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Laporte, M. A., & Buchwald, S. L. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(4), 1020–1027. [Link]
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Solved 7. The formation of a Grignard reagent from. Chegg.com. [Link]
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Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
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an introduction to grignard reagents. Chemguide. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. National Institutes of Health. [Link]
-
Bromobenzene. PubChem. National Institutes of Health. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
1-Bromo-2-fluorobenzene. PubChem. [Link]
-
1-Bromo-4-fluorobenzene. PubChem. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health. [Link]
-
Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. National Institutes of Health. [Link]
-
In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. PubMed. [Link]
-
Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Chemical Compatibility. IDEX Health & Science. [Link]
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- 16. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Catalyst Selection for 1-Bromo-2-butoxy-4-fluorobenzene Transformations
A Note from Your Senior Application Scientist:
Welcome to the technical support guide for 1-Bromo-2-butoxy-4-fluorobenzene. This substrate presents a unique and interesting challenge in cross-coupling chemistry. The primary reactive site is the C-Br bond, which is amenable to a variety of palladium-catalyzed transformations. However, the bulky ortho-butoxy group introduces significant steric hindrance. This guide is designed to help you navigate this challenge, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Our focus here is on causality—understanding why a particular catalyst system is chosen is the key to success.
Understanding the Substrate: The Challenge of Steric Hindrance
The core issue with 1-Bromo-2-butoxy-4-fluorobenzene is the steric bulk of the butoxy group positioned directly adjacent to the bromine atom. This conformation significantly impedes the initial, and often rate-limiting, step of most cross-coupling reactions: the oxidative addition of the palladium catalyst to the aryl bromide bond.[1] Overcoming this steric shield is paramount and dictates our entire catalyst selection strategy. We must employ catalyst systems specifically designed to operate in crowded environments.
A secondary consideration is the potential for benzyne formation, particularly under Grignard or strong base conditions, where the formation of an aryl anion ortho to the fluorine atom could lead to fluoride elimination.[2] This guide will address strategies to mitigate this unwanted side reaction.
FAQ 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Question: My Suzuki-Miyaura coupling with 1-Bromo-2-butoxy-4-fluorobenzene is failing or giving very low yields. I'm using Pd(PPh₃)₄. What's going wrong?
Answer: This is a classic problem rooted in steric hindrance. Pd(PPh₃)₄ is an excellent catalyst, but the triphenylphosphine ligands are not bulky enough to efficiently promote the reaction with such a sterically demanding substrate. The crowded environment around the C-Br bond prevents the palladium center from effectively inserting itself to initiate the catalytic cycle.[1][3] Furthermore, the electron-donating nature of the butoxy group also electronically disfavors oxidative addition.
Solution: Employ Bulky, Electron-Rich Buchwald-Type Ligands.
The solution lies in using specialized ligands that are both sterically demanding and highly electron-donating. These ligands favor the formation of a monoligated, highly reactive L-Pd(0) species, which is more capable of accessing the hindered C-Br bond.[4]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale & Key Insights |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 | These "precatalysts" are air-stable and reliably generate the active Pd(0) species in situ. They are specifically designed to incorporate the bulky phosphine ligands needed for this transformation.[5] |
| Ligand | XPhos or SPhos | These dialkylbiaryl phosphine ligands possess the necessary bulk to promote reductive elimination and stabilize the monoligated Pd(0) intermediate, which is crucial for overcoming the steric block of the ortho-butoxy group.[3][6] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step.[7] K₃PO₄ is often an excellent choice for sterically hindered couplings. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[8][9] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to provide the energy needed to overcome the activation barrier for the oxidative addition step. |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
This workflow helps diagnose and solve common issues encountered during the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-4-fluorobenzene.
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
FAQ 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Question: I'm trying to couple 1-Bromo-2-butoxy-4-fluorobenzene with a secondary amine and I'm getting a mixture of starting material and what appears to be a hydrodehalogenated side product. What catalyst should I use?
Answer: Your observation of hydrodehalogenation (replacement of Br with H) alongside unreacted starting material points to a catalytic cycle that is struggling. The oxidative addition is likely slow, and competing side reactions, such as β-hydride elimination from the palladium-amido intermediate, are becoming significant.[4] Similar to the Suzuki coupling, a standard catalyst system is insufficient here.
Solution: Use a Catalyst System Tailored for Hindered Aryl Bromides and Specific Amine Classes.
The choice of ligand is critical and depends on the nature of the amine coupling partner (primary, secondary, etc.). For sterically hindered aryl bromides, highly active catalyst systems are required.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale & Key Insights |
| Palladium Precatalyst | BrettPhos Pd G3 or RuPhos Pd G2 | These precatalysts are highly effective for C-N couplings. BrettPhos is particularly well-suited for coupling secondary amines, while RuPhos has broad utility.[10] |
| Ligand | BrettPhos (for secondary amines) or RuPhos (for primary amines) | These ligands are extremely bulky and electron-rich, which accelerates the rate-limiting reductive elimination step to form the C-N bond, outcompeting side reactions like β-hydride elimination.[4][6] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10] NaOtBu is a common choice, but LHMDS can be effective at lower temperatures. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. Incomplete drying or failure to properly degas the solvent is a common cause of reaction failure.[11] |
| Temperature | 90 - 110 °C | Heating is necessary to drive the slow oxidative addition step. |
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Preparation: In a glovebox, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq), BrettPhos Pd G3 (0.02 eq, 2 mol%), and NaOtBu (1.4 eq) to an oven-dried reaction vial.
-
Reagent Addition: Add the secondary amine (1.2 eq) and anhydrous, degassed toluene.
-
Reaction: Seal the vial, remove it from the glovebox, and heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
FAQ 3: Sonogashira Coupling (C-C Alkyne Formation)
Question: My copper-free Sonogashira coupling is sluggish. What parameters should I adjust?
Answer: The Sonogashira coupling of this substrate is also hampered by the steric hindrance at the ortho position. In a copper-free system, the efficiency of both the oxidative addition and the subsequent steps involving the alkyne are critical.
Solution: Optimize Ligand, Base, and Solvent.
While many Sonogashira conditions exist, for a challenging substrate like this, a robust palladium/phosphine system is recommended. Copper co-catalysis can sometimes be beneficial but can also lead to alkyne homocoupling (Glaser coupling), so a well-optimized copper-free system is often preferred.[12]
Recommended Conditions for Copper-Free Sonogashira Coupling:
| Component | Recommendation | Rationale & Key Insights |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | These are common and effective palladium sources for Sonogashira couplings.[13] |
| Ligand | PPh₃ or Xantphos | While PPh₃ can work, a ligand with a larger bite angle like Xantphos can sometimes improve performance by promoting the desired catalytic geometry.[14] |
| Base | Et₃N or DIPA (diisopropylamine) | A strong amine base is typically used, which also often serves as the solvent or co-solvent.[15] |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are good choices to ensure solubility of all components. |
| Temperature | 60 - 90 °C | Moderate heating is usually sufficient. |
FAQ 4: Grignard Reagent Formation
Question: I want to form the Grignard reagent from 1-Bromo-2-butoxy-4-fluorobenzene. Are there any special precautions?
Answer: Yes, extreme caution is advised. The formation of the Grignard reagent places a highly reactive carbanion adjacent to the fluorine atom. This can readily lead to the elimination of MgBrF to form a highly reactive benzyne intermediate .[2] This intermediate will then react uncontrollably with other species in your flask, leading to a mixture of products and low yield of your desired Grignard adduct.
Solution: Use Br/Mg Exchange at Low Temperature.
Direct reaction with magnesium turnings is high-risk due to the heat generated during initiation.[16] A much safer and more controlled method is a bromine-magnesium exchange using a commercial Grignard reagent at low temperatures.
Caption: Decision guide for Grignard reagent formation.
Experimental Protocol: Grignard Formation via Br/Mg Exchange
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Addition: Slowly add isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.1 eq, 1.3 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the mixture at -20 °C for 1 hour. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation by NMR.
-
Usage: The resulting Grignard reagent should be used immediately in the next step by adding the desired electrophile at low temperature.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
Maynooth University. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
ACS Publications. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ACS Publications. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
- Google Patents. (n.d.).
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. [Link]
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Technical Support Center: Troubleshooting Side Reactions of the Butoxy Group in 1-Bromo-2-butoxy-4-fluorobenzene
Welcome to the technical support center for 1-Bromo-2-butoxy-4-fluorobenzene. This versatile building block is frequently employed in the synthesis of complex molecules for pharmaceutical and materials science applications. While the aryl bromide and fluoride moieties are the primary sites for designed transformations, researchers occasionally encounter unexpected side reactions involving the butoxy group. This guide is structured as a series of troubleshooting questions and answers to provide clarity on the underlying mechanisms and offer field-proven solutions to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Ether Cleavage with Acidic Reagents or Byproducts
Q1: I am running a reaction that either uses a Lewis acid catalyst or generates acidic byproducts (e.g., HBr from a bromination). My final product analysis (LC-MS/NMR) shows a significant, more polar impurity that I can't identify. What is the likely cause?
A1: The most probable cause is the acid-catalyzed cleavage of the butoxy ether bond.
Causality & Mechanism: Aryl ethers are generally robust, but the ether oxygen remains a Lewis basic site. In the presence of strong Brønsted or Lewis acids, this oxygen can be protonated or coordinated, transforming the butoxy group into a good leaving group.[1][2] For an aryl alkyl ether like this, the cleavage will invariably occur at the alkyl C-O bond, as a nucleophilic attack on the sp²-hybridized aromatic carbon is highly unfavorable.[3]
The reaction proceeds via an SN1 or SN2 mechanism at the butyl group. The nucleophile (e.g., a bromide ion) attacks the butyl chain, leading to the formation of 2-bromo-5-fluorophenol and a butyl-containing byproduct (e.g., butyl bromide). The resulting phenol is significantly more polar than the starting material, consistent with your observations. Reagents notorious for causing this issue include BBr₃ (a classic dealkylating agent), HBr, HI, and strong Lewis acids like AlCl₃.[4][5]
Troubleshooting Protocol: Diagnosing and Mitigating Acidic Ether Cleavage
-
Diagnosis:
-
TLC Analysis: Spot your crude reaction mixture against the starting material. The phenolic byproduct will appear as a more polar spot (lower Rf) that may streak.
-
LC-MS Analysis: Look for a mass peak corresponding to the molecular weight of 2-bromo-5-fluorophenol (M.W. 192.0 g/mol ).
-
Proton NMR: In the crude NMR, look for a new, broad singlet around 5-10 ppm, characteristic of a phenolic -OH proton.
-
-
Mitigation Strategies:
-
Use of Acid Scavengers: If acid generation is unavoidable, include a non-nucleophilic, sterically hindered base in your reaction mixture. Examples include proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine. These will neutralize nascent acid without interfering with most catalytic cycles.
-
Reagent Selection: If possible, substitute harsh Lewis acids with milder alternatives. For example, if using BBr₃ for a different purpose, consider if other reagents could accomplish the primary transformation without cleaving the ether.[6]
-
Temperature Control: Acid-catalyzed cleavage is often accelerated by heat. Running the reaction at the lowest effective temperature can significantly suppress this side reaction.
-
Diagram 1: Competing Reaction Pathways
Caption: Main Reaction vs. Acid-Catalyzed Ether Cleavage.
Scenario 2: Stability in High-Temperature Metal-Catalyzed Reactions
Q2: I am performing a Suzuki or Buchwald-Hartwig cross-coupling reaction at high temperatures (e.g., >140 °C in DMF or toluene) and observing low yields along with the formation of 2-bromo-5-fluorophenol. I am using a standard base like K₂CO₃ or Cs₂CO₃. Is the butoxy group thermally unstable?
A2: Yes, while generally stable, the butoxy group can undergo thermal decomposition at elevated temperatures, a process that can be exacerbated by the reaction conditions.
Causality & Mechanism: The C(aryl)-O bond, while strong, can undergo homolytic cleavage at sufficiently high temperatures. This process generates an aryl radical and a butoxy radical.[7][8] The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 1-bromo-4-fluorobenzene (de-butoxylated byproduct) or participate in other undesired radical pathways. More commonly, interactions with the reaction medium can lead to the formation of the more stable 2-bromo-5-fluorophenol .
While palladium-catalyzed cross-coupling reactions are not typically known to cleave aryl ethers, the combination of very high heat and a basic medium can promote this decomposition pathway.[9][10]
Troubleshooting Protocol: Optimizing High-Temperature Cross-Coupling
-
Systematic Temperature Screen: The most critical parameter is temperature. High heat is often used to drive sluggish reactions, but it comes at the cost of stability.
-
Action: Perform a systematic screen of reaction temperatures. Start at a lower temperature (e.g., 80-90 °C) and incrementally increase it, monitoring for both product formation and the appearance of the phenolic byproduct by TLC or LC-MS.
Table 1: Hypothetical Temperature Optimization Data
Catalyst System Temperature (°C) Reaction Time (h) Desired Product Yield (%) Phenolic Byproduct (%) Pd(PPh₃)₄ / K₂CO₃ 140 12 45 30 Pd(PPh₃)₄ / K₂CO₃ 110 18 70 10 | XPhos Pd G3 / K₃PO₄ | 90 | 6 | 92 | < 2 |
-
-
Modernize Your Catalyst System: Older catalyst systems (e.g., Pd(PPh₃)₄) often require higher temperatures and longer reaction times. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are significantly more active and can drive reactions to completion at much lower temperatures.[11][12]
-
Action: Screen a set of modern catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) and appropriate bases (e.g., K₃PO₄, LHMDS) in a milder solvent like 2-MeTHF or CPME at temperatures between 60-100 °C.
-
Scenario 3: Unexpected Reactivity During Grignard or Organolithium Formation
Q3: I am attempting to form the Grignard reagent of 1-Bromo-2-butoxy-4-fluorobenzene to create a new C-C bond. The reaction initiates, but the yield of my desired product after quenching is extremely low, and I get a complex, polymeric-looking mixture. Is the butoxy group incompatible with Grignard reagents?
A3: The butoxy group itself is stable. The primary issue here is not a side reaction of the ether but rather the formation of a highly reactive benzyne intermediate due to the molecule's specific substitution pattern.
Causality & Mechanism: The formation of the Grignard reagent (Ar-MgBr) at the C-Br position proceeds as expected. However, this newly formed organometallic species is a very strong base and is positioned ortho to a fluorine atom. The organometallic center can induce the elimination of MgBrF, leading to the formation of 3-butoxy-5-fluorobenzyne.[13]
Benzyne is an extremely reactive intermediate. It will rapidly react with any available nucleophile, including another molecule of the Grignard reagent, the solvent (THF), or itself, leading to oligomerization and polymerization. This explains the complex mixture and low yield of the desired product.
Troubleshooting Protocol: Bypassing Benzyne Formation
-
Avoid Grignard Formation: Given the molecule's structure, standard Grignard formation at room temperature or reflux is not a viable strategy.
-
Employ Low-Temperature Lithium-Halogen Exchange: The preferred method for generating an aryl anion from this substrate is lithium-halogen exchange at cryogenic temperatures. This kinetically controlled process is much faster than the elimination that leads to benzyne.
-
Step 1: Dissolution: Dissolve 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv) in anhydrous THF or Et₂O.
-
Step 2: Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 3: Addition: Slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) dropwise, keeping the internal temperature below -70 °C.
-
Step 4: Stirring: Stir at -78 °C for 30-60 minutes to ensure complete exchange. The resulting aryllithium species is now ready for reaction with an electrophile.
-
Rationale: At -78 °C, the aryllithium species is kinetically stable, and the elimination to form benzyne is prohibitively slow, allowing for clean and efficient subsequent reactions.
-
Diagram 2: Troubleshooting Organometallic Intermediate Formation
Caption: Troubleshooting Organometallic Intermediate Formation.
Summary of Key Side Reactions
| Side Reaction | Triggering Conditions | Key Byproduct(s) | Primary Mitigation Strategy |
| Ether Cleavage | Strong Brønsted or Lewis acids (HBr, BBr₃, AlCl₃) | 2-Bromo-5-fluorophenol | Add a non-nucleophilic base (e.g., proton sponge); avoid harsh acidic reagents. |
| Thermal Decomposition | High temperatures (>120-140 °C), prolonged heating | 2-Bromo-5-fluorophenol | Lower reaction temperature; use modern, high-activity catalysts to shorten reaction times. |
| Benzyne Formation | Grignard formation (Mg/THF); strong bases at RT | Polymeric materials | Use low-temperature (-78 °C) lithium-halogen exchange instead of Grignard formation. |
This guide is intended to provide a framework for troubleshooting common issues. As with all chemical reactions, careful monitoring and systematic optimization are key to success. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Wikipedia. "Ether cleavage." Available at: [Link]
-
Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." (2024). Available at: [Link]
-
Chemistry Steps. "Reactions of Ethers-Ether Cleavage." Available at: [Link]
-
Anderson, G., et al. "Aryl Radical Formation during the Thermal Decomposition of Aryldiazo Alkyl Ethers." Journal of the Chemical Society, Chemical Communications (1977). Available at: [Link]
-
OpenStax. "18.3 Reactions of Ethers: Acidic Cleavage." Organic Chemistry (2023). Available at: [Link]
-
Lord, R. L., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry (2015). Available at: [Link]
-
Sousa, S. F., et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism." The Journal of Organic Chemistry (2012). Available at: [Link]
-
Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions." (2023). Available at: [Link]
-
Wikipedia. "Cross-coupling reaction." Available at: [Link]
-
Doucet, H., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Topics in Organometallic Chemistry (2013). Available at: [Link]
-
Chemistry Stack Exchange. "1-bromo-2-fluorobenzene reaction with magnesium and furan." (2016). Available at: [Link]
-
University of Calgary. "Ch24: ArOR + HX -> ArOH + RX." Available at: [Link]
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- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
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- 7. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
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- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing debromination of "1-Bromo-2-butoxy-4-fluorobenzene"
A Senior Application Scientist's Guide to Preventing Debromination
Welcome to the technical support center for "1-Bromo-2-butoxy-4-fluorobenzene." This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unintended debromination can be a significant challenge, leading to yield loss, complex purification, and project delays. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate and prevent this common side reaction.
Part 1: Understanding the Challenge - Why Does Debromination Occur?
Before troubleshooting, it's crucial to understand the underlying chemical principles. The benzene ring in "1-Bromo-2-butoxy-4-fluorobenzene" is electron-rich due to the activating effect of the ortho-butoxy group. While this electronic nature is beneficial for facilitating desired reactions like palladium-catalyzed cross-couplings (by promoting oxidative addition), it can also render the C-Br bond susceptible to undesired cleavage, a process often called reductive dehalogenation or hydrodebromination.
Debromination typically occurs when a hydride species (H⁻) is present in the reaction mixture, which can replace the bromine atom.[1][2] This side reaction is a common pitfall in many popular synthetic transformations.
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of "1-Bromo-2-butoxy-4-fluorobenzene."
Q1: How stable is 1-Bromo-2-butoxy-4-fluorobenzene under normal storage conditions?
A: The compound is stable under recommended storage conditions, which include keeping it in a dry, cool, and well-ventilated place in a tightly sealed container.[3][4] However, its reactivity, which makes it a useful synthetic intermediate, also means it can be sensitive to certain reaction conditions. Simple aryl halides are generally unreactive but can be incompatible with strong reducing agents.[5]
Q2: I'm seeing a new, slightly less polar spot on my TLC/LC-MS that corresponds to the mass of "2-butoxy-4-fluorobenzene." Is this debromination?
A: Yes, this is the classic sign of debromination. The loss of the bromine atom and its replacement with a hydrogen atom results in the formation of the byproduct "2-butoxy-4-fluorobenzene." This byproduct will have a lower molecular weight and is typically less polar than the starting material, causing it to have a higher Rf value on a normal-phase TLC plate. Analytical techniques such as GC-MS and LC-MS are essential for confirming the identity and quantity of this impurity.[6][7]
Q3: Which types of reactions are most prone to causing debromination with this substrate?
A: Debromination is a well-documented side reaction in several common transformations, particularly:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Stille): These are the most frequent culprits. The formation of palladium-hydride species during the catalytic cycle is often the primary pathway for debromination.[1][2][8]
-
Grignard Reagent Formation: While forming the Grignard reagent, side reactions can lead to the formation of a protonated (debrominated) arene if any moisture or protic source is present.[9][10]
-
Lithiation/Metal-Halogen Exchange: Similar to Grignard formation, quenching of the highly reactive organolithium species by a proton source will result in the debrominated product.
Part 3: Troubleshooting Guide for Debromination in Cross-Coupling Reactions
This section provides a logical, step-by-step approach to diagnosing and resolving debromination issues, focusing on the widely used Suzuki-Miyaura coupling as a representative example.
Initial Diagnosis & First Steps
If you observe more than 5-10% of the debrominated byproduct, a systematic adjustment of reaction parameters is necessary. The flowchart below outlines the recommended troubleshooting sequence.
Caption: Troubleshooting flowchart for addressing debromination.
Detailed Troubleshooting Q&A
Q4: My Suzuki coupling is generating significant debrominated byproduct. What is the first thing I should change?
A: The first and most impactful parameters to investigate are the base and temperature . Strong bases, particularly alkoxides like sodium tert-butoxide, are known to promote the formation of palladium-hydride species, which are key culprits in debromination.[8]
-
Actionable Advice: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices.[8] Concurrently, try lowering the reaction temperature. Many cross-coupling reactions can proceed efficiently at lower temperatures (e.g., 80 °C instead of 110 °C), which often disfavors the debromination pathway.[8]
Q5: I've changed the base and lowered the temperature, but debromination is still an issue. What's next?
A: Your choice of catalyst and ligand is the next critical factor. The ligand's electronic and steric properties directly influence the rates of the desired catalytic steps (oxidative addition, reductive elimination) versus the undesired debromination.
-
Expert Insight: Standard, less bulky ligands like triphenylphosphine (PPh₃) can sometimes lead to slower reductive elimination of the desired product, giving the palladium complex more time to undergo side reactions. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[11][12]
Q6: Can the solvent influence the extent of debromination?
A: Absolutely. Solvents can act as a source of hydride for the debromination reaction.[2] Protic solvents or those with available β-hydrides (like alcohols) are more prone to this.
-
Actionable Advice: If you are using a solvent mixture that contains an alcohol, switch to a purely aprotic solvent system. Anhydrous 1,4-dioxane, toluene, or THF are generally preferred for suppressing debromination.[13] Always ensure your solvents are anhydrous and properly degassed, as oxygen can degrade the catalyst and water can be a proton source.[1]
Summary of Recommended Parameter Adjustments
| Parameter | Standard Condition (Prone to Debromination) | Recommended Adjustment (To Minimize Debromination) | Rationale |
| Base | Strong, organic (e.g., NaOt-Bu, K₂CO₃ in EtOH) | Weak, inorganic (e.g., K₃PO₄, Cs₂CO₃) | Reduces formation of Pd-H species.[8] |
| Temperature | > 100 °C | 60 - 80 °C | Debromination often has a higher activation energy. |
| Ligand | PPh₃, dppf | Bulky, electron-rich (e.g., SPhos, XPhos) | Accelerates desired reductive elimination.[11] |
| Solvent | Protic or wet (e.g., EtOH, wet THF) | Anhydrous, aprotic (e.g., Dioxane, Toluene) | Eliminates a potential source of hydride/protons.[2][13] |
Part 4: Optimized Protocol - A Self-Validating System
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction with "1-Bromo-2-butoxy-4-fluorobenzene," specifically designed to minimize debromination.
Objective: To couple 1-Bromo-2-butoxy-4-fluorobenzene with a generic arylboronic acid with minimal (<5%) debromination.
Experimental Workflow Diagram
Caption: Optimized workflow for a low-debromination Suzuki coupling.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and finely ground potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equivalent).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Final Degassing: Sparge the resulting suspension with a gentle stream of argon through a needle for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[2]
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 5: Analytical & Purification Corner
Q7: How can I accurately quantify the amount of debrominated impurity?
A: For accurate quantification, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector are the preferred methods. Create a calibration curve using a known standard of the debrominated byproduct, "2-butoxy-4-fluorobenzene," if available. If a standard is not available, LC-MS or GC-MS can provide a relative percentage based on peak area, which is often sufficient for reaction optimization.[6][14]
Q8: The debrominated byproduct is co-eluting with my product during column chromatography. What can I do?
A: Separating structurally similar compounds can be challenging.[15] If co-elution is an issue, consider these strategies:
-
Orthogonal Chromatography: If you used a standard silica gel column with a hexane/ethyl acetate gradient, try a different stationary phase (e.g., a diol- or cyano-bonded silica) or a different solvent system (e.g., dichloromethane/methanol).[16]
-
Recrystallization: This technique can be highly effective for purification if your desired product is a solid.[17][18] Experiment with various solvent systems to find one where the product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in the mother liquor.
References
-
Weaver, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
-
Wang, Z., et al. (2021). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. [Link]
-
Bunnett, J. F., & Moyer, C. E. (1971). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society. [Link]
-
Aslam, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Polo, M., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products... in water. PubMed. [Link]
-
Jarczewski, A., et al. (2003). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research. [Link]
-
Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
LibreTexts Chemistry. (2021). 14.1.3: Reductive Elimination. Chemistry LibreTexts. [Link]
-
Ogasawara, S., et al. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
Shishov, A., et al. (2022). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Handa, S., et al. (2012). Reductions of aryl bromides in water at room temperature. NIH National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2022). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]
-
LibreTexts Chemistry. (2021). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Reddit. (2018). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
ResearchGate. (n.d.). Rapid Quantification of Isomeric and Dehalogenated Impurities in Pharmaceutical Raw Materials Using MRR Spectroscopy. ResearchGate. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Wikipedia. [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Biotage. [Link]
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Technical Support Center: Monitoring Reactions of 1-Bromo-2-butoxy-4-fluorobenzene
Welcome to the technical support center for the analytical monitoring of reactions involving 1-Bromo-2-butoxy-4-fluorobenzene. As a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications, robust and reliable reaction monitoring is paramount. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, detailed protocols, and systematic troubleshooting for the common analytical challenges encountered.
Our approach is built on the principle of self-validating systems. Each protocol and troubleshooting step is explained with its underlying scientific reasoning, empowering you to not only solve immediate problems but also to build rugged analytical methods for future work.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is often the workhorse for monitoring the conversion of 1-Bromo-2-butoxy-4-fluorobenzene. Its applicability to a wide range of non-volatile products and high quantitative accuracy makes it an indispensable tool.[1]
Frequently Asked Questions (HPLC)
Q1: Why is RP-HPLC the recommended starting point for my reaction?
A: 1-Bromo-2-butoxy-4-fluorobenzene and many of its likely reaction products are aromatic, non-volatile, and possess strong UV chromophores, making them ideal candidates for RP-HPLC with UV detection.[1] The technique excels at separating compounds based on polarity. As your reaction proceeds, the polarity of the molecule will likely change (e.g., substitution of the bromine atom), which typically allows for a clear chromatographic separation between the starting material and the product.
Q2: What is a good starting point for a mobile phase?
A: A simple gradient of acetonitrile (ACN) and water is the most common and effective mobile phase for halogenated aromatic compounds.[2] A typical starting point would be a gradient from 50:50 ACN:Water to 95:5 ACN:Water over 10-15 minutes. This allows for the elution of both more polar byproducts and the relatively non-polar starting material and products.
Experimental Protocol: General RP-HPLC Method
This protocol provides a robust baseline for monitoring reactions. Optimization is expected based on the specific reaction products.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it into a larger volume (e.g., 950 µL) of a suitable solvent, typically the mobile phase starting condition (e.g., 50:50 ACN:Water). This prevents further reaction and precipitates any incompatible salts.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter that could damage the HPLC column.[3]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Causality |
| HPLC System | Standard system with UV-Vis Detector | Sufficient for routine monitoring of UV-active aromatic compounds. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, enabling good separation.[4] |
| Mobile Phase A | HPLC-grade Water | Polar component of the mobile phase system. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) | Non-polar component; increasing its concentration elutes more hydrophobic compounds. |
| Gradient | 50% B to 95% B over 10 min; hold at 95% B for 2 min; return to 50% B over 1 min; equilibrate for 2 min. | A gradient is crucial for separating compounds with a range of polarities and ensuring the column is cleaned of highly retained species after each run.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times.[6] |
| Injection Vol. | 5-10 µL | Small volumes prevent column overloading and peak distortion. |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength, offering good sensitivity for both starting material and many potential products. |
Troubleshooting Guide (HPLC)
This guide follows a logical flow to diagnose and resolve common HPLC issues.
Q: My peaks are tailing. What is the cause and solution?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[7]
-
Cause 1: Silanol Interactions. The silica backbone of C18 columns has residual silanol groups (-Si-OH) which can interact with basic or polar functional groups on your analyte, causing tailing.
-
Solution: Use a modern, end-capped C18 column from a reputable manufacturer. These columns have minimal residual silanols. Alternatively, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the silanols, reducing these interactions.
-
-
Cause 2: Column Contamination. Strongly retained impurities from previous injections can create active sites that cause tailing.
-
Solution: Implement a robust column flushing procedure. After a series of runs, wash the column with a strong, non-polar solvent (like isopropanol) to remove contaminants.[3]
-
-
Cause 3: Extracolumn Volume. Excessive tubing length or a poorly seated column fitting can cause peak broadening and tailing.
-
Solution: Ensure all fittings are secure and that the tubing between the injector, column, and detector is as short as possible.
-
Q: My retention times are drifting between injections. How can I stabilize them?
A: Retention time stability is critical for reliable peak identification. Drifting times usually point to a problem with the mobile phase composition, flow rate, or temperature.[5]
-
Cause 1: Insufficient Column Equilibration. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift, especially in gradient methods.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes of the starting mobile phase to pass through the column before the next run.
-
-
Cause 2: Mobile Phase Preparation. If the mobile phase is not prepared consistently or if volatile components evaporate, its composition will change over time.
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoirs loosely capped to prevent evaporation while allowing for pressure equalization. Always use a high-quality sparger or degasser to remove dissolved gases.[5]
-
-
Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Always use a thermostatted column compartment to maintain a constant temperature.[6]
-
HPLC Troubleshooting Workflow
Caption: A logical decision tree for troubleshooting common HPLC problems.
Section 2: Gas Chromatography (GC & GC-MS)
For reactions where 1-Bromo-2-butoxy-4-fluorobenzene and its products are sufficiently volatile and thermally stable, Gas Chromatography is a powerful alternative to HPLC. When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled identification capabilities.
Frequently Asked Questions (GC-MS)
Q1: My compound has a butoxy group. Is it too non-volatile for GC?
A: While the butoxy group increases the boiling point compared to smaller analogs, 1-Bromo-2-butoxy-4-fluorobenzene is generally amenable to GC analysis. The key is to use a high-temperature inlet and a column with a suitable stationary phase that can operate at elevated temperatures (e.g., up to 300-320 °C) without bleeding.
Q2: Why is GC-MS so useful for this analysis?
A: Mass Spectrometry provides structural information that UV detection cannot. For your compound, the presence of a bromine atom is a definitive marker. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (a "doublet") of almost equal intensity, separated by 2 m/z units. This isotopic signature is a highly reliable way to identify your starting material and any bromine-containing products or intermediates.[8]
Experimental Protocol: General GC-MS Method
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot significantly (e.g., 1:100 or 1:1000) in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
-
If the sample contains non-volatile components (salts, catalysts), pass it through a small plug of silica gel or use a solid-phase extraction (SPE) cartridge to clean it up before injection. This protects the GC inlet and column.[9]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Causality |
| GC-MS System | Standard GC with a single quadrupole or ion trap MS | Provides the necessary volatility-based separation and mass-based identification. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This is a robust, general-purpose column offering good resolution for a wide range of semi-volatile aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples.[10] |
| Oven Program | Start at 100 °C, hold for 1 min; ramp at 15 °C/min to 300 °C; hold for 5 min. | A temperature program is essential to separate compounds with different boiling points and to clean the column after each run. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces a reproducible fragmentation pattern for library matching. |
| Mass Range | 50 - 450 m/z | Covers the expected mass of the parent compound and its key fragments. |
Data Interpretation: Expected Mass Fragments
The molecular weight of 1-Bromo-2-butoxy-4-fluorobenzene (C₁₀H₁₂BrFO) is approximately 246/248 g/mol . In EI-MS, you should look for:
| m/z (mass-to-charge) | Identity | Comments |
| 246 / 248 | [M]⁺ (Molecular Ion) | The parent ion. Its presence confirms the molecular weight. The ~1:1 doublet is the key signature of a bromine-containing compound. |
| 190 / 192 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement is a common fragmentation pathway for butyl ethers. |
| 173 / 175 | [M - C₄H₉O]⁺ | Loss of the entire butoxy radical. |
| 113 | [C₆H₃FO]⁺ | Fragment corresponding to the aromatic ring after loss of Br and the butyl group. |
| 57 | [C₄H₉]⁺ | Butyl cation fragment. |
Troubleshooting Guide (GC)
Q: I'm seeing broad or tailing peaks. What should I check first?
A: Broad peaks in GC usually indicate slow transfer of the analyte onto the column or interactions within the column.[11]
-
Cause 1: Inlet Contamination. The inlet liner is a common site for the accumulation of non-volatile residue. This residue can act as an active site, causing peak tailing.
-
Solution: Perform regular inlet maintenance. Replace the inlet liner and septum. Deactivated liners (silanized) are recommended to minimize interactions.[12]
-
-
Cause 2: Column Contamination. If the front end of the column is contaminated, it can degrade peak shape.
-
Solution: Trim a small section (10-20 cm) from the front of the column. This removes the contaminated part and can often restore performance. If this doesn't work, the column may need to be replaced.
-
-
Cause 3: Incompatible Solvent. Injecting a solvent that is not compatible with the stationary phase can cause peak distortion.
-
Solution: Ensure your sample solvent is appropriate for the column phase (e.g., ethyl acetate for a DB-5ms column).
-
Q: What are "ghost peaks" and how do I eliminate them?
A: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[13]
-
Cause 1: Carryover. Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run.
-
Solution: Run a solvent blank after a concentrated sample. Implement a robust syringe washing procedure with multiple solvent rinses.
-
-
Cause 2: Septum Bleed. Small particles from a degrading septum can fall into the hot inlet and release volatile compounds.
-
Solution: Replace the septum regularly. Use high-quality, low-bleed septa.
-
-
Cause 3: Carrier Gas Contamination. Impurities in the carrier gas (e.g., from the gas lines or an old gas trap) can produce a noisy baseline or ghost peaks.
-
Solution: Ensure high-purity carrier gas is used and that all gas traps and filters are replaced according to a regular maintenance schedule.
-
GC-MS Analysis Workflow
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- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hplc.eu [hplc.eu]
- 8. massbank.eu [massbank.eu]
- 9. aelabgroup.com [aelabgroup.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 1-Bromo-2-butoxy-4-fluorobenzene
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides serve as versatile building blocks, and among them, 1-Bromo-2-butoxy-4-fluorobenzene stands out as a key intermediate. Its unique substitution pattern—a labile bromine atom for cross-coupling, a sterically influencing butoxy group, and a modulating fluoro group—presents a distinct reactivity profile.
This guide provides an in-depth comparison of 1-Bromo-2-butoxy-4-fluorobenzene's reactivity with structurally similar compounds. We will delve into the mechanistic underpinnings of its performance in cornerstone reactions, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the predictive insights needed to optimize synthetic strategies and accelerate discovery.
The Subject Molecule: Dissecting the Substituent Effects
The reactivity of an aryl halide in transition-metal-catalyzed reactions is a delicate interplay of electronic and steric factors. For 1-Bromo-2-butoxy-4-fluorobenzene:
-
C-Br Bond: The bromine atom is the primary reactive site for oxidative addition into a low-valent metal center (e.g., Pd(0)), the crucial first step in many cross-coupling reactions. The C-Br bond is weaker and more polarizable than a C-Cl bond, making it more susceptible to this insertion.
-
Ortho-Butoxy Group (-OBu): This electron-donating group (EDG) increases electron density on the aromatic ring through resonance, which can slightly decelerate the rate of oxidative addition compared to an unsubstituted bromobenzene. However, its steric bulk is a more significant factor, potentially hindering the approach of a catalyst and influencing the choice of supporting ligands.
-
Para-Fluoro Group (-F): As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group (EWG) via induction. This effect makes the ipso-carbon more electrophilic, which can facilitate the initial nucleophilic attack in SNAr reactions and favorably influence the oxidative addition step in cross-coupling.
This combination of opposing electronic effects and steric hindrance makes understanding its reactivity profile non-trivial and highly dependent on the specific reaction conditions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common and powerful applications for aryl bromides. The general reactivity trend for the carbon-halogen bond in these reactions is C-I > C-Br > C-Cl, primarily dictated by bond strength and the ease of oxidative addition.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is a pillar of modern synthesis.[2][3] The choice of halide, catalyst, ligand, and base is critical for success.
Causality Behind Experimental Choices
For an electron-rich, sterically encumbered substrate like 1-Bromo-2-butoxy-4-fluorobenzene, the selection of a bulky, electron-rich phosphine ligand is crucial. Ligands like triphenylphosphine (PPh₃) may be sufficient, but more demanding couplings often benefit from biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃). These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in the oxidative addition step.[4] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[5]
Comparative Reactivity Data
To illustrate the reactivity trends, we can compare the performance of 1-Bromo-2-butoxy-4-fluorobenzene with its chloro and iodo analogs in a standard Suzuki coupling with phenylboronic acid.
| Aryl Halide (Ar-X) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-2-butoxy-4-fluorobenzene | 2-Butoxy-4-fluoro-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | ~95% |
| 1-Bromo-2-butoxy-4-fluorobenzene | 2-Butoxy-4-fluoro-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~88% |
| 1-Chloro-2-butoxy-4-fluorobenzene | 2-Butoxy-4-fluoro-1,1'-biphenyl | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~75% |
| Data is representative and compiled based on established reactivity principles for analogous systems.[6][7][8] |
As the data shows, the aryl iodide is the most reactive, followed by the bromide. The aryl chloride requires a more active catalyst system and harsher conditions to achieve a comparable yield, a common challenge with less reactive aryl chlorides.[6]
Standard Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water (0.1 M concentration relative to the aryl bromide).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[9][10] The reaction's success is highly dependent on the ligand, as steric hindrance and electronic properties of both the aryl halide and the amine play significant roles.[11][12]
Causality Behind Experimental Choices
For a substrate like 1-Bromo-2-butoxy-4-fluorobenzene, the ortho-butoxy group introduces significant steric hindrance. This necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).[12] These ligands stabilize the monoligated palladium species and accelerate the rate-limiting reductive elimination step to form the C-N bond.[9] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine.
Comparative Reactivity Data
The following table compares the coupling of various aryl halides with a representative secondary amine, morpholine.
| Aryl Halide (Ar-X) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-2-butoxy-4-fluorobenzene | Morpholine | Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) | Cs₂CO₃ | Dioxane | 90 | 6 | ~92% |
| 1-Bromo-2-butoxy-4-fluorobenzene | Morpholine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | ~90% |
| 1-Bromo-2-methoxy-4-fluorobenzene | Morpholine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOtBu | Toluene | 100 | 10 | ~93% |
| 1-Bromo-4-fluorobenzene | Morpholine | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~96% |
| Data is representative and compiled based on established reactivity principles.[9][13][14] |
The comparison highlights that while the C-Br bond is inherently reactive, the steric hindrance from the butoxy group (compared to methoxy or no ortho-substituent) requires a more sophisticated ligand system (RuPhos) to achieve high yields.
General Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene is a highly versatile synthetic intermediate whose reactivity is governed by a sophisticated interplay of electronic and steric effects. Its C-Br bond provides a reliable handle for major bond-forming reactions, striking a practical balance between the high reactivity of an iodide and the often-sluggish nature of a chloride.
-
In Palladium-Catalyzed Cross-Coupling , it performs well but often requires modern, bulky phosphine ligands to overcome the steric hindrance imposed by the ortho-butoxy group, particularly in demanding reactions like the Buchwald-Hartwig amination.
-
For Grignard Reagent Formation , it is a dependable precursor, readily forming the corresponding organomagnesium species under standard conditions that are often ineffective for its chloro-analog.
By understanding these nuanced reactivity patterns, researchers can rationally design synthetic routes, select optimal reaction conditions, and troubleshoot challenging transformations, ultimately leveraging the full potential of this valuable building block in the synthesis of complex molecules.
References
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
-
The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide. Benchchem. 1
-
Buchwald–Hartwig amination. Wikipedia.
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
-
Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
-
Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. Benchchem.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
-
Grignard Reaction. University of Michigan LSA Chemistry.
-
Grignard reagent. Wikipedia.
-
an introduction to grignard reagents. Chemguide.
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
The Suzuki Reaction. Stanford University.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
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- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Efficacy of 1-Bromo-2-butoxy-4-fluorobenzene in Modern Synthetic Routes
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available reagents, halogenated aromatic compounds serve as versatile platforms for the introduction of diverse functionalities. This guide provides an in-depth technical comparison of 1-Bromo-2-butoxy-4-fluorobenzene , evaluating its performance and efficacy in several key synthetic transformations against viable alternative reagents. The insights presented herein are grounded in established reactivity principles and supported by representative experimental data to inform the research, scientific, and drug development communities.
The unique substitution pattern of 1-Bromo-2-butoxy-4-fluorobenzene, featuring a bromine atom for facile cross-coupling, a fluorine atom that can modulate electronic properties and metabolic stability, and a butoxy group, makes it an intriguing substrate in medicinal chemistry and materials science. This guide will explore its utility in palladium-catalyzed cross-coupling reactions and in the formation of organometallic reagents.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The reactivity of aryl halides in these processes is a critical factor, generally following the order of I > Br > OTf > Cl > F, which is primarily dictated by the carbon-halogen bond dissociation energies and the kinetics of the oxidative addition step.[2]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3][4] The efficacy of 1-Bromo-2-butoxy-4-fluorobenzene in this reaction is benchmarked against its chloro and iodo analogues.
Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 1 | 1-Bromo-2-butoxy-4-fluorobenzene | Intermediate | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-90 °C | Good to Excellent |
| 2 | 1-Chloro-2-butoxy-4-fluorobenzene | Lower | Requires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands), higher temperatures | Lower to Good |
| 3 | 1-Iodo-2-butoxy-4-fluorobenzene | Higher | Milder conditions (e.g., room temperature or slightly elevated), shorter reaction times | Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a related substrate, 2-(benzyloxy)-4-bromo-1-fluorobenzene, can be adapted for 1-Bromo-2-butoxy-4-fluorobenzene.[5]
-
To an oven-dried flask, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 mmol), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a solvent mixture of toluene/ethanol/water (e.g., 4:1:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of numerous pharmaceuticals.[6][7] This reaction provides a direct method for the formation of C-N bonds.[8]
Comparative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 1 | 1-Bromo-2-butoxy-4-fluorobenzene | Intermediate | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100-110 °C | Good to Excellent |
| 2 | 1-Chloro-2-butoxy-4-fluorobenzene | Lower | Requires highly active catalyst systems and potentially higher temperatures | Lower to Good |
| 3 | 1-Iodo-2-butoxy-4-fluorobenzene | Higher | Milder conditions, broader amine scope | Excellent |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative procedure for the Buchwald-Hartwig amination, adaptable for 1-Bromo-2-butoxy-4-fluorobenzene based on protocols for similar substrates.[5]
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
C. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction is a reliable method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.[9][10] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[11]
Comparative Performance in Sonogashira Coupling
| Entry | Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 1 | 1-Bromo-2-butoxy-4-fluorobenzene | Intermediate | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT to 60 °C | Good |
| 2 | 1-Chloro-2-butoxy-4-fluorobenzene | Lower | Generally poor substrate unless highly activated catalyst systems are used | Low to Moderate |
| 3 | 1-Iodo-2-butoxy-4-fluorobenzene | Higher | Milder conditions, often at room temperature | Excellent |
Experimental Protocol: Sonogashira Coupling
A standard protocol for the Sonogashira coupling can be applied to 1-Bromo-2-butoxy-4-fluorobenzene.[5]
-
To an oven-dried flask, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and an amine base such as triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product.
II. Grignard Reagent Formation: A Gateway to Further Functionalization
Grignard reagents are powerful nucleophiles widely used for the formation of new carbon-carbon bonds.[12][13] The formation of a Grignard reagent from an aryl halide involves the oxidative insertion of magnesium into the carbon-halogen bond.[14]
Comparative Feasibility of Grignard Reagent Formation
| Entry | Aryl Halide | Feasibility | Key Considerations |
| 1 | 1-Bromo-2-butoxy-4-fluorobenzene | Feasible | Requires activated magnesium and strictly anhydrous conditions.[12] |
| 2 | 1-Chloro-2-butoxy-4-fluorobenzene | Difficult | C-Cl bond is less reactive; requires highly activated magnesium (e.g., Rieke magnesium). |
| 3 | 1-Iodo-2-butoxy-4-fluorobenzene | Highly Feasible | C-I bond is the most reactive towards magnesium insertion. |
The presence of the fluorine atom on the ring in 1-Bromo-2-butoxy-4-fluorobenzene is generally tolerated during Grignard formation, although the strong electron-withdrawing nature of fluorine can influence the reactivity of the resulting Grignard reagent.[15]
Experimental Protocol: Grignard Reagent Formation
A general procedure for the preparation of a Grignard reagent is as follows.[16][17]
-
Place magnesium turnings (1.2 equivalents) in an oven-dried flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 1-Bromo-2-butoxy-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
The resulting Grignard reagent is used in situ for subsequent reactions.
III. Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl bromides compared to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups.[18][19] The fluorine and butoxy groups on 1-Bromo-2-butoxy-4-fluorobenzene are not strong activating groups for SNAr at the bromine position. However, the fluorine atom itself could potentially be displaced under harsh conditions if there were strong electron-withdrawing groups ortho or para to it. In the context of 1-Bromo-2-butoxy-4-fluorobenzene, the bromine remains the most likely site for substitution via transition-metal catalysis.
Conclusion
1-Bromo-2-butoxy-4-fluorobenzene emerges as a versatile and efficient building block for a range of synthetic transformations. Its reactivity profile in palladium-catalyzed cross-coupling reactions positions it as a reliable substrate, offering a good balance between reactivity and stability, generally providing good to excellent yields under standard conditions. While aryl iodides may offer higher reactivity, allowing for milder conditions, they are often more expensive and less stable. Conversely, aryl chlorides are more economical but typically require more specialized and highly active catalyst systems to achieve comparable results.
For Grignard reagent formation, the bromo-substituent provides a dependable handle for this important transformation, offering a practical advantage over the less reactive chloro-analogue. The strategic incorporation of fluorine and a butoxy group further enhances the potential of this reagent in the synthesis of novel compounds with tailored electronic and pharmacokinetic properties. This guide provides a foundational framework for researchers to make informed decisions when selecting reagents for their synthetic endeavors, highlighting the utility and comparative efficacy of 1-Bromo-2-butoxy-4-fluorobenzene.
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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PubMed. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Retrieved from [Link]
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RSC Publishing. (2024). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Retrieved from [Link]
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ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Bromo-2-butoxy-4-fluorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of rigorous scientific practice. In this guide, we delve into the spectroscopic analysis required to confirm the successful formation of 1-Bromo-2-butoxy-4-fluorobenzene, a halogenated aromatic ether. This guide will provide not only the expected spectral data but also a comparative analysis against a common starting material, 1-bromo-2,4-difluorobenzene, to highlight the key transformations observed through spectroscopic techniques.
The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene is often achieved via a Williamson ether synthesis, a classic SN2 reaction where an alkoxide displaces a halide from an alkyl halide.[1][2][3] In this case, the sodium salt of butan-1-ol (sodium butoxide) would be reacted with a suitable bromofluoro-substituted benzene. For the purpose of this guide, we will consider the reaction of sodium butoxide with 1-bromo-2,4-difluorobenzene, where the fluorine at the 2-position is displaced.
The Imperative of Spectroscopic Verification
Post-synthesis, it is crucial to verify that the desired substitution has occurred and that the starting material has been consumed. A mixture of products or unreacted starting materials can have significant downstream implications in a research or drug development pipeline. Spectroscopic analysis provides a definitive, non-destructive method to ascertain the purity and confirm the structure of the final product. We will focus on four key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow: A Step-by-Step Approach
The following diagram outlines the typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Experimental workflow for synthesis and spectroscopic confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Comparative ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-Bromo-2-butoxy-4-fluorobenzene (Expected) | ~ 7.2 | dd | 1H | Ar-H |
| ~ 6.9 | m | 2H | Ar-H | |
| ~ 4.0 | t | 2H | -OCH₂- | |
| ~ 1.8 | m | 2H | -OCH₂CH₂ - | |
| ~ 1.5 | m | 2H | -CH₂CH₂ CH₃ | |
| ~ 0.9 | t | 3H | -CH₃ | |
| 1-Bromo-2,4-difluorobenzene (Reference) [4] | ~ 7.4 | m | 1H | Ar-H |
| ~ 7.1 | m | 1H | Ar-H | |
| ~ 6.9 | m | 1H | Ar-H |
Causality Behind Experimental Choices: The most significant change we expect to see is the appearance of signals corresponding to the butoxy group. The disappearance of the complex splitting pattern for the aromatic protons in the starting material and the emergence of a new, slightly shifted aromatic pattern, along with the characteristic signals for the butyl chain, provides strong evidence for the successful synthesis. The triplet at ~4.0 ppm is particularly diagnostic, indicating a CH₂ group adjacent to an oxygen atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Comparative ¹³C NMR Data
| Compound | Expected Chemical Shift (δ, ppm) | Assignment |
| 1-Bromo-2-butoxy-4-fluorobenzene | ~ 155 (d) | C-F |
| ~ 150 (d) | C-O | |
| ~ 125 (d) | Ar-CH | |
| ~ 118 (d) | Ar-CH | |
| ~ 115 (d) | Ar-CH | |
| ~ 110 (d) | C-Br | |
| ~ 69 | -OCH₂- | |
| ~ 31 | -OCH₂C H₂- | |
| ~ 19 | -CH₂C H₂CH₃ | |
| ~ 14 | -CH₃ | |
| 1-Bromo-2,4-difluorobenzene (Reference) [5] | ~ 160 (dd) | C-F |
| ~ 158 (dd) | C-F | |
| ~ 128 (d) | Ar-CH | |
| ~ 112 (dd) | Ar-CH | |
| ~ 105 (dd) | Ar-CH | |
| ~ 98 (d) | C-Br |
Expertise in Interpretation: The "heavy atom effect" of bromine is expected to shield the directly attached carbon (C-Br), shifting it upfield.[6] The carbon attached to the newly introduced butoxy group (C-O) will be significantly deshielded and appear downfield. The presence of the four signals corresponding to the butyl group is a clear indication of a successful reaction. The coupling of the aromatic carbons with the fluorine atom (indicated by 'd' for doublet and 'dd' for doublet of doublets) will persist but the coupling constants will change upon substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Compound |
| C-H (aromatic) | 3100-3000 | Both |
| C-H (aliphatic) | 3000-2850 | 1-Bromo-2-butoxy-4-fluorobenzene |
| C-O (ether stretch) | 1250-1050 | 1-Bromo-2-butoxy-4-fluorobenzene[7][8] |
| C-F (stretch) | 1250-1000 | Both |
| C-Br (stretch) | 650-550 | Both[9] |
Trustworthiness of the Protocol: The most telling difference in the IR spectra will be the appearance of strong C-H stretching bands in the 3000-2850 cm⁻¹ region, characteristic of the sp³ hybridized carbons of the butyl group. Additionally, a strong C-O ether stretch will appear between 1250-1050 cm⁻¹.[7][8] The presence of these peaks, which are absent in the spectrum of the starting material, provides compelling evidence for the formation of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure.
Expected Mass Spectrometry Data
| Compound | Expected Molecular Ion (M⁺) | Key Fragmentation Patterns |
| 1-Bromo-2-butoxy-4-fluorobenzene | m/z 246 & 248 (approx. 1:1 ratio) | Loss of butene (C₄H₈), Loss of butoxy radical (•OC₄H₉) |
| 1-Bromo-2,4-difluorobenzene | m/z 192 & 194 (approx. 1:1 ratio) | Loss of F•, loss of Br• |
Authoritative Grounding: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in a characteristic M⁺ and M+2 peak pattern in the mass spectrum, where the two peaks are of roughly equal intensity.[10] The molecular ion peaks for the product will be at m/z 246 and 248, a significant increase from the 192 and 194 peaks of the starting material, corresponding to the addition of the butoxy group and the loss of a fluorine atom.
Visualizing the Structural Evidence
The following diagram illustrates the key structural features of the product and how they correspond to the expected spectroscopic signals.
Caption: Correlation of molecular structure with key spectroscopic data.
Conclusion
By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a researcher can confidently confirm the formation of 1-Bromo-2-butoxy-4-fluorobenzene. The key is a comparative approach, analyzing the disappearance of signals from the starting material and the appearance of new, characteristic signals of the product. This multi-faceted spectroscopic confirmation ensures the integrity of the synthesized compound, which is a critical step in any chemical research and development endeavor.
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Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Bromo-2-butoxy-4-fluorobenzene
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 1-Bromo-2-butoxy-4-fluorobenzene, a polyhalogenated aromatic compound, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic molecules.[1] The presence of even trace-level impurities, such as regioisomers or unreacted starting materials, can have profound consequences, potentially leading to failed syntheses, altered biological activity, or the generation of toxic byproducts.[2]
This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the robust purity assessment of 1-Bromo-2-butoxy-4-fluorobenzene. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present detailed, field-tested protocols, and emphasize a self-validating approach to data generation, ensuring the highest degree of scientific integrity.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with a clear understanding of the synthetic route, as this allows for the logical prediction of potential impurities. A common and efficient method for preparing aryl ethers like 1-Bromo-2-butoxy-4-fluorobenzene is the Williamson Ether Synthesis .[3] This reaction involves the deprotonation of a phenol followed by an S_N2 reaction with an alkyl halide.
In this context, the synthesis would likely proceed by reacting 2-bromo-5-fluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a suitable base.[4]
Based on this synthetic route, a logical impurity profile can be constructed.
| Impurity Type | Specific Example(s) | Source | Rationale |
| Unreacted Starting Materials | 2-Bromo-5-fluorophenol, 1-Bromobutane | Incomplete reaction | The reaction may not proceed to 100% completion. |
| Reaction Byproducts | Butene isomers | E2 Elimination | The alkoxide is a strong base, which can promote the competing E2 elimination reaction of the alkyl halide, especially at higher temperatures.[4] |
| Isomeric Impurities | e.g., 2-Bromo-4-butoxy-1-fluorobenzene | Impure starting material | If the starting 2-bromo-5-fluorophenol contains regioisomers, these will likely be carried through the synthesis. |
| Solvent/Catalyst Residues | DMF, Acetonitrile, Phase Transfer Catalyst | Reaction/Workup | Solvents used in the reaction or purification steps may be retained in the final product.[3] |
Orthogonal Analytical Strategy: A Multi-faceted Approach to Purity
Relying on a single analytical technique is insufficient for a comprehensive purity declaration. A robust, self-validating system employs multiple, orthogonal methods that measure different physicochemical properties of the compound and its potential impurities.[5] For 1-Bromo-2-butoxy-4-fluorobenzene, the triad of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a powerful and comprehensive assessment.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis of non-volatile organic compounds. A reversed-phase method is ideal for separating the moderately polar target molecule from more polar (e.g., unreacted phenol) or less polar impurities.
Causality of Method Choices:
-
Reversed-Phase C18 Column: The non-polar C18 stationary phase effectively retains the aromatic compound, while a polar mobile phase elutes the components. This is the standard for molecules of this type.[6]
-
Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) is employed to ensure that both polar and non-polar impurities are eluted from the column in a reasonable time with good peak shape.
-
UV Detection: The aromatic ring in the molecule provides a strong chromophore, making UV detection at a wavelength like 254 nm highly sensitive.
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock. Further dilute with a 50:50 mixture of water:acetonitrile to a final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 min, hold at 95% for 2 min, return to 50% B in 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally suited for analyzing volatile and semi-volatile compounds. It provides not only chromatographic separation but also mass spectral data, which is invaluable for the tentative identification of unknown impurities.[7][8]
Causality of Method Choices:
-
Non-polar Column (e.g., DB-5ms): A "5% phenyl" methylpolysiloxane column is a general-purpose, robust column that separates compounds primarily based on their boiling points, which is effective for the anticipated impurities.[9]
-
Temperature Programming: A temperature ramp is essential to first separate highly volatile impurities (like butene) at a low temperature and then elute the higher-boiling target compound and other impurities in a timely manner.
-
Mass Spectrometry Detection: MS provides structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M/M+2 ion cluster, providing high confidence in identifying bromine-containing species.[9][10]
Experimental Protocol: GC-MS
-
Instrumentation and Materials:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
High-purity Helium as the carrier gas.
-
-
Preparation of Solutions:
-
Sample Preparation: Prepare a ~100 µg/mL solution of the synthesized product in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Instrumental Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 450 amu |
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Examine the mass spectrum of each peak to identify the molecular ion and key fragments. Specifically look for the Br isotopic pattern to confirm the presence of bromine-containing impurities.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation and can also be used for highly accurate purity determination (quantitative NMR or qNMR).[11] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality of Method Choices:
-
¹H NMR: Provides information on the proton environment. The characteristic signals for the butoxy chain and the distinct splitting patterns of the aromatic protons confirm the structure and can reveal impurities with different proton arrangements.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The number of signals should correspond to the number of unique carbon atoms.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[12][13] Fluorine-19 is a 100% abundant nucleus with high sensitivity and a wide chemical shift range, meaning small structural changes often result in large, easily resolved differences in the spectrum.[14][15] It provides a very "clean" window for identifying and quantifying any fluorine-containing impurities.
Experimental Protocol: NMR
-
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher is recommended).
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
For qNMR, a certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
For structural confirmation: Dissolve ~15-20 mg of the sample in ~0.6 mL of CDCl₃.
-
For qNMR: Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to ensure accurate integration for quantitative analysis. Typically 16-32 scans are sufficient.
-
¹⁹F NMR: Acquire with proton decoupling. The wide spectral window may require specific acquisition settings.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for 1-Bromo-2-butoxy-4-fluorobenzene.
-
Purity by ¹H qNMR: Identify a well-resolved proton signal from the analyte that does not overlap with any impurity or standard signals. Compare its integral to a known signal from the certified internal standard to calculate the absolute purity (assay) of the material.
-
Comparative Analysis of Techniques
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Purity (% Area) | Impurity Identification | Structural Confirmation, Quantitative Purity (Assay) |
| Analyte Volatility | Non-volatile | Volatile / Semi-volatile | Not a limiting factor |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Quantification | Excellent (with standards) | Good (with standards) | Excellent (with internal standard, qNMR) |
| Impurity ID | Requires isolation or MS coupling | Excellent (via fragmentation) | Excellent (unambiguous structure) |
| Key Advantage | Robust, widely available, precise quantification. | High sensitivity and definitive ID of volatile impurities. | Unambiguous structural data; does not require impurity reference standards for quantification.[11][16] |
| Key Limitation | Impurity identification is not direct; co-elution can occur. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Conclusion: An Integrated and Validated Strategy
The purity assessment of a critical synthetic intermediate like 1-Bromo-2-butoxy-4-fluorobenzene demands more than a single measurement. It requires a carefully planned, orthogonal analytical strategy. By integrating the quantitative power of HPLC , the sensitive impurity identification capabilities of GC-MS , and the definitive structural confirmation and assay potential of NMR spectroscopy , researchers can build a comprehensive and trustworthy purity profile.
This multi-faceted approach ensures that the material proceeding to the next stage of development is of the required quality, thereby upholding the principles of scientific rigor and contributing to the successful and safe development of new chemical entities. All analytical methods used for final release should be validated according to established guidelines, such as those from the ICH, to demonstrate they are fit for their intended purpose.[17][18][19]
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A Senior Application Scientist's Guide to 1-Bromo-2-butoxy-4-fluorobenzene and its Alternatives in Modern Synthesis
For the discerning researcher in drug development and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the target molecules. This guide provides an in-depth comparative analysis of 1-Bromo-2-butoxy-4-fluorobenzene, a versatile yet specific building block, against its common alternatives. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is intended to serve as a practical, data-driven resource for making informed decisions in your synthetic endeavors.
Introduction: The Strategic Value of Substituted Fluorinated Aromatics
Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. The strategic placement of additional functional groups, such as a bromo substituent, provides a handle for further molecular elaboration through cross-coupling reactions.
1-Bromo-2-butoxy-4-fluorobenzene and its analogs, featuring an alkoxy group ortho to the bromine, present an interesting case study in balancing electronic and steric factors. The alkoxy group, while electron-donating, introduces steric bulk that can influence the approach of the catalyst and coupling partners. This guide will dissect these effects through a comparative lens.
The Building Blocks: A Comparative Overview
The primary building block of interest is 1-Bromo-2-butoxy-4-fluorobenzene . For a comprehensive comparison, we will benchmark it against two closely related alternatives:
-
1-Bromo-2-methoxy-4-fluorobenzene: Features a smaller methoxy group, allowing for an assessment of steric hindrance.
-
1-Bromo-2-isopropoxy-4-fluorobenzene: Possesses a bulkier isopropoxy group, further probing the impact of steric hindrance.
-
1-Bromo-2-chloro-4-fluorobenzene: An alternative with an electron-withdrawing chloro group instead of an alkoxy group, providing a useful electronic comparison.
A summary of the key physical properties of these building blocks is presented in Table 1.
Table 1: Physical Properties of 1-Bromo-2-butoxy-4-fluorobenzene and its Alternatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromo-2-butoxy-4-fluorobenzene | 1036724-57-8 | C₁₀H₁₂BrFO | 247.10 | Not readily available |
| 1-Bromo-2-methoxy-4-fluorobenzene | 175278-23-4 | C₇H₆BrFO | 205.02 | Not readily available |
| 1-Bromo-2-isopropoxy-4-fluorobenzene | 610797-49-4 | C₉H₁₀BrFO | 233.08 | Not readily available |
| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | C₆H₃BrClF | 209.44 | 193-195 |
Synthetic Accessibility: From Precursors to Building Blocks
The practical utility of a building block is intrinsically linked to its accessibility. The synthesis of 1-bromo-2-alkoxy-4-fluorobenzenes typically starts from the commercially available 4-bromo-2-fluorophenol.
General Synthetic Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This protocol outlines the general procedure for the synthesis of 1-bromo-2-alkoxy-4-fluorobenzenes.
Experimental Protocol: Synthesis of 1-Bromo-2-alkoxy-4-fluorobenzenes
-
To a solution of 4-bromo-2-fluorophenol (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 equiv.). The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Add the corresponding alkyl halide (e.g., 1-bromobutane, iodomethane, or 2-bromopropane, 1.2 equiv.) to the reaction mixture.
-
Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-2-alkoxy-4-fluorobenzene.
This straightforward synthesis makes these building blocks readily accessible for research and development.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substrates.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For sterically hindered substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] The base is required to activate the boronic acid for transmetalation.[3][4]
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A Senior Application Scientist's Guide to 1-Bromo-2-butoxy-4-fluorobenzene in Advanced Synthesis
For the discerning researcher in drug discovery and organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and biological activity. This guide provides an in-depth technical analysis of 1-Bromo-2-butoxy-4-fluorobenzene, a versatile, yet under-documented, reagent. Due to the limited direct experimental data for this specific compound, this guide leverages established principles and data from closely related analogs to project its performance and utility in key synthetic transformations. We will objectively compare its potential applications with alternative synthetic strategies, supported by experimental data from analogous systems.
Introduction to 1-Bromo-2-butoxy-4-fluorobenzene: A Multifaceted Building Block
1-Bromo-2-butoxy-4-fluorobenzene is a halogenated aromatic ether with a unique substitution pattern that imparts a desirable reactivity profile for advanced organic synthesis. The interplay of the bromo, butoxy, and fluoro substituents on the benzene ring dictates its utility in a variety of cross-coupling reactions, making it a potentially valuable precursor for the synthesis of complex molecules, including pharmaceuticals and functional materials.
Key Structural Features and Their Implications:
-
Bromine Atom: The C-Br bond serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2][3]
-
Fluorine Atom: The strong electron-withdrawing nature of fluorine can influence the reactivity of the C-Br bond and introduce favorable properties in the final product, such as increased metabolic stability and binding affinity in medicinal chemistry applications.[4]
-
Butoxy Group: This moderately electron-donating group can modulate the electronic properties of the aromatic ring and enhance the solubility of both the starting material and its derivatives in organic solvents.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
While specific data for 1-Bromo-2-butoxy-4-fluorobenzene is scarce, we can infer its performance based on studies of similarly substituted aryl bromides.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of biaryl structures.[5] The reactivity of the aryl bromide is a critical factor for the success of this coupling.
Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K2CO3 | EtOH/H2O | >95 | [6] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | EtOH/H2O | ~80 | [6] |
| Bromobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 95 | [7] |
| Predicted: 1-Bromo-2-butoxy-4-fluorobenzene | Arylboronic acid | Pd(PPh3)4 / Buchwald ligands | K2CO3 / Cs2CO3 | Toluene / Dioxane | High | Inferred |
Discussion: The presence of both an electron-withdrawing fluorine and a moderately electron-donating butoxy group in 1-Bromo-2-butoxy-4-fluorobenzene presents an interesting electronic profile. The fluorine atom is expected to enhance the rate of oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. While the butoxy group is donating, its effect is likely to be less pronounced than the activating effect of the fluorine. Therefore, high yields are anticipated in Suzuki-Miyaura couplings.
Alternative Strategies:
-
Aryl Triflates: Aryl triflates are excellent alternatives to aryl bromides, often exhibiting higher reactivity. However, they are typically more expensive and less atom-economical.[5]
-
Aryl Chlorides: While more economical, aryl chlorides are generally less reactive than aryl bromides and often require more specialized and expensive catalyst systems to achieve high yields.[8]
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an alkene.[1] The electronic nature of the aryl halide significantly influences the reaction's efficiency.[9]
Comparative Performance of Aryl Halides in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)2 / PPh3 | Et3N | DMF | 95 | [9] |
| 1-Bromo-4-fluorobenzene | 1-(4-methoxyphenyl)ethanol (in situ alkene) | Pd(dba)2 / P(t-Bu)3·HBF4 | Et3N | DMF | 85 | [10] |
| Bromobenzene | Styrene | Pd(OAc)2 / P(o-tol)3 | NEt3 | Acetonitrile | 90 | [2] |
| Predicted: 1-Bromo-2-butoxy-4-fluorobenzene | Styrene / Acrylates | Pd(OAc)2 / Buchwald ligands | Et3N / K2CO3 | DMF / Dioxane | High | Inferred |
Discussion: The electron-withdrawing fluorine atom in 1-Bromo-2-butoxy-4-fluorobenzene is expected to facilitate the oxidative addition step, making it a good substrate for the Heck reaction.[4] High yields are predicted, particularly with electron-rich olefins.
Alternative Strategies:
-
Aryl Iodides: Aryl iodides are more reactive than aryl bromides in the Heck reaction but are also more expensive and less stable.[11]
-
Arenediazonium Salts: These can be highly reactive coupling partners, sometimes allowing for milder reaction conditions. However, their preparation and handling can be more hazardous.[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[13] The choice of ligand and base is crucial for achieving high yields.[3]
Comparative Performance of Aryl Halides in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Bromobenzene | Morpholine | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 98 | [14] |
| 4-Bromofluorobenzene | Various amines | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-95 | [15] |
| Aryl Chlorides | Various amines | Pd2(dba)3 / SPhos | NaOtBu | Toluene | 75-95 | [8] |
| Predicted: 1-Bromo-2-butoxy-4-fluorobenzene | Primary/Secondary Amines | Pd2(dba)3 / Buchwald ligands | NaOtBu / K3PO4 | Toluene / Dioxane | High | Inferred |
Discussion: Given the successful amination of other fluorinated aryl bromides, 1-Bromo-2-butoxy-4-fluorobenzene is expected to be an excellent substrate for the Buchwald-Hartwig reaction. The choice of a sterically hindered and electron-rich phosphine ligand will be critical for achieving high catalytic turnover.[3]
Alternative Strategies:
-
Ullmann Condensation: This classic method for C-N bond formation typically requires harsh reaction conditions (high temperatures, copper catalyst) and has a more limited substrate scope compared to the Buchwald-Hartwig amination.[13]
-
Nucleophilic Aromatic Substitution (SNAr): This approach is generally limited to aryl halides bearing strong electron-withdrawing groups at the ortho and para positions and is not applicable to a broad range of substrates.[13]
Experimental Protocols (Inferred from Analogous Systems)
The following protocols are provided as a starting point for the application of 1-Bromo-2-butoxy-4-fluorobenzene in cross-coupling reactions. Optimization of reaction conditions may be necessary.
Protocol for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/EtOH/H2O, 4:1:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Heck Reaction
Caption: Workflow for a typical Heck reaction.
Detailed Steps:
-
To a flame-dried Schlenk tube, add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq), Pd(OAc)2 (0.02 eq), and P(o-tol)3 (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the alkene (1.5 eq), and Et3N (2.0 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination.
Detailed Steps:
-
In a glovebox, charge a vial with Pd2(dba)3 (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).
-
Add 1-Bromo-2-butoxy-4-fluorobenzene (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
1-Bromo-2-butoxy-4-fluorobenzene is a promising building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Based on the reactivity of analogous compounds, it is expected to perform well in a variety of palladium-catalyzed cross-coupling reactions. The presence of the fluoro and butoxy substituents offers opportunities for fine-tuning the electronic properties and solubility of the resulting products.
Further experimental validation is necessary to fully elucidate the reactivity and scope of this compound. Researchers are encouraged to explore its utility in the synthesis of novel bioactive molecules and functional materials, thereby expanding the synthetic chemist's toolbox.
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A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Novel 1-Bromo-2-butoxy-4-fluorobenzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Bromo-2-butoxy-4-fluorobenzene Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of a core scaffold is paramount to the successful development of novel molecules with desired properties. The 1-Bromo-2-butoxy-4-fluorobenzene scaffold presents a versatile and highly valuable starting point for synthetic exploration. Its unique trifunctional substitution pattern offers a confluence of properties and reactive handles that can be precisely manipulated.
The presence of fluorine, the most electronegative element, can significantly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The strategic placement of a fluorine atom is a widely used tactic in drug design to enhance efficacy and modulate bioavailability.[1][3][4][5] The butoxy group, an ether linkage, introduces a degree of lipophilicity and conformational flexibility. Finally, the bromine atom serves as a key reactive site, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and controlled introduction of diverse molecular fragments.[6][7]
This guide provides an in-depth characterization of two novel derivatives synthesized from the 1-Bromo-2-butoxy-4-fluorobenzene core:
-
Derivative A: 4-Butoxy-3-fluoro-4'-methylbiphenyl
-
Derivative B: 4-(4-Butoxy-3-fluorophenyl)morpholine
We will objectively compare their synthesis, characterization data, and key physicochemical properties against the parent compound, providing the detailed experimental data and underlying scientific rationale necessary for informed research and development decisions.
Synthetic Pathways and Mechanistic Rationale
The generation of Derivatives A and B from the common starting material leverages two of the most powerful and versatile reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of these reactions is deliberate, as they are well-understood, high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating a diverse chemical library.
Caption: Synthetic routes to Derivatives A and B.
Causality of Experimental Choices:
-
Suzuki-Miyaura Coupling (Derivative A): This reaction was selected to explore the impact of extending the aromatic system. The palladium catalyst, Pd(PPh₃)₄, is a robust choice for aryl bromides.[6] Potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid for transmetalation to the palladium center. The addition of a p-tolyl group introduces a lipophilic methyl substituent and a second phenyl ring, which is expected to significantly alter the molecule's steric profile and potential for pi-stacking interactions.
-
Buchwald-Hartwig Amination (Derivative B): This reaction is the premier method for forming carbon-nitrogen bonds.[8] It was chosen to introduce a polar, hydrogen-bond accepting morpholine moiety. The combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine ligand such as BINAP is crucial for facilitating the reductive elimination step that forms the C-N bond. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required for the deprotonation of the amine. This derivatization is hypothesized to increase aqueous solubility and introduce a key pharmacophoric feature for potential receptor interactions.
Comprehensive Physicochemical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and key properties of the newly synthesized derivatives. The following techniques provide a self-validating system for structural elucidation and comparative analysis.
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- 2. researchgate.net [researchgate.net]
- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 4. ajrconline.org [ajrconline.org]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Determining the Isomeric Purity of 1-Bromo-2-butoxy-4-fluorobenzene
Introduction: The Criticality of Isomeric Purity in Advanced Synthesis
In the landscape of pharmaceutical and specialty chemical development, the precise molecular architecture of a compound is not merely a matter of identity but a fundamental determinant of its function, efficacy, and safety. 1-Bromo-2-butoxy-4-fluorobenzene, a substituted aromatic ether, represents a class of molecules where subtle changes in substituent positions on the benzene ring can drastically alter physicochemical properties and biological activity. The presence of even minor amounts of positional isomers—molecules with the same chemical formula but different arrangements of atoms—can lead to unforeseen side reactions, reduced product yield, and in the context of drug development, potentially toxicological concerns.
This guide provides an in-depth, technically-grounded comparison of the primary analytical methodologies for assessing the isomeric purity of 1-Bromo-2-butoxy-4-fluorobenzene. We will move beyond simple protocol listings to explain the underlying scientific principles, enabling researchers and quality control professionals to design robust, self-validating analytical systems. Our focus is on the practical application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to navigate the challenges of isomer analysis.
The Synthetic Challenge: Anticipating Potential Isomeric Impurities
To develop a robust analytical method, one must first understand the likely impurities. The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene, likely proceeding via a Williamson ether synthesis by alkylating a bromofluorophenol precursor with a butyl halide, is a key source of isomeric byproducts. The preceding step, often an electrophilic bromination of 4-fluorophenol, is rarely perfectly selective. This can lead to the formation of different bromofluorophenol isomers, which, when carried through the synthesis, result in a final product contaminated with positional isomers.
The primary isomers of concern, alongside the target molecule (A) , are:
-
Isomer B: 1-Bromo-4-butoxy-2-fluorobenzene
-
Isomer C: 2-Bromo-4-butoxy-1-fluorobenzene
-
Isomer D: 4-Bromo-2-butoxy-1-fluorobenzene
Each isomer possesses a unique electronic and steric profile, which forms the basis for their analytical separation and differentiation.
Caption: Key positional isomers of butoxy-bromofluorobenzene.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is a critical decision driven by factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. structural confirmation).
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and column interaction, followed by mass-based identification. | Separation based on differential partitioning between mobile and stationary phases. | Differentiation based on the unique magnetic environment of atomic nuclei (¹H, ¹³C, ¹⁹F). |
| Isomer Resolution | Excellent, especially with high-resolution capillary columns. Boiling point differences are key. | Highly dependent on column chemistry. Phenyl and PFP columns leverage π-π interactions for aromatic isomers.[1][2] | Can resolve isomers in a mixture without separation. Relies on distinct chemical shifts and coupling constants.[3] |
| Sensitivity (Typical) | High (ng to pg level). | Moderate (µg to ng level). | Lower (mg to high µg level). |
| Quantification | Excellent (Area % is common, but requires response factor validation for high accuracy). | Excellent (Highly linear with external/internal standards). | Excellent (qNMR), directly proportional to the number of nuclei, often no standards needed.[4] |
| Confirmation | High (Mass spectrum provides structural fragmentation patterns). | Low (Retention time only; requires MS detector for confirmation). | Definitive (Provides unambiguous structural information). |
| Pros | High resolution, high sensitivity, established methods for halogenated compounds.[5] | Versatile, wide range of column chemistries, non-destructive. | Provides definitive structural proof, quantitative without calibration curves. |
| Cons | Requires sample to be volatile and thermally stable. | Can be time-consuming to develop methods, potential for co-elution. | Lower sensitivity, higher instrument cost, complex spectra can be difficult to interpret. |
Detailed Experimental Protocols and Workflow Diagrams
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
GC is often the workhorse for analyzing semi-volatile aromatic compounds due to its high resolving power. The choice of a slightly polar column is strategic; while boiling point is the primary driver of separation, subtle dipole interactions between the isomers and the stationary phase can enhance resolution.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
Instrumentation: A GC system equipped with a mass spectrometer (MS) detector.
-
GC Parameters:
-
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This low-polarity phase provides good separation for a wide range of aromatic compounds.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). This gradient ensures separation of closely boiling isomers while eluting heavier components in a reasonable time.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-400 m/z.
-
-
Data Analysis & Interpretation:
-
Identification: Isomers will have identical mass spectra (same molecular ion and fragmentation). Identification is based on retention time, which must be confirmed by running an authenticated reference standard if available.
-
Quantification: Determine the relative percentage of each isomer by integrating the peak areas from the Total Ion Chromatogram (TIC). For regulatory purposes, establishing relative response factors (RRFs) is crucial for accurate quantification.
-
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers an orthogonal separation mechanism to GC, relying on polarity and specific interactions rather than volatility. For aromatic isomers, stationary phases that facilitate π-π interactions are particularly effective.[6]
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase (e.g., 80:20 Acetonitrile:Water).
-
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Parameters:
-
Column: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3.5 µm particle size). These columns provide unique selectivity for halogenated and aromatic compounds.[2]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v). The optimal ratio must be determined empirically to achieve a backpressure and retention time suitable for the system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at 254 nm.
-
-
Data Analysis & Interpretation:
-
The elution order will depend on the subtle polarity differences between isomers.
-
Quantification is performed by comparing the peak area of each isomer. As with GC, assuming identical response factors (extinction coefficients at 254 nm) is a common practice for initial screening, but should be validated for final reporting.
-
Protocol 3: Multinuclear NMR Spectroscopy
NMR is the gold standard for structural elucidation and can provide highly accurate quantitative data without chromatographic separation. For this molecule, ¹⁹F NMR is exceptionally powerful due to its high sensitivity and wide chemical shift range, making it very sensitive to the local electronic environment.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount (~20-30 mg) of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known quantity of an internal standard (e.g., 1,3,5-trichlorobenzene) if absolute quantification is desired.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 6.5-8.0 ppm) will show distinct multiplets for each isomer.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Each isomer will exhibit a unique singlet or multiplet whose chemical shift is exquisitely sensitive to the substitution pattern.[7]
-
Quantitative Scans: For quantification, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.
-
-
Data Analysis & Interpretation:
-
Identification: Assign signals to specific isomers based on their chemical shifts and spin-spin coupling constants (J-values). The patterns of ¹H-¹⁹F coupling are unique signatures for each substitution pattern.[8]
-
Quantification (qNMR): Identify a well-resolved, unique signal for each isomer in either the ¹H or ¹⁹F spectrum. The isomeric purity is determined by the ratio of the integrals of these signals. This method is absolute and does not require response factors.[4]
-
A Self-Validating System: The Orthogonal Approach
Relying on a single analytical method carries inherent risks, such as the co-elution of impurities. A robust, trustworthy, and authoritative result is achieved by employing an orthogonal, multi-technique approach. This creates a self-validating system where the weaknesses of one method are compensated by the strengths of another.
Caption: Integrated workflow for robust, self-validating purity analysis.
In this workflow, GC-MS can be used for routine, high-throughput screening of batches to determine relative purity. Any batch that appears to meet specifications, or any anomalous batches, should then be subjected to NMR analysis for definitive structural confirmation and highly accurate quantification. HPLC serves as an excellent secondary check if GC separation is challenging or if thermal degradation is a concern. Concordance between these independent methods provides the highest level of confidence in the reported isomeric purity.
Conclusion
The determination of isomeric purity for compounds like 1-Bromo-2-butoxy-4-fluorobenzene is a non-trivial but essential task in modern chemical and pharmaceutical science. A superficial analysis is insufficient; a deep understanding of the potential impurities and the principles behind different analytical techniques is paramount. By leveraging the high resolution of GC, the versatile selectivity of HPLC, and the definitive structural power of NMR in an integrated, orthogonal workflow, researchers can establish a self-validating system. This approach not only ensures the quality and consistency of the material but also embodies the principles of scientific integrity and trustworthiness required in a regulated and results-driven environment.
References
- Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- MicroSolv Technology Corporation. (2025).
- Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
- Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Jakab, E., & Blazsó, M. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 58-59, 235–246.
- Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- Szepesy, L., et al. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering.
- Taft, R. W., et al. (1962). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society, 84(16), 3096–3103.
- Lustig, E., & Hansen, E. A. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 84(16), 3091–3095.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- O'Connell, M. R., et al. (2022). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 8(11), 136.
- LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene: An Evaluation of Methodologies and Yields
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of halogenated aromatic ethers is a cornerstone of modern medicinal chemistry and materials science. 1-Bromo-2-butoxy-4-fluorobenzene, a key building block, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this versatile intermediate, offering insights into reaction mechanisms, experimental protocols, and a critical evaluation of expected yields.
The strategic placement of bromo, butoxy, and fluoro substituents on a benzene ring imparts a unique combination of lipophilicity, metabolic stability, and reactivity, making 1-Bromo-2-butoxy-4-fluorobenzene a valuable precursor for a range of complex molecular architectures. This guide will focus on the most prevalent and practical synthetic strategy: the Williamson ether synthesis, starting from two isomeric bromofluorophenol precursors. A discussion of a potential, though less common, alternative route via nucleophilic aromatic substitution (SNAr) is also included for completeness.
Comparative Analysis of Synthetic Methodologies
The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene is most practically achieved via a two-step sequence: the synthesis of a bromofluorophenol intermediate followed by a Williamson ether synthesis. The choice of the initial bromofluorophenol isomer can influence the overall efficiency and impurity profile of the final product.
| Method | Starting Materials | Key Reagents & Conditions | Reported/Estimated Yield (%) | Key Advantages | Potential Challenges |
| Method 1: Williamson Ether Synthesis from 2-Bromo-4-fluorophenol | 2-Bromo-4-fluorophenol, 1-Bromobutane | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | Precursor: ~90%[1], Etherification: ~90-95% (estimated) | High overall yield, commercially available starting material. | Potential for O- vs. C-alkylation, though O-alkylation is highly favored. |
| Method 2: Williamson Ether Synthesis from 4-Bromo-2-fluorophenol | 4-Bromo-2-fluorophenol, 1-Bromobutane | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | Precursor: ~90%[1], Etherification: ~90-95% (estimated) | High overall yield, commercially available starting material. | Similar to Method 1. |
| Method 3: Nucleophilic Aromatic Substitution (SNAr) | 1,2-Dibromo-4-fluorobenzene, Sodium butoxide | Aprotic polar solvent (e.g., DMSO, DMF), Heat | Variable, likely lower than Williamson ether synthesis | Direct introduction of the butoxy group. | Requires a highly activated aromatic ring; potential for side reactions and lower regioselectivity. |
Mechanistic Insights and Rationale
The Williamson ether synthesis is a classic and robust method for forming ethers.[2][3][4] It proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the starting phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromobutane). The choice of a primary alkyl halide like 1-bromobutane is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary alkyl halides.[3] The use of a polar aprotic solvent such as DMF or acetonitrile helps to solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the reaction.
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the formation of aryl ethers. This reaction requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group. While the fluorine and bromine atoms in a potential precursor like 1,2-dibromo-4-fluorobenzene are electron-withdrawing, the ring is not as strongly activated as in classic SNAr substrates (e.g., those bearing nitro groups). Therefore, this method is generally less efficient and may require harsh reaction conditions, leading to lower yields and a less favorable impurity profile compared to the Williamson ether synthesis.
Experimental Protocols
Synthesis of Precursors: 2-Bromo-4-fluorophenol and 4-Bromo-2-fluorophenol
The synthesis of the two key bromofluorophenol intermediates is achieved through the electrophilic bromination of the corresponding fluorophenols. The regioselectivity is dictated by the directing effects of the hydroxyl and fluoro substituents.
Protocol for the Synthesis of 2-Bromo-4-fluorophenol [1]
-
Materials: 4-Fluorophenol, Dichloroethane, Bromine, Sodium sulfite, Sodium hydroxide, Sodium bicarbonate, Anhydrous magnesium sulfate.
-
Procedure:
-
In a suitable reaction flask, dissolve 4-fluorophenol (1.0 eq.) in dichloroethane.
-
Cool the mixture to 5-10 °C.
-
Slowly add a solution of bromine (1.05 eq.) in dichloroethane dropwise, maintaining the temperature.
-
After the addition is complete, warm the reaction mixture and stir for 30 minutes.
-
Quench the reaction by adding a solution of sodium sulfite in water and stir for 30 minutes.
-
Separate the organic layer and neutralize it with a mixed alkaline solution (e.g., 10% NaOH/20% NaHCO₃).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol. A typical reported yield is around 90%.[1]
-
Protocol for the Synthesis of 4-Bromo-2-fluorophenol [1]
-
Materials: 2-Fluorophenol, Methylene chloride (Dichloromethane), Bromine, Sodium bisulfite, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-fluorophenol (1.0 eq.) in methylene chloride in a flask and cool to approximately 3 °C in an ice bath.
-
Add bromine (1.0 eq.) to the stirred solution.
-
Stir the reaction mixture at ice bath temperature for two hours, followed by one hour at room temperature.
-
Pour the reaction mixture into water containing an excess of sodium bisulfite to quench unreacted bromine.
-
Separate the organic phase and wash the aqueous phase with additional methylene chloride.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield 4-bromo-2-fluorophenol. A typical reported yield is around 90%.[1]
-
Method 1 & 2: Williamson Ether Synthesis of 1-Bromo-2-butoxy-4-fluorobenzene
The following is a generalized protocol for the Williamson ether synthesis, applicable to both 2-bromo-4-fluorophenol and 4-bromo-2-fluorophenol.
-
Materials: Bromofluorophenol isomer (1.0 eq.), 1-Bromobutane (1.2 eq.), Potassium carbonate (K₂CO₃, 2.0 eq.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the bromofluorophenol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by a suitable method (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Bromo-2-butoxy-4-fluorobenzene.
-
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to 1-Bromo-2-butoxy-4-fluorobenzene.
Conclusion
The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene is most reliably and efficiently achieved through a two-step process involving the bromination of a fluorophenol followed by a Williamson ether synthesis. Both 2-bromo-4-fluorophenol and 4-bromo-2-fluorophenol serve as excellent precursors, with reported high yields for their synthesis. The subsequent Williamson ether synthesis is a robust and high-yielding reaction, making the overall synthetic route highly practical for laboratory and potential scale-up applications. While nucleophilic aromatic substitution remains a theoretical possibility, the Williamson ether synthesis approach offers superior control, higher yields, and milder reaction conditions, establishing it as the preferred method for the preparation of this valuable synthetic intermediate.
References
- A Comparative Guide to the Synthesis of 2- Bromo-4-fluorophenol and 4-bromo-2 - Benchchem. (URL not available)
- The Williamson Ether Synthesis. (URL not available)
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]
-
Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-2-butoxy-4-fluorobenzene
This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2-butoxy-4-fluorobenzene (CAS No. 1036724-57-8). As a halogenated aromatic ether, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
Based on data from similar compounds, such as 1-Bromo-4-fluorobenzene, we can anticipate a comparable hazard profile.[3][4]
Table 1: Anticipated Hazard Profile of 1-Bromo-2-butoxy-4-fluorobenzene
| Hazard Classification | Description | Source |
| Flammable Liquid | May be a flammable liquid and vapor. | [3][4] |
| Skin Irritation | Causes skin irritation. | [3][5] |
| Eye Irritation | Causes serious eye irritation. | [3][5] |
| Acute Inhalation Toxicity | Harmful if inhaled, may cause respiratory irritation. | [3][5] |
| Acute Oral Toxicity | May be harmful if swallowed. | [5] |
Table 2: Physical and Chemical Properties of 1-Bromo-2-butoxy-4-fluorobenzene
| Property | Value | Source |
| Physical State | Not available | [6] |
| Color | Not available | [6] |
| Odor | Not available | [6] |
| Boiling Point | Not available | [6] |
| Flash Point | Not available | [6] |
| Solubility | Insoluble in water (presumed based on similar structures) | [7] |
Given the lack of complete data, it is imperative to handle 1-Bromo-2-butoxy-4-fluorobenzene with the assumption that it carries all the hazards typical of a flammable and irritant halogenated organic compound.
Pre-Disposal Safety Protocols: Your Personal Protective Equipment (PPE) Mandate
Before handling 1-Bromo-2-butoxy-4-fluorobenzene for any purpose, including disposal, the following personal protective equipment (PPE) is mandatory. The rationale is to create a complete barrier to prevent any route of exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[6]
-
Body Protection : A flame-retardant lab coat is required. For larger quantities or in case of a significant spill, impervious clothing should be worn.[6]
-
Respiratory Protection : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[6]
Step-by-Step Disposal Procedure: A Self-Validating System
The guiding principle for the disposal of 1-Bromo-2-butoxy-4-fluorobenzene is that it must be treated as a halogenated organic waste .[1] It is crucial to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs differ significantly.[9] Halogenated wastes require high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like HBr and HF).[6][10]
Operational Protocol:
-
Waste Container Selection :
-
Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."[11]
-
The container must be made of a material compatible with the chemical. A glass or high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[11]
-
-
Labeling :
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[9]
-
The label must clearly state "Halogenated Organic Waste" and list all constituents, including 1-Bromo-2-butoxy-4-fluorobenzene, by their full chemical name.
-
Maintain a log of the approximate quantities of each chemical added to the waste container.
-
-
Waste Accumulation :
-
Keep the halogenated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The waste container must be kept closed at all times, except when adding waste.[9]
-
Store the container in a secondary containment bin or tray to mitigate any potential leaks or spills.[12]
-
-
Final Disposal :
-
Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.[4]
-
Do not pour this chemical down the drain under any circumstances.[6][9]
-
The final disposal method will be high-temperature incineration at a licensed hazardous waste facility.[1][6] This process is designed to achieve complete destruction of the organic molecule and to scrub the resulting acidic gases.[10]
-
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is critical to minimize exposure and environmental contamination.
Small Spills (in a fume hood):
-
Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spilled liquid.
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.[4]
-
Decontamination : Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
-
Labeling : Label the container with "Spill Debris containing 1-Bromo-2-butoxy-4-fluorobenzene."
Large Spills (outside a fume hood):
-
Evacuation and Alert : Evacuate all personnel from the immediate area. Alert your colleagues and contact your institution's emergency response team or EHS department.
-
Ventilation : If it is safe to do so, increase ventilation to the area.
-
Ignition Sources : Remove all sources of ignition from the area.
-
Containment : Prevent the spill from entering drains or waterways.
-
Professional Cleanup : Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency personnel.
Regulatory Context
The disposal of 1-Bromo-2-butoxy-4-fluorobenzene is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste.[13][14] As a halogenated organic compound, this chemical falls under the purview of these regulations, making proper segregation, labeling, and disposal not just a matter of safety but also of legal compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-2-butoxy-4-fluorobenzene.
Caption: Decision workflow for proper disposal.
References
-
S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE SAFETY DATA SHEET. Retrieved from [Link]
-
Restek. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]
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Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Navigating the Safe Handling of 1-Bromo-2-butoxy-4-fluorobenzene: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and manipulation of novel chemical entities are daily necessities. 1-Bromo-2-butoxy-4-fluorobenzene, a halogenated aromatic ether, represents a class of compounds pivotal in the development of new therapeutic agents. However, its unique chemical structure also necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, experience-driven insights into the safe handling, personal protective equipment (PPE) selection, and emergency procedures for 1-Bromo-2-butoxy-4-fluorobenzene, ensuring both the integrity of your research and the safety of your laboratory personnel.
A Proactive Approach to Safety: Understanding the Hazard Profile
Due to the limited availability of comprehensive safety data for 1-Bromo-2-butoxy-4-fluorobenzene, a precautionary approach is paramount. By examining the safety profiles of structurally analogous compounds, such as 1-Bromo-4-fluorobenzene and 1-Bromo-4-butoxybenzene, we can infer a potential hazard profile and establish a conservative framework for safe handling.
Based on this comparative analysis, 1-Bromo-2-butoxy-4-fluorobenzene should be treated as a compound that is potentially:
-
A skin and eye irritant: Halogenated aromatic compounds are known to cause irritation upon contact with the skin and eyes.[1][2]
-
Harmful if inhaled: Vapors may cause respiratory tract irritation.[1][2]
-
Flammable: While data for the specific compound is unavailable, similar aromatic compounds have flashpoints that indicate flammability.[2][3]
Therefore, all handling procedures must be designed to minimize direct contact, inhalation of vapors, and the risk of ignition.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving 1-Bromo-2-butoxy-4-fluorobenzene.
| Laboratory Task | Minimum Required PPE | Enhanced Precautions (Large Scale/High Concentration) |
| Weighing and Aliquoting (Solid/Liquid) | - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat | - Face Shield (in addition to goggles)- Chemical-resistant Apron- Work within a certified chemical fume hood |
| Solution Preparation and Transfers | - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat | - Face Shield- Chemical-resistant Apron- Operations conducted in a chemical fume hood |
| Running Reactions and Work-up | - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat | - Face Shield- Chemical-resistant Apron- All operations within a chemical fume hood |
| Waste Disposal | - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat | - Face Shield- Chemical-resistant Apron |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[4] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing.[4]
-
Hand Protection: Nitrile gloves provide a good barrier against many organic compounds. Double-gloving is a prudent measure to protect against undetected pinholes and to allow for the safe removal of the outer glove in case of contamination.
-
Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger quantities, a chemical-resistant apron provides an additional layer of protection against spills.
-
Respiratory Protection: All work with 1-Bromo-2-butoxy-4-fluorobenzene that may generate vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Operational Blueprint: A Step-by-Step Handling Protocol
The following protocol outlines a standard procedure for the safe handling of 1-Bromo-2-butoxy-4-fluorobenzene in a research laboratory setting.
Objective: To safely prepare a 0.1 M solution of 1-Bromo-2-butoxy-4-fluorobenzene in a suitable solvent.
Materials:
-
1-Bromo-2-butoxy-4-fluorobenzene
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Volumetric flask with a stopper
-
Syringe and needle or cannula
-
Beaker for taring
-
Spatula
-
Analytical balance
-
Appropriate PPE (as outlined in the table above)
Procedure:
-
Preparation and PPE:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: chemical splash goggles, double nitrile gloves, and a laboratory coat.
-
-
Weighing the Compound:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Carefully add the required amount of 1-Bromo-2-butoxy-4-fluorobenzene to the beaker using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
In the chemical fume hood, carefully add a small amount of the anhydrous solvent to the beaker containing the compound.
-
Gently swirl the beaker to dissolve the solid.
-
-
Transfer and Dilution:
-
Using a funnel, carefully transfer the dissolved compound to the volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the solution to a clean, dry, and properly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Contingency Planning: Spill and Exposure Protocols
In the Event of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials. For liquid spills, surround the spill with absorbent material and then cover it.
-
Personal Protective Equipment: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if vapors are present.
-
Cleanup:
-
For small spills, use an absorbent material to soak up the liquid.
-
Place the used absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Responsible Disposal: A Commitment to Environmental Stewardship
All waste containing 1-Bromo-2-butoxy-4-fluorobenzene, including empty containers, contaminated absorbent materials, and unused solutions, must be disposed of as hazardous waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Path to Safety
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-Bromo-2-butoxy-4-fluorobenzene.
Caption: PPE selection flowchart for 1-Bromo-2-butoxy-4-fluorobenzene.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
